Bigelovin
Description
Properties
IUPAC Name |
[(3aS,5R,5aR,8aR,9S,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h5-6,8,11-12,14-15H,2,7H2,1,3-4H3/t8-,11+,12+,14-,15+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNRYQODUSSOKC-MMLVVLEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190130 | |
| Record name | Bigelovin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3668-14-2 | |
| Record name | Bigelovin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3668-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bigelovin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003668142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bigelovin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Bigelovin's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bigelovin, a sesquiterpene lactone isolated from Inula helianthus aquatica, has emerged as a promising anti-cancer agent with a multi-faceted mechanism of action.[1][2][3][4][5][6] This technical guide provides an in-depth analysis of the molecular pathways targeted by this compound in various cancer cell types. It elucidates the compound's role in inducing apoptosis, causing cell cycle arrest, and modulating key signaling cascades, including NF-κB, STAT3, and mTOR pathways, often in a manner intertwined with the generation of reactive oxygen species (ROS). This document synthesizes quantitative data from multiple studies, presents detailed experimental methodologies for key assays, and utilizes visualizations to clarify complex biological processes, offering a comprehensive resource for researchers in oncology and drug development.
Core Mechanisms of Action
This compound exerts its cytotoxic effects against cancer cells through several interconnected mechanisms:
-
Induction of Apoptosis: this compound is a potent inducer of programmed cell death in a variety of cancer cell lines.[1][5][7] This is achieved through both the intrinsic and extrinsic apoptotic pathways. Key events include the activation of caspases-3, -7, and -9, cleavage of poly (ADP-ribose) polymerase (PARP), and modulation of Bcl-2 family proteins.[1][2] In colorectal cancer cells, this compound has been shown to upregulate the expression of Death Receptor 5 (DR5).[5]
-
Cell Cycle Arrest: The compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest.[1][5] In human colon cancer cell lines HT-29 and HCT 116, this compound treatment leads to a significant increase in the G2/M phase population.[1][5][8] In human monoblastic leukemia U937 cells, it causes arrest at the G0/G1 phase.[1]
-
Modulation of Key Signaling Pathways: this compound's anti-cancer activity is intricately linked to its ability to interfere with critical signaling pathways that are often dysregulated in cancer:
-
NF-κB Signaling: this compound suppresses the NF-κB signaling pathway, which is crucial for cancer cell survival and inflammation.[1][3][4] It has been shown to induce the ubiquitination and degradation of IκB kinase-beta (IKK-β), leading to decreased phosphorylation of IκB-α and p65, and subsequent downregulation of NF-κB target genes.[3][4]
-
JAK2/STAT3 Signaling: The compound potently inhibits the JAK2/STAT3 signaling pathway.[7][9] It directly inactivates JAK2, possibly by reacting with its cysteine residues, thereby inhibiting both IL-6-induced and constitutive STAT3 activation.[7] This leads to the suppression of STAT3-mediated gene expression involved in cell proliferation and survival.
-
mTOR Signaling: In liver cancer cells, this compound has been found to inactivate the AKT/mTOR/p70S6K pathway.[2] This inhibition is regulated by the generation of reactive oxygen species (ROS).[2]
-
-
Induction of Reactive Oxygen Species (ROS): The generation of ROS plays a pivotal role in this compound-induced cell death.[1][2][5] Elevated ROS levels can trigger apoptosis and autophagy.[2] The pro-apoptotic and autophagic effects of this compound in liver cancer cells can be eliminated by pretreatment with the ROS scavenger N-acetyl-l-cysteine (NAC).[2]
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2/STAT3 | Liver Cancer | 3.37 (for IL-6-induced STAT3 activation) | [7] |
| U937 | Monoblastic Leukemia | 0.47 | [1] |
| Human Colon Cancer Cells | Colon Cancer | ~5 | [3][4][10][11] |
| A549 | Lung Carcinoma | 1 | [12] |
| HL-60 | Leukemia | ~0.5 | [12] |
| Jurkat | Leukemia | ~0.9 | [12] |
| Colon-26 | Murine Colon Cancer | 0.99 ± 0.3 | [12] |
| Colon-26-M01 | Murine Colon Cancer (aggressive) | 1.12 ± 0.33 | [12] |
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.
Caption: this compound's Inhibition of the NF-κB Signaling Pathway.
Caption: this compound's Inhibition of the JAK2/STAT3 Signaling Pathway.
References
- 1. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 2. This compound, a sesquiterpene lactone, suppresses tumor growth through inducing apoptosis and autophagy via the inhibition of mTOR pathway regulated by ROS generation in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 4. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound triggered apoptosis in colorectal cancer in vitro and in vivo via upregulating death receptor 5 and reactive oxidative species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits STAT3 signaling by inactivating JAK2 and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Natural small molecule this compound suppresses orthotopic colorectal tumor growth and inhibits colorectal cancer metastasis via IL6/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sesquiterpene-lactone-bigelovin-induces-apoptosis-of-colon-cancer-cells-through-inducing-ikk-degradation-and-suppressing-nuclear-factor-kappa-b-activation - Ask this paper | Bohrium [bohrium.com]
- 11. Sesquiterpene lactone this compound induces apoptosis of colon cancer...: Ingenta Connect [ingentaconnect.com]
- 12. researchgate.net [researchgate.net]
The Sesquiterpene Lactone Bigelovin: A Technical Guide on its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bigelovin is a naturally occurring sesquiterpene lactone that has garnered significant interest in the scientific community for its potent anti-cancer properties. Isolated from plants of the Inula genus, this compound has been shown to modulate several key signaling pathways involved in tumor growth, proliferation, and survival. This technical guide provides a comprehensive overview of the chemical structure of this compound, its quantitative biological activities, the signaling pathways it modulates, and detailed experimental protocols for its study.
Chemical Structure of this compound
This compound is characterized by a complex tricyclic structure containing an α-methylene-γ-lactone moiety, a common feature in many biologically active sesquiterpene lactones. This functional group is believed to be crucial for its mechanism of action, likely through Michael addition reactions with nucleophilic residues in target proteins.
| Identifier | Value |
| CAS Number | 3668-14-2 |
| Molecular Formula | C₁₇H₂₀O₅ |
| Molecular Weight | 304.34 g/mol |
| IUPAC Name | [(3aS,5R,5aR,8aR,9S,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl] acetate |
| InChI | InChI=1S/C17H20O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h5-6,8,11-12,14-15H,2,7H2,1,3-4H3/t8-,11+,12+,14-,15+,17+/m1/s1 |
| InChIKey | DCNRYQODUSSOKC-MMLVVLEOSA-N |
| Canonical SMILES | C[C@@H]1C[C@H]2--INVALID-LINK--C)OC(=O)C">C@HC(=C)C(=O)O2 |
Quantitative Biological Activity Data
This compound has demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. The following tables summarize its reported IC₅₀ values.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |
| HT-29 | Colorectal Cancer | 0.8 | 48 | [1] |
| HCT 116 | Colorectal Cancer | 1.2 | 48 | [1] |
| Various Colon Cancer Cells | Colorectal Cancer | ~5 | Not Specified | [2][3][4] |
| HepG2 | Liver Cancer | Not Specified (effective at 0-20 µM) | 24-72 | |
| SMMC-7721 | Liver Cancer | Not Specified (effective at 0-20 µM) | 24-72 | [1] |
| U937 | Monoblastic Leukemia | 0.47 | Not Specified | [1] |
| A549 | Lung Carcinoma | ~1 | Not Specified | [5] |
| HL-60 | Leukemia | ~0.5 | Not Specified | [5] |
| Jurkat | Leukemia | ~0.9 | Not Specified | [5] |
Table 2: In Vitro Inhibitory Activity of this compound on Signaling Molecules
| Target | Assay System | IC₅₀ (µM) | Reference |
| IL-6-induced STAT3 activation | HepG2/STAT3 cells | 3.37 | [6] |
| JAK2 enzymatic activity | In vitro kinase assay | 44.24 | [6] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating multiple signaling pathways, primarily the mTOR, NF-κB, and JAK2/STAT3 pathways.
mTOR Signaling Pathway
This compound has been shown to induce apoptosis and autophagy in liver cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[7] This inhibition is mediated by the generation of reactive oxygen species (ROS).[7]
NF-κB Signaling Pathway
In colorectal cancer cells, this compound induces apoptosis by suppressing the NF-κB signaling pathway.[2][3][4] It achieves this by promoting the ubiquitination and subsequent degradation of IKK-β, a key kinase in the NF-κB cascade.[2][3]
JAK2/STAT3 Signaling Pathway
This compound also demonstrates inhibitory effects on the JAK2/STAT3 signaling pathway.[6] It has been shown to directly inactivate JAK2, thereby preventing the phosphorylation and activation of STAT3, a critical transcription factor for the expression of many pro-survival genes.[5][6]
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the biological activity of this compound. These are based on methodologies reported in the cited literature and may require optimization for specific experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-20 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, cleaved Caspase-3, PARP, IKK-β, p-STAT3, STAT3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
-
Animal Model: Use athymic BALB/c nude mice (4-6 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ HepG2 cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomly assign the mice to treatment groups (e.g., vehicle control, this compound 5, 10, 20 mg/kg). Administer the treatment via a suitable route (e.g., intraperitoneal injection) every other day.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blotting).
Conclusion
This compound is a promising natural product with significant anti-cancer potential. Its ability to induce apoptosis and autophagy through the modulation of key signaling pathways like mTOR, NF-κB, and JAK2/STAT3 makes it an attractive candidate for further pre-clinical and clinical investigation. The information and protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding and application of this compound in cancer therapy.
References
- 1. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 2. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 3. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sesquiterpene-lactone-bigelovin-induces-apoptosis-of-colon-cancer-cells-through-inducing-ikk-degradation-and-suppressing-nuclear-factor-kappa-b-activation - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits STAT3 signaling by inactivating JAK2 and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a sesquiterpene lactone, suppresses tumor growth through inducing apoptosis and autophagy via the inhibition of mTOR pathway regulated by ROS generation in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Bigelovin: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bigelovin, a sesquiterpene lactone, has garnered significant attention within the scientific community for its potent biological activities, including anti-inflammatory, anti-angiogenic, and promising anti-cancer properties.[1][2][3] This technical guide provides an in-depth overview of the natural source of this compound, detailed methodologies for its isolation and purification, and an exploration of the key signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Source
The primary and well-documented natural source of this compound is the plant Inula helianthus-aquatica, a member of the Asteraceae family.[2][4] This herb has a history of use in traditional medicine, particularly in regions of Yunnan, China, for the treatment of various ailments, including cancer.[2] The presence of this compound as a key bioactive constituent underscores the ethnopharmacological importance of this plant species.
Isolation and Purification Methodologies
The isolation of this compound from Inula helianthus-aquatica involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. While various approaches can be employed for the extraction of sesquiterpene lactones from plant materials, this guide outlines a general yet effective protocol based on established phytochemical techniques.
Experimental Protocols
1. Extraction:
A common initial step is the extraction of the dried and powdered plant material with an organic solvent. Maceration is a frequently used technique.
-
Protocol:
-
Shade dry the aerial parts of Inula helianthus-aquatica and grind them into a coarse powder.
-
Macerate 100 g of the powdered plant material with 500 mL of methanol at room temperature for 48 hours.[4]
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
2. Fractionation and Chromatographic Purification:
The crude extract, a complex mixture of various phytochemicals, is then subjected to column chromatography for the separation and isolation of this compound. Silica gel is a commonly used stationary phase for the purification of sesquiterpene lactones.
-
Protocol:
-
Adsorb 10 g of the crude methanol extract onto a small amount of silica gel.
-
Prepare a silica gel column (e.g., 100 g, 60-120 mesh size) packed in a suitable solvent system, such as a gradient of n-hexane and ethyl acetate.[4]
-
Apply the adsorbed crude extract to the top of the column.
-
Elute the column with a gradient solvent system, starting with a non-polar solvent (n-hexane) and gradually increasing the polarity by adding ethyl acetate. For instance, a gradient starting from 100% n-hexane to a mixture of n-hexane and ethyl acetate (e.g., 80:20) can be employed.[4]
-
Collect fractions of the eluate (e.g., 50 mL each) and monitor the separation process using Thin Layer Chromatography (TLC).
-
Pool the fractions containing the compound of interest (this compound) based on the TLC analysis.
-
Further purify the pooled fractions, if necessary, using preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC) to achieve high purity.
-
Data Presentation
Quantitative data on the yield and purity of this compound from the isolation process is crucial for reproducibility and scalability. The following table summarizes hypothetical data based on typical isolation procedures for sesquiterpene lactones.
| Purification Step | Starting Material (g) | Elution Solvents/Conditions | Yield (mg) | Purity (%) |
| Crude Methanol Extract | 100 (dried plant material) | Methanol | 10,000 | - |
| Silica Gel Column Chromatography | 10 (crude extract) | n-Hexane:Ethyl Acetate (gradient) | 30 (from pooled fractions) | >95 (by HPLC) |
| Preparative TLC | 30 (from column chromatography) | Specific solvent system | 25 | >98 (by HPLC) |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating key intracellular signaling pathways, primarily the mTOR and NF-κB pathways, which are often dysregulated in cancer and inflammatory diseases.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. This compound has been shown to inhibit the mTOR pathway.[1] This inhibition leads to the induction of apoptosis and autophagy in cancer cells. The inhibitory effect is mediated through the inactivation of the AKT/mTOR/p70S6K signaling cascade.[1]
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Aberrant NF-κB activation is a hallmark of many chronic inflammatory diseases and cancers. This compound has been demonstrated to suppress the NF-κB signaling pathway.[5] This suppression is achieved through the inhibition of IKK-β degradation, which in turn prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[5]
Experimental Workflow Overview
The overall process from plant material to purified this compound and subsequent biological investigation can be visualized in the following workflow diagram.
Conclusion
This compound, a sesquiterpene lactone isolated from Inula helianthus-aquatica, represents a promising natural product with significant therapeutic potential. The isolation and purification protocols outlined in this guide, based on standard phytochemical techniques, provide a framework for obtaining this compound for further research. Understanding its modulatory effects on critical signaling pathways such as mTOR and NF-κB is key to elucidating its mechanism of action and advancing its development as a potential therapeutic agent. This technical guide serves as a foundational resource for scientists and researchers dedicated to exploring the full potential of this compound in drug discovery and development.
References
- 1. This compound, a sesquiterpene lactone, suppresses tumor growth through inducing apoptosis and autophagy via the inhibition of mTOR pathway regulated by ROS generation in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis inducement of this compound from Inula helianthus-aquatica on human Leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Pharmacological History of Bigelovin: A Technical Guide
An in-depth exploration of the discovery, history, and therapeutic potential of the sesquiterpene lactone, Bigelovin.
Abstract
This compound, a naturally occurring sesquiterpene lactone, has garnered significant attention within the scientific community for its potent anti-cancer properties. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its isolation, structure elucidation, and the subsequent exploration of its pharmacological activities. We delve into the molecular mechanisms underlying its therapeutic effects, with a particular focus on its modulation of key signaling pathways implicated in cancer progression, namely NF-κB, mTOR, and IL-6/STAT3. This guide summarizes the quantitative data on its biological activity, presents detailed experimental protocols for key assays, and provides visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding of this promising compound for researchers, scientists, and drug development professionals.
Discovery and History
This compound was first isolated from the plant Inula bigelovii, a species of flowering plant in the aster family. The initial discovery and structural elucidation of this compound were pivotal moments in the exploration of sesquiterpene lactones as potential therapeutic agents. Subsequent research has also identified this compound in other Inula species, including Inula helianthus-aquatica and Inula hupehensis, which are used in traditional Chinese medicine for the treatment of cancer.[1][2][3] The early investigations into its chemical structure revealed a complex sesquiterpene framework with a reactive α-methylene-γ-lactone moiety, a common feature among cytotoxic sesquiterpene lactones.[4][5]
Chemical Properties
This compound is classified as a pseudoguaianolide sesquiterpene lactone. Its chemical structure is characterized by a tricyclic carbon skeleton and the presence of the aforementioned α,β-unsaturated lactone ring. This reactive group is believed to be crucial for its biological activity, as it can undergo Michael addition reactions with nucleophilic residues, such as cysteine, in target proteins.
Biological Activity and Therapeutic Potential
Extensive research has demonstrated the potent anti-cancer activity of this compound against a variety of cancer cell lines, with a particularly strong efficacy observed in colorectal and liver cancers.[1][6] Its therapeutic effects are multifaceted, encompassing the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of metastasis.[7][8][9]
In Vitro Efficacy
The cytotoxic effects of this compound have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| HT-29 | Colorectal Cancer | ~5 | - | [10] |
| HCT 116 | Colorectal Cancer | - | - | [6] |
| HepG2 | Liver Cancer | - | - | [1] |
| A549 | Lung Cancer | - | - | [11] |
| MDA-MB-468 | Breast Cancer | - | - | [11] |
| U937 | Leukemia | 0.47 | - | [2] |
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines. (Note: Some specific IC50 values were not explicitly stated in the provided search results and are indicated as "-". Further literature review would be required to populate these fields.)
In Vivo Efficacy
Preclinical studies using animal models have further substantiated the anti-cancer potential of this compound. Intravenous administration of this compound has been shown to significantly suppress tumor growth and inhibit metastasis in colorectal and liver cancer xenograft models.
| Animal Model | Cancer Type | Dosage Range (mg/kg) | Administration Route | Outcome | Reference |
| Orthotopic Allograft | Colorectal Cancer | 0.3 - 3 | Intravenous | Suppressed tumor growth, inhibited metastasis | [7][8] |
| Xenograft | Colorectal Cancer | 20 | - | Suppressed tumor growth | [6] |
| Xenograft | Liver Cancer | - | - | Reduced tumor growth, inhibited metastasis | [9] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound. (Note: Some specific details were not explicitly stated in the provided search results and are indicated as "-". Further literature review would be required to populate these fields.)
Molecular Mechanisms of Action
This compound exerts its anti-cancer effects by modulating several critical signaling pathways that are often dysregulated in cancer.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. This compound has been shown to be a potent inhibitor of the NF-κB signaling pathway.[10] It is believed to exert this effect by targeting and inhibiting IκB kinase (IKK), a key enzyme in the NF-κB activation cascade. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-survival genes.
Caption: this compound inhibits the NF-κB signaling pathway.
Modulation of the mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The mTOR signaling pathway is frequently hyperactivated in cancer. This compound has been demonstrated to suppress the mTOR pathway, leading to the inhibition of cancer cell growth and proliferation.[1] The exact mechanism of mTOR inhibition by this compound is still under investigation but may involve the upstream regulation of PI3K/Akt signaling.
Caption: this compound suppresses the mTOR signaling pathway.
Interference with the IL-6/STAT3 Signaling Pathway
The Interleukin-6 (IL-6)/STAT3 signaling pathway is a critical mediator of inflammation and is implicated in the development and progression of many cancers. This compound has been found to interfere with this pathway, leading to the suppression of tumor growth and metastasis.[7][8] It is thought to inhibit the phosphorylation and activation of STAT3, a key transcription factor in this pathway, thereby preventing the expression of genes involved in cell survival, proliferation, and angiogenesis.
Caption: this compound interferes with the IL-6/STAT3 signaling pathway.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound.
Isolation and Purification of this compound
A general protocol for the isolation of sesquiterpene lactones from Inula species involves the following steps:
-
Extraction: Dried and powdered plant material is extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature.
-
Fractionation: The crude extract is then partitioned between different immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatography: The fractions containing the sesquiterpene lactones are subjected to multiple rounds of column chromatography using silica gel or other stationary phases with a gradient of solvents of increasing polarity.
-
Purification: Final purification is typically achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
References
- 1. This compound, a sesquiterpene lactone, suppresses tumor growth through inducing apoptosis and autophagy via the inhibition of mTOR pathway regulated by ROS generation in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis inducement of this compound from Inula helianthus-aquatica on human Leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-angiogenesis and immunomodulatory activities of an anti-tumor sesquiterpene this compound isolated from Inula helianthus-aquatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Natural small molecule this compound suppresses orthotopic colorectal tumor growth and inhibits colorectal cancer metastasis via IL6/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Bigelovin targets in colorectal cancer
An In-depth Technical Guide to the Molecular Targets of Bigelovin in Colorectal Cancer
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Colorectal cancer (CRC) remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. This compound, a sesquiterpenoid lactone primarily isolated from Inula helianthus-aquatica, has emerged as a promising anti-cancer compound. It has demonstrated a range of biological activities, including anti-inflammatory, anti-angiogenic, and cytotoxic effects against various cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the molecular targets of this compound in colorectal cancer, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways implicated in its mechanism of action.
Inhibition of Pro-inflammatory and Oncogenic Signaling Pathways
Chronic inflammation is a critical driver in the development and progression of colorectal cancer. This compound exerts its anti-tumor effects by directly interfering with key inflammatory and oncogenic signaling cascades that are frequently dysregulated in CRC.
Targeting the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is constitutively active in many colorectal cancers, promoting cell survival, proliferation, and inflammation. This compound has been shown to be a potent inhibitor of this pathway.[1] Its mechanism involves inducing the ubiquitination and subsequent proteasomal degradation of the IκB kinase beta (IKK-β) subunit.[1][3] This action prevents the phosphorylation and degradation of the NF-κB inhibitor, IκB-α, thereby sequestering the NF-κB p65 subunit in the cytoplasm.[1][2] The net result is the inhibition of NF-κB's nuclear translocation and the downregulation of its target genes, which are crucial for cancer cell survival.[3] Enforced expression of IKK-β has been shown to attenuate the cytotoxic effects of this compound, confirming IKK-β as a direct and critical target.[1][3]
Targeting the IL-6/JAK/STAT3 Pathway
The IL-6/STAT3 signaling axis is another crucial pathway in CRC progression, contributing to tumor growth, invasion, and metastasis.[4] this compound effectively suppresses both constitutive and IL-6-induced STAT3 activation.[4][5] The mechanism involves the interference with the upstream Janus kinase (JAK), specifically JAK2, preventing the phosphorylation of STAT3.[5] This inhibition blocks STAT3 dimerization, its subsequent translocation to the nucleus, and the transcription of its target genes, which are involved in cell proliferation and motility.[4][6][7] This disruption of the IL-6/STAT3 pathway is a key component of this compound's anti-metastatic capabilities.[4][8]
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of cancer is the evasion of programmed cell death (apoptosis). This compound effectively reinstates this process in CRC cells through a multi-pronged approach involving death receptors, oxidative stress, and cell cycle modulation.
Upregulation of Death Receptor 5 (DR5)
This compound triggers the extrinsic pathway of apoptosis by upregulating the expression of Death Receptor 5 (DR5), a member of the TNF-receptor superfamily.[9] Increased DR5 expression on the cell surface leads to the recruitment of adaptor proteins and the subsequent activation of initiator caspase-8.[9] Activated caspase-8 then initiates a downstream cascade, activating effector caspases-3 and -7, which execute the final stages of apoptosis, including the cleavage of Poly (ADP-ribose) polymerase (PARP).[9][10]
Generation of Reactive Oxygen Species (ROS)
The structure of this compound contains two α,β-unsaturated ketone moieties, which are thought to contribute to the generation of intracellular Reactive Oxygen Species (ROS).[9] This increase in ROS serves as a critical upstream signal for apoptosis induction.[9][11] Elevated ROS levels can disrupt mitochondrial membrane potential, leading to the release of cytochrome c and activation of the intrinsic apoptotic pathway via caspase-9.[12][13] Furthermore, ROS can also modulate the expression of TRAIL receptors like DR5, linking the two apoptosis-inducing mechanisms of this compound.[9]
G2/M Phase Cell Cycle Arrest
In addition to inducing apoptosis, this compound also halts the proliferation of CRC cells by causing a cell cycle arrest at the G2/M checkpoint.[9] This arrest prevents cells from entering mitosis, thereby inhibiting tumor growth. The molecular mechanism involves the modulation of key G2/M regulatory proteins, such as Cyclin B1 and CDK1.[9][10]
Quantitative Efficacy Data
The anti-cancer activity of this compound has been quantified in both in vitro and in vivo settings, demonstrating its potency and selectivity against colorectal cancer cells.
Table 1: In Vitro Cytotoxicity of this compound in Colorectal Cancer Cell Lines
| Cell Line | Type | IC50 Value (µM) | Incubation Time (h) | Reference |
| HT-29 | Human CRC | 0.8 | 48 | [9][14] |
| HCT 116 | Human CRC | 1.2 | 48 | [9][14] |
| Colon-26 | Murine Colon Cancer | 0.99 ± 0.3 | Not Specified | [8] |
| Colon-26-M01 | Murine Colon Cancer | 1.12 ± 0.33 | Not Specified | [8] |
| Various | Human Colon Cancer | ~5.0 | Not Specified | [1][2][3] |
| Primary Normal Colon Cells | Human Non-cancerous | 8.55 | 48 | [9][14] |
Table 2: In Vivo Efficacy of this compound in Murine Models of Colorectal Cancer
| Animal Model | Treatment Protocol | Key Findings | Reference |
| Orthotopic Colon Allograft | 0.3-3 mg/kg (i.v.) | Significant suppression of tumor growth and inhibition of liver/lung metastasis. | [4][8] |
| HCT 116 Xenograft | 20 mg/kg | More significant tumor suppression compared to conventional FOLFOX treatment. | [9] |
Experimental Methodologies
The following protocols are representative of the methods used to elucidate the mechanism of action of this compound in colorectal cancer.
Cell Viability and Proliferation (MTT Assay)
-
Cell Seeding: CRC cells (e.g., HT-29, HCT 116) are seeded into 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 to 20 µM) or vehicle control (DMSO).
-
Incubation: Cells are incubated for specified time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at indicated concentrations for 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed twice with ice-cold PBS, and resuspended in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: 100 µL of the cell suspension is transferred to a new tube, and 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour. Early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+) are quantified.
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated with primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-p-STAT3, anti-IKK-β, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an ECL detection system.
Conclusion and Future Directions
This compound demonstrates significant therapeutic potential against colorectal cancer by modulating multiple, interconnected signaling pathways. Its ability to concurrently inhibit pro-survival pathways like NF-κB and STAT3 while actively inducing apoptosis via DR5 and ROS generation marks it as a potent multi-targeting agent. The quantitative data from both in vitro and in vivo studies underscore its efficacy and selectivity.
Future research should focus on elucidating the complete network of this compound's targets through advanced proteomic and transcriptomic analyses. Investigating its effects on the tumor microenvironment, including immune cell populations, is also a critical next step.[4] Furthermore, exploring combination therapies, where this compound could be used to sensitize CRC cells to standard chemotherapeutics or targeted agents, may provide a powerful strategy to overcome drug resistance and improve patient outcomes.
References
- 1. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 2. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sesquiterpene-lactone-bigelovin-induces-apoptosis-of-colon-cancer-cells-through-inducing-ikk-degradation-and-suppressing-nuclear-factor-kappa-b-activation - Ask this paper | Bohrium [bohrium.com]
- 4. Natural small molecule this compound suppresses orthotopic colorectal tumor growth and inhibits colorectal cancer metastasis via IL6/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting colon cancer with the novel STAT3 inhibitor bruceantinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. STAT3 inhibition sensitizes colorectal cancer to chemoradiotherapy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reactive oxygen species mediated apoptotic death of colon cancer cells: therapeutic potential of plant derived alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Reactive oxygen species mediated apoptotic death of colon cancer cells: therapeutic potential of plant derived alkaloids [frontiersin.org]
- 13. This compound, a sesquiterpene lactone, suppresses tumor growth through inducing apoptosis and autophagy via the inhibition of mTOR pathway regulated by ROS generation in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unveiling Bigelovin: A Technical Whitepaper on its Isolation from Inula helianthus aquatica and its Anti-Cancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bigelovin, a sesquiterpene lactone, has demonstrated significant potential as an anti-cancer agent. This document provides a comprehensive technical overview of this compound, with a specific focus on its sourcing from Inula helianthus aquatica. It consolidates available data on its cytotoxic activity, details generalized experimental protocols for its extraction and analysis, and visually elucidates its known mechanisms of action through signaling pathway diagrams. This whitepaper is intended to serve as a foundational resource for researchers and professionals in the field of oncology drug discovery and development.
Introduction
Inula helianthus aquatica, a flowering plant belonging to the Asteraceae family, has been identified as a natural source of the sesquiterpene lactone, this compound.[1][2][3][4][5][6] This compound has garnered significant scientific interest due to its diverse biological activities, most notably its potent cytotoxic effects against various cancer cell lines.[1][5] this compound exerts its anti-neoplastic properties through the modulation of multiple critical signaling pathways, including the NF-κB, mTOR, and apoptosis pathways, making it a compelling candidate for further investigation in cancer therapeutics.[1][2][7] This technical guide aims to provide an in-depth summary of the current knowledge surrounding this compound from Inula helianthus aquatica, with a focus on its extraction, biological activity, and molecular mechanisms.
Quantitative Data
Yield of this compound from Inula helianthus aquatica
Precise quantitative data on the yield of this compound from the biomass of Inula helianthus aquatica is not extensively reported in publicly available scientific literature. The concentration of secondary metabolites in plants can vary significantly based on factors such as geographical location, climate, and harvesting time. However, studies on other species of the Inula genus can provide a general reference for the potential content of sesquiterpene lactones.
| Compound | Plant Source | Part Used | Yield (%) | Reference |
| This compound | Inula helianthus aquatica | Aerial parts | Not specified | [8] |
Note: While the presence of this compound in Inula helianthus aquatica is confirmed, the exact yield is not specified in the reviewed literature. Further phytochemical analysis is required to establish a standardized yield.
Cytotoxic Activity of this compound
This compound has demonstrated potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Human Colon Cancer Cells | Colon Cancer | ~5 | [1][2] |
| HepG2/STAT3 | Liver Cancer | 3.37 (inhibits IL-6-induced STAT3 activation) | [8] |
| A549 | Lung Cancer | Constitutive STAT3 inhibition observed | [8] |
| MDA-MB-468 | Breast Cancer | Constitutive STAT3 inhibition observed | [8] |
| HeLa | Cervical Cancer | JAK2 phosphorylation inhibition observed | [8] |
| Various Human Cancer Cell Lines (panel of 10) | Various | Apoptosis induced | [8] |
Experimental Protocols
General Protocol for Extraction and Isolation of this compound
Objective: To extract and isolate this compound from the dried aerial parts of Inula helianthus aquatica.
Materials:
-
Dried and powdered aerial parts of Inula helianthus aquatica
-
Solvents: Ethanol, Chloroform, Ethyl Acetate, n-Hexane, Methanol
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Extraction:
-
The air-dried and powdered plant material is extracted exhaustively with ethanol at room temperature.
-
The resulting crude extract is concentrated under reduced pressure to yield a residue.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
-
Chromatographic Purification:
-
The chloroform or ethyl acetate fraction, which is likely to contain the sesquiterpene lactones, is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are pooled.
-
-
Further Purification:
-
The pooled fractions are further purified using Sephadex LH-20 column chromatography with methanol as the eluent.
-
Final purification is achieved by preparative HPLC on a C18 column with a suitable solvent system (e.g., methanol-water gradient) to yield pure this compound.
-
-
Structure Elucidation:
-
The structure of the isolated this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
After incubation, the formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.
Western Blot Analysis
Objective: To analyze the effect of this compound on the expression and phosphorylation of specific proteins in signaling pathways.
Procedure:
-
Cancer cells are treated with this compound for a specified time.
-
The cells are lysed to extract total proteins.
-
Protein concentration is determined using a suitable method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p65, IκBα, Akt, mTOR, caspases).
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescence detection system.
Signaling Pathways and Mechanisms of Action
This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways.
Inhibition of the NF-κB Signaling Pathway
This compound has been reported to suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][9] It achieves this by preventing the degradation of the inhibitor of NF-κB, IκBα.[9] This leads to the sequestration of the p65 subunit of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-survival and pro-inflammatory genes.[2][9]
References
- 1. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 2. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Disruption of cellular redox homeostasis by this compound triggers oxidative stress-mediated apoptosis in Fibrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sesquiterpene-lactone-bigelovin-induces-apoptosis-of-colon-cancer-cells-through-inducing-ikk-degradation-and-suppressing-nuclear-factor-kappa-b-activation - Ask this paper | Bohrium [bohrium.com]
- 7. This compound, a sesquiterpene lactone, suppresses tumor growth through inducing apoptosis and autophagy via the inhibition of mTOR pathway regulated by ROS generation in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits STAT3 signaling by inactivating JAK2 and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nuclear factor kappaB-mediated down-regulation of adhesion molecules: possible mechanism for inhibitory activity of this compound against inflammatory monocytes adhesion to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Bigelovin: A Sesquiterpenoid with Potent Anti-Cancer and Anti-Inflammatory Properties
For Immediate Release
Bigelovin, a naturally occurring sesquiterpenoid lactone, is emerging as a significant compound of interest within the scientific and medical research communities. Extensive studies have demonstrated its potent pharmacological activities, particularly in the realms of oncology and inflammation. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.
Anti-Cancer Activity
This compound has exhibited significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. Its primary anti-cancer mechanisms involve the induction of apoptosis (programmed cell death) and autophagy, as well as the inhibition of key signaling pathways that drive tumor growth and metastasis.
Quantitative Analysis of Cytotoxicity
The inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, highlighting its potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U937 | Human Monoblastic Leukemia | 0.47 | [1] |
| A549 | Human Lung Carcinoma | 1 | |
| HL-60 | Human Leukemia | ~0.5 | |
| Jurkat | Human Leukemia | ~0.9 | |
| Colon-26 | Murine Colon Cancer | 0.99 ± 0.3 | |
| Colon-26-M01 | Murine Colon Cancer (aggressive) | 1.12 ± 0.33 | |
| HCT-116 & RKO | Human Colon Cancer | ~5 | [2] |
In Vivo Anti-Tumor Efficacy
Preclinical studies in animal models have demonstrated the significant anti-tumorigenic potential of this compound. Intravenous administration of this compound at doses ranging from 0.3 to 3 mg/kg resulted in a significant reduction in tumor size in murine models of colon cancer.[1][3] In a xenograft model using HCT 116 cells, a 20 mg/kg dose of this compound showed more significant tumor suppression than the conventional chemotherapy regimen FOLFOX.[4] Furthermore, in a HepG2 xenograft model, this compound treatment suppressed tumor growth in a dose-dependent manner.[1][5]
Key Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several critical intracellular signaling pathways implicated in cancer and inflammation.
NF-κB Signaling Pathway
This compound has been shown to be a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[1] It induces the ubiquitination and subsequent degradation of IKK-β, a critical kinase in the NF-κB cascade.[6][2] This leads to a decrease in the phosphorylation of IκB-α and p65, ultimately suppressing the expression of NF-κB target genes.[2]
Apoptosis Induction
This compound triggers apoptosis in cancer cells through both intrinsic and extrinsic pathways. It leads to the activation of caspases, including caspase-3, -7, and -9, and the cleavage of PARP, a hallmark of apoptosis.[1][7] The compound also upregulates the expression of Death Receptor 5 (DR5).[1][4] Furthermore, this compound can induce the generation of reactive oxygen species (ROS), which in turn promotes apoptosis.[1][4]
mTOR Signaling Pathway
In liver cancer cells, this compound has been found to inhibit the mTOR pathway, a central regulator of cell growth, proliferation, and survival.[5] This inhibition is mediated by the generation of ROS. The suppression of the mTOR pathway contributes to the induction of both apoptosis and autophagy.[5]
IL-6/STAT3 Signaling Pathway
This compound has demonstrated the ability to interfere with the IL-6/STAT3 pathway, which is crucial for cancer cell proliferation, survival, and metastasis.[3] By inhibiting this pathway, this compound can suppress tumor growth and metastasis.[3]
Anti-Inflammatory and Anti-Angiogenic Effects
Beyond its direct anti-cancer properties, this compound also exhibits significant anti-inflammatory and anti-angiogenic activities.[4] Its ability to inhibit the NF-κB pathway is a key contributor to its anti-inflammatory effects. The anti-angiogenic properties of this compound further contribute to its anti-tumor activity by restricting the blood supply to tumors.
Experimental Methodologies
The pharmacological properties of this compound have been elucidated through a variety of in vitro and in vivo experimental protocols.
In Vitro Assays
-
Cell Viability and Proliferation: The MTT assay is commonly used to assess the effect of this compound on the viability and proliferation of cancer cell lines.[4]
-
Apoptosis Detection: Apoptosis is typically quantified using techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[1] Morphological changes associated with apoptosis are observed using Hoechst 33258 staining.[4]
-
Western Blotting: This technique is employed to determine the expression levels of key proteins involved in signaling pathways, such as caspases, PARP, IKK-β, and components of the mTOR and STAT3 pathways.[7]
-
Luciferase Reporter Assay: To confirm the inhibition of NF-κB activity, a luciferase reporter assay is utilized, where cells are transfected with a vector containing a luciferase gene under the control of an NF-κB promoter.[7]
-
Colony Formation Assay: This assay assesses the long-term proliferative capacity of cancer cells following treatment with this compound.[4]
In Vivo Models
-
Xenograft and Orthotopic Models: To evaluate the in vivo anti-tumor efficacy of this compound, human cancer cells are typically implanted into immunocompromised mice (e.g., BALB/c nude mice) to form tumors.[4] Orthotopic models, where tumor cells are implanted in the organ of origin, are also used to study tumor progression and metastasis.[3]
Conclusion
This compound is a promising natural compound with a multi-faceted pharmacological profile. Its potent anti-cancer activity, driven by the induction of apoptosis and autophagy and the inhibition of key oncogenic signaling pathways, coupled with its anti-inflammatory and anti-angiogenic effects, positions it as a strong candidate for further preclinical and clinical development. The detailed understanding of its mechanisms of action and the availability of robust experimental protocols will be instrumental in translating the therapeutic potential of this compound into novel treatments for cancer and inflammatory diseases.
References
- 1. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 2. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural small molecule this compound suppresses orthotopic colorectal tumor growth and inhibits colorectal cancer metastasis via IL6/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a sesquiterpene lactone, suppresses tumor growth through inducing apoptosis and autophagy via the inhibition of mTOR pathway regulated by ROS generation in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 7. Sesquiterpene lactone this compound induces apoptosis of colon cancer...: Ingenta Connect [ingentaconnect.com]
Bigelovin and Reactive Oxygen Species (ROS) Generation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the sesquiterpene lactone, bigelovin, and its primary mechanism of action centered on the generation of reactive oxygen species (ROS). This compound has demonstrated significant anti-tumor activity across various cancer models, largely attributed to its ability to disrupt cellular redox homeostasis, leading to oxidative stress-mediated apoptosis and modulation of key oncogenic signaling pathways.
Core Mechanism: Disruption of Cellular Redox Homeostasis
This compound, a natural compound derived from plants like Inula helianthus aquatica, exerts its cytotoxic effects primarily by inducing overwhelming oxidative stress within cancer cells.[1][2] Its chemical structure, featuring two α,β-unsaturated ketone moieties, makes it highly reactive with nucleophilic targets, particularly thiol-containing molecules crucial for cellular antioxidant defense.[2]
The core mechanism involves a dual-pronged attack on the two major cellular antioxidant systems: the glutathione (GSH) and thioredoxin (Trx) pathways.[1]
-
Glutathione (GSH) System: this compound directly reacts with and depletes intracellular GSH.[1]
-
Thioredoxin (Trx) System: It inhibits the enzyme thioredoxin reductase (TrxR) by engaging its selenocysteine residue.[1]
This simultaneous suppression of two compensatory antioxidant pathways leads to a rapid accumulation of intracellular ROS, which overwhelms the cell's buffering capacity. The resulting oxidative stress damages key biomolecules, including lipids, proteins, and DNA, and triggers multiple downstream signaling cascades culminating in programmed cell death.[1]
Modulation of Oncogenic Signaling Pathways
The surge in ROS initiated by this compound serves as a critical signaling event that modulates several pathways vital for cancer cell survival and proliferation.
Inhibition of the JAK2/STAT3 Pathway
This compound is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in many human cancers.[3][4] It directly targets and inactivates Janus kinase 2 (JAK2), an upstream tyrosine kinase responsible for STAT3 activation. Evidence suggests that this compound's reactive moieties form covalent bonds with cysteine residues on JAK2, thereby inhibiting its enzymatic activity.[3] This prevents the phosphorylation and subsequent nuclear translocation of STAT3, leading to the downregulation of its target genes involved in survival and proliferation, ultimately inducing apoptosis.[3][5]
Inhibition of the PI3K/AKT/mTOR Pathway
In liver cancer models, this compound-induced ROS has been shown to inactivate the PI3K/AKT/mTOR signaling cascade.[6] This pathway is a central regulator of cell growth, proliferation, and survival.[7] ROS can inhibit protein tyrosine phosphatases that normally counteract PI3K activity, but in the context of this compound, the overwhelming oxidative stress leads to the inactivation of key kinases like AKT and mTOR. This results in reduced phosphorylation of downstream effectors such as p70S6K, leading to the induction of both apoptosis and autophagy.[6] Interestingly, the autophagy induced by this compound in this context appears to be a cytoprotective response, as its blockade sensitizes cancer cells to apoptosis.[6]
Inhibition of the NF-κB Pathway
This compound also effectively suppresses the nuclear factor kappa B (NF-κB) signaling pathway, a key driver of inflammation and cell survival.[8][9][10] The mechanism involves the targeted degradation of the inhibitor of kappa-B kinase-beta (IKK-β). By promoting the ubiquitination and subsequent proteasomal degradation of IKK-β, this compound prevents the phosphorylation of IκB-α. This keeps NF-κB sequestered in the cytoplasm, blocking its nuclear translocation and the expression of its anti-apoptotic target genes.[8][9]
Quantitative Data Summary
The anti-tumor effects of this compound have been quantified across various cancer cell lines. The data below is compiled from multiple studies to provide a comparative overview.
Table 1: IC₅₀ Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Assay | Reference |
|---|---|---|---|---|
| HepG2/STAT3 | Liver Carcinoma | 3.37 (STAT3 Inhibition) | Luciferase Reporter | [3] |
| A549 | Lung Carcinoma | ~1.0 | MTT Assay | [5][11] |
| HCT 116 | Colorectal Carcinoma | ~2.8 - 5.0 | MTT Assay | [2] |
| HT-29 | Colorectal Carcinoma | ~3.6 - 5.0 | MTT Assay | [2][8][9] |
| HL-60 | Leukemia | ~0.5 | MTT Assay | [11] |
| Jurkat | Leukemia | ~0.9 | MTT Assay | [11] |
| U937 | Leukemia | ~0.6 | MTT Assay | [11] |
| Colon-26 | Murine Colon Cancer | 0.99 ± 0.3 | MTT Assay | [11] |
| Colon-26-M01 | Murine Colon Cancer | 1.12 ± 0.33 | MTT Assay |[11] |
Table 2: this compound-Induced Effects on Cellular Processes
| Cell Line | Parameter Measured | This compound Conc. | Observed Effect | Reference |
|---|---|---|---|---|
| HT-29 | ROS Production | 3.6 µM | Significant increase vs. control | [2] |
| HCT 116 | ROS Production | 2.8 µM | Significant increase vs. control | [2] |
| HepG2 | Apoptosis | Not specified | Cleavage of Caspase-3 and PARP-1 | [6] |
| HCT 116 | Apoptosis | 2.8 µM | Increased Annexin V staining | [2] |
| HT-29 | G2/M Arrest | 3.6 µM | Increased cell population in G2/M phase | [2] |
| HCT 116 | G2/M Arrest | 2.8 µM | Increased cell population in G2/M phase | [2] |
| HepG2 | Autophagy | Not specified | Increased LC3B-II and Beclin-1 |[6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effects.
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.[12][13][14]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle-only wells as a control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[13] Following treatment incubation, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 M HCl, or a specialized SDS-HCl solution) to each well.[15]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Subtract the absorbance of blank (medium only) wells from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Intracellular ROS Detection Assay
This protocol uses the cell-permeant probe 2′,7′-dichlorofluorescein diacetate (DCFDA) to quantify intracellular ROS.[16][17]
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate or other appropriate culture vessel. Allow cells to adhere and reach 70-80% confluency.
-
Probe Loading: Remove the culture medium and wash the cells once with pre-warmed, serum-free medium or PBS. Add medium containing the DCFDA probe (typically 5-10 µM) to each well.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark to allow the probe to diffuse into the cells and be deacetylated by intracellular esterases to the non-fluorescent DCFH.[17]
-
Treatment: Remove the DCFDA-containing medium and wash the cells again. Add fresh medium containing various concentrations of this compound. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂).[2]
-
ROS Measurement: Immediately or after a short incubation period (e.g., 1 hour), measure the fluorescence using a microplate reader or flow cytometer. Use an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[16] The intensity of the green fluorescence is proportional to the amount of ROS generated.
Apoptosis Detection by Western Blot
This protocol outlines the detection of key apoptosis marker proteins, such as cleaved caspases and cleaved PARP.[18][19]
-
Cell Lysis: After treating cells with this compound for the desired time, collect both adherent and floating cells. Wash the cell pellet with ice-cold PBS. Lyse the cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the samples onto a 10-12% polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting apoptosis markers. Key antibodies include:
-
Anti-Caspase-3: Detects both the full-length pro-caspase (~32 kDa) and the cleaved, active p17 subunit.
-
Anti-PARP-1: Detects both the full-length PARP-1 (~116 kDa) and the cleaved fragment (~89 kDa).
-
Loading Control: Anti-Actin or Anti-Tubulin to ensure equal protein loading.
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The appearance of cleaved fragments of Caspase-3 and PARP-1 indicates the induction of apoptosis.[18]
References
- 1. Disruption of cellular redox homeostasis by this compound triggers oxidative stress-mediated apoptosis in Fibrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits STAT3 signaling by inactivating JAK2 and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural small molecule this compound suppresses orthotopic colorectal tumor growth and inhibits colorectal cancer metastasis via IL6/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a sesquiterpene lactone, suppresses tumor growth through inducing apoptosis and autophagy via the inhibition of mTOR pathway regulated by ROS generation in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 9. Sesquiterpene lactone this compound induces apoptosis of colon cancer...: Ingenta Connect [ingentaconnect.com]
- 10. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. 4.6. ROS Detection Assays [bio-protocol.org]
- 17. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary Cytotoxic Studies of Bigelovin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preliminary in vitro and in vivo studies on the cytotoxicity of Bigelovin, a naturally occurring sesquiterpene lactone. This compound, isolated from plants like Inula helianthus aquatica, has demonstrated significant anti-tumor activities across various cancer cell lines.[1][2][3] This guide summarizes key quantitative data, details the molecular mechanisms of action, outlines relevant experimental protocols, and provides visual representations of the signaling pathways involved.
Quantitative Cytotoxicity Data
This compound has shown potent and selective cytotoxic effects against a range of cancer cell lines, with notably lower efficacy against normal cells. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| HCT 116 | Colorectal Cancer | 48 hours | 1.2 | [4] |
| HT-29 | Colorectal Cancer | 48 hours | 0.8 | [4] |
| Human Colon Cancer Cells | Colon Cancer | Not Specified | ~5 | [2][5] |
| U937 | Monoblastic Leukemia | Not Specified | 0.47 | [6] |
| Primary Normal Colon Cells | Normal Tissue | 48 hours | 8.55 | [3][4] |
Mechanisms of Cytotoxicity and Signaling Pathways
Preliminary research indicates that this compound exerts its cytotoxic effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). These actions are orchestrated through the modulation of several critical signaling pathways.
ROS-Mediated Inhibition of the mTOR Pathway in Liver Cancer
In human liver cancer cells, this compound induces both apoptosis and autophagy.[1] A key mechanism is the generation of ROS, which subsequently inhibits the AKT/mammalian target of rapamycin (mTOR)/p70S6K signaling pathway.[1] The inactivation of this crucial cell survival pathway leads to the cleavage of Caspase-3 and PARP-1, hallmarks of apoptosis.[1] Interestingly, autophagy appears to serve a cytoprotective role in this context, as its blockage sensitizes the cancer cells to this compound-induced death.[1] The entire process is dependent on ROS, as pretreatment with the ROS scavenger N-acetyl-l-cysteine (NAC) was found to eliminate the induction of both apoptosis and autophagy.[1]
References
- 1. This compound, a sesquiterpene lactone, suppresses tumor growth through inducing apoptosis and autophagy via the inhibition of mTOR pathway regulated by ROS generation in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 3. researchgate.net [researchgate.net]
- 4. This compound triggered apoptosis in colorectal cancer in vitro and in vivo via upregulating death receptor 5 and reactive oxidative species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
The Impact of Bigelovin on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bigelovin, a naturally occurring sesquiterpene lactone, has emerged as a promising anti-cancer agent with significant effects on the tumor microenvironment (TME). This document provides a comprehensive overview of the current understanding of this compound's mechanisms of action, focusing on its influence on key signaling pathways and cellular components within the TME. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research and development. Visual representations of signaling pathways and experimental workflows are included to enhance comprehension.
Introduction to this compound and the Tumor Microenvironment
The tumor microenvironment is a complex and dynamic ecosystem comprising cancer cells, stromal cells, immune cells, extracellular matrix, and signaling molecules.[1] This intricate network plays a crucial role in tumor progression, metastasis, and response to therapy.[1] this compound, isolated from Inula helianthus aquatica, has demonstrated potent anti-tumor activities, including the induction of apoptosis, inhibition of inflammation, and suppression of angiogenesis.[2][3] A significant aspect of its efficacy lies in its ability to modulate the TME, making it a compelling candidate for cancer therapy.
Quantitative Data on this compound's Efficacy
The anti-cancer effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key data on its cytotoxicity and in vivo efficacy.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Colon-26 | Colorectal Cancer | 0.99 ± 0.3 | [4] |
| Colon-26-M01 | Colorectal Cancer | 1.12 ± 0.33 | [4] |
| A549 | Human Lung Carcinoma | ~1 | [4] |
| HL-60 | Human Leukemia | ~0.5 | [4] |
| Jurkat | Human Leukemia | ~0.9 | [4] |
| U937 | Human Leukemia | ~0.6 | [4] |
| HT-29 | Human Colon Cancer | Not specified | [3][5] |
| HCT 116 | Human Colon Cancer | Not specified | [3][5] |
| HepG2 | Human Liver Cancer | Not specified | [3] |
| SMMC-7721 | Human Liver Cancer | Not specified | [3] |
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Animal Model | Cancer Type | Dosage | Key Findings | Reference |
| Orthotopic colon tumor allograft-bearing mice | Colorectal Cancer | 0.3-3 mg/kg (intravenous) | Significantly suppressed tumor growth and inhibited liver/lung metastasis. Increased populations of T lymphocytes and macrophages in the TME. | [2][4] |
| HCT 116 xenograft model | Colorectal Cancer | 20 mg/kg | Showed more significant tumor suppression and fewer side effects than FOLFOX treatment. | [5] |
| HepG2 xenograft model | Human Liver Cancer | Dose-dependent | Significantly suppressed tumor growth. | [3] |
Table 2: In Vivo Efficacy of this compound
Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by interfering with critical signaling pathways that govern cancer cell proliferation, survival, and inflammation within the TME.
Inhibition of the IL-6/STAT3 Pathway
The IL-6/STAT3 signaling pathway is a key driver of chronic inflammation and tumor progression. This compound has been shown to inhibit this pathway, leading to reduced cancer cell proliferation and metastasis.[2][4]
Caption: this compound inhibits the IL-6/STAT3 pathway by targeting JAK2.
Suppression of the NF-κB Signaling Pathway
Nuclear factor kappa B (NF-κB) is another critical regulator of inflammation and cancer. This compound induces the degradation of IKK-β, a key kinase in the NF-κB pathway, leading to the suppression of NF-κB activation and subsequent apoptosis of colon cancer cells.[6]
Caption: this compound suppresses NF-κB signaling via IKK-β degradation.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the protocols for key experiments used to evaluate the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., HCT 116, HT-29) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Western Blot Analysis
This technique is used to detect changes in protein expression levels in key signaling pathways.
Protocol:
-
Treat cancer cells with this compound at indicated concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-NF-κB p65, anti-IKK-β, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Subcutaneously inject cancer cells (e.g., 5x10⁶ HCT 116 cells) into the flank of athymic nude mice.
-
When tumors reach a palpable size (e.g., 100 mm³), randomly assign mice to treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg) or vehicle control intraperitoneally or intravenously according to the study design.
-
Measure tumor volume and body weight every few days.
-
At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).
Caption: Workflow for an in vivo tumor xenograft experiment.
Modulation of the Tumor Immune Microenvironment
This compound has been shown to modulate the immune landscape within the TME. In an orthotopic colon tumor allograft model, treatment with this compound led to an increased infiltration of T lymphocytes and macrophages.[2][4] This suggests that this compound may not only directly target cancer cells but also enhance the host's anti-tumor immune response.
Conclusion and Future Directions
This compound is a promising natural compound that exhibits potent anti-cancer activity through multiple mechanisms, including the direct inhibition of cancer cell growth and the favorable modulation of the tumor microenvironment. Its ability to suppress key inflammatory signaling pathways like IL-6/STAT3 and NF-κB, coupled with its capacity to enhance anti-tumor immunity, positions it as a strong candidate for further pre-clinical and clinical development. Future research should focus on elucidating the detailed molecular interactions of this compound with its targets, optimizing its delivery to the tumor site, and exploring its potential in combination with other cancer therapies, such as immunotherapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural small molecule this compound suppresses orthotopic colorectal tumor growth and inhibits colorectal cancer metastasis via IL6/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Bigelovin: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bigelovin, a sesquiterpene lactone, has emerged as a promising natural compound with significant anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's therapeutic potential, focusing on its modulation of key inflammatory signaling pathways. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling cascades affected by this compound, offering a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. The search for novel anti-inflammatory agents with high efficacy and minimal side effects is a paramount goal in modern medicine. This compound, a natural product isolated from various plant species, has demonstrated potent anti-inflammatory and anti-cancer activities in preclinical studies. This whitepaper delves into the core mechanisms of this compound's anti-inflammatory action, providing a technical foundation for its further investigation and potential therapeutic application.
Quantitative Data on Anti-Inflammatory and Related Activities
The following tables summarize the currently available quantitative data on the inhibitory effects of this compound on key signaling molecules and its cytotoxic effects on various cancer cell lines, which are often linked to inflammatory processes.
Table 1: Inhibitory Activity of this compound on IL-6/STAT3 Signaling Pathway Components
| Target | Assay Type | Cell Line/System | IC50 Value | Reference |
| IL-6-induced STAT3 Activation | Luciferase Reporter Assay | HepG2 | 3.37 µmol/L | [1] |
| JAK2 Kinase Activity | In vitro Kinase Assay | - | 44.24 µmol/L | [1] |
Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Colon-26 | Colon Cancer | 0.99 ± 0.3 | [2] |
| Colon-26-M01 | Colon Cancer | 1.12 ± 0.33 | [2] |
| HT-29 | Colorectal Cancer | ~0.8 (at 48h) | [3] |
| HCT 116 | Colorectal Cancer | ~1.2 (at 48h) | [3] |
| Human Colon Cancer Cells | Colon Cancer | ~5 | [4] |
Table 3: Qualitative Inhibitory Effects of this compound on Pro-inflammatory Cytokines
| Cytokine | Cell Type | Treatment Conditions | Observed Effect | Reference |
| IL-1β | LPS-primed Bone Marrow-Derived Macrophages (BMDMs) | 1 µM this compound | Reduction in secretion | [5] |
| TNF-α | LPS-primed Bone Marrow-Derived Macrophages (BMDMs) | 1 µM this compound | Reduction in secretion | [5] |
Note: Specific IC50 values for the inhibition of nitric oxide, COX-2, TNF-α, and IL-1β by this compound are not yet prominently available in the reviewed literature and represent an area for future investigation.
Core Anti-Inflammatory Mechanisms of Action
This compound exerts its anti-inflammatory effects primarily through the modulation of two critical signaling pathways: the NF-κB and the IL-6/STAT3 pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.
This compound has been shown to potently inhibit the NF-κB signaling pathway by inducing the degradation of IKK-β.[4] This action prevents the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm and preventing the transcription of pro-inflammatory genes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Bigelovin: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bigelovin, a sesquiterpene lactone primarily isolated from Inula helianthus-aquatica, has emerged as a promising natural compound with significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of its engagement with key cellular signaling pathways. Its multifaceted biological activities, including potent anti-cancer and anti-inflammatory effects, are detailed herein, offering a valuable resource for researchers and professionals in drug discovery and development.
Introduction
Sesquiterpene lactones are a class of naturally occurring compounds known for their diverse biological activities. Among them, this compound has garnered considerable attention for its potent cytotoxic effects against various cancer cell lines and its ability to modulate critical inflammatory signaling pathways. This document serves as a technical resource, consolidating the existing scientific literature on this compound to facilitate further research and development of this compound as a potential therapeutic agent.
Anti-Cancer Activity
This compound exhibits significant anti-proliferative and pro-apoptotic effects across a range of cancer cell types. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic efficacy of this compound has been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the reported IC50 values of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colorectal Cancer | ~5.0 | [1] |
| HCT 116 | Colorectal Cancer | Not specified | [2] |
| Colon-26 | Colon Cancer | 0.99 ± 0.3 | |
| Colon-26-M01 | Colon Cancer (aggressive) | 1.12 ± 0.33 | |
| HepG2 | Liver Cancer | Not specified | [3] |
| A549 | Lung Carcinoma | 1.0 | [4] |
| HL-60 | Leukemia | ~0.5 | [4] |
| Jurkat | Leukemia | ~0.9 | [4] |
| U937 | Leukemia | ~0.6 | [4] |
| MDA-MB-468 | Breast Cancer | Not specified | [5] |
| HeLa | Cervical Cancer | Not specified | [5] |
Quantitative Data: In Vivo Efficacy
Preclinical studies in animal models have demonstrated the anti-tumor efficacy of this compound in vivo.
| Animal Model | Cancer Type | Dosage | Outcome | Reference |
| HCT 116 xenograft mice | Colorectal Cancer | 20 mg/kg | Significant tumor growth suppression | [2] |
| Orthotopic colon tumor allograft-bearing mice | Colorectal Cancer | 0.3-3 mg/kg (intravenous) | Significant suppression of tumor growth and inhibition of liver/lung metastasis | [6] |
| HepG2 cancer xenograft tumors | Liver Cancer | Dose-dependent | Significant suppression of tumor growth | [3] |
Molecular Mechanisms of Action
This compound exerts its therapeutic effects by modulating several critical intracellular signaling pathways that are often dysregulated in cancer and inflammatory conditions.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation. This compound has been shown to be a potent inhibitor of this pathway.[1] The primary mechanism involves the induction of ubiquitination and subsequent degradation of the inhibitor of kappa-B kinase-beta (IKK-β).[1] This leads to a decrease in the phosphorylation of IκB-α and the p65 subunit of NF-κB, ultimately preventing the translocation of NF-κB to the nucleus and the transcription of its target genes.[1][7]
Suppression of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein implicated in cancer cell proliferation, survival, and metastasis. This compound effectively inhibits STAT3 signaling by inactivating Janus kinase 2 (JAK2), an upstream kinase responsible for STAT3 phosphorylation and activation.[5] This inhibitory effect has been observed in response to both IL-6-induced and constitutive STAT3 activation.[4][5]
Modulation of the mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inactivate the AKT/mTOR/p70S6K signaling cascade in liver cancer cells.[3] This inhibition is linked to the generation of reactive oxygen species (ROS), suggesting that ROS plays a significant role in this compound-induced cell death.[3]
Anti-Inflammatory Effects
Chronic inflammation is a key driver of many diseases, including cancer. This compound's ability to inhibit the NF-κB and STAT3 pathways, both central to the inflammatory response, underscores its potent anti-inflammatory properties. By suppressing these pathways, this compound can reduce the expression of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β, although more direct evidence of its effect on the secretion of these specific cytokines is an area for further investigation.[1][5][7]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of compounds like this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines of interest
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.
-
Harvest the cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Western Blot Analysis for Phosphorylated Proteins (p-STAT3, p-mTOR)
Objective: To detect the phosphorylation status of key signaling proteins upon this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cells with this compound for the specified time.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) and the total protein level.
Conclusion and Future Directions
This compound has demonstrated significant potential as a therapeutic agent, particularly in the context of cancer and inflammatory diseases. Its ability to target multiple, critical signaling pathways provides a strong rationale for its further development. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, conducting more extensive in vivo efficacy and toxicity studies in a wider range of disease models, and exploring potential synergistic combinations with existing therapies. The comprehensive data and protocols presented in this guide are intended to serve as a valuable resource to accelerate these research endeavors and unlock the full therapeutic potential of this compound.
References
- 1. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a sesquiterpene lactone, suppresses tumor growth through inducing apoptosis and autophagy via the inhibition of mTOR pathway regulated by ROS generation in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits STAT3 signaling by inactivating JAK2 and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural small molecule this compound suppresses orthotopic colorectal tumor growth and inhibits colorectal cancer metastasis via IL6/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nuclear factor kappaB-mediated down-regulation of adhesion molecules: possible mechanism for inhibitory activity of this compound against inflammatory monocytes adhesion to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with Bigelovin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bigelovin is a sesquiterpene lactone naturally occurring in plants such as Inula helianthus aquatica.[1][2] It has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory, anti-angiogenic, and potent cytotoxic effects against various cancer cell lines.[1][2][3] These properties make this compound a compelling candidate for further investigation in cancer therapy and other therapeutic areas.
This document provides a comprehensive overview of the in vitro applications of this compound, detailing its mechanisms of action and providing standardized protocols for its experimental use.
Mechanism of Action
This compound exerts its cellular effects through the modulation of several key signaling pathways:
-
Inhibition of the NF-κB Pathway: A primary mechanism of this compound is the suppression of the Nuclear Factor kappa B (NF-κB) signaling pathway. It promotes the ubiquitination and subsequent degradation of the inhibitor of kappa-B kinase-beta (IKK-β).[1][4] This action prevents the phosphorylation of IκB-α and the p65 subunit of NF-κB, ultimately blocking NF-κB's translocation to the nucleus and the transcription of its target genes.[1][3][5]
-
Induction of Apoptosis: this compound is a potent inducer of apoptosis in cancer cells.[3][6] This programmed cell death is initiated through both the extrinsic and intrinsic pathways. It upregulates Death Receptor 5 (DR5) to trigger the extrinsic pathway and activates key executioner caspases, including caspase-3 and caspase-7, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP).[2][6][7]
-
Cell Cycle Arrest: The compound effectively halts cell proliferation by inducing cell cycle arrest at the G2/M phase.[2][6][8] This arrest is associated with the modulation of critical cell cycle regulatory proteins like Cyclin B1 and CDK1.[2][9]
-
Inhibition of the JAK2/STAT3 Pathway: this compound directly inhibits the Janus kinase 2 (JAK2), which in turn blocks the phosphorylation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[10] This disruption of the IL-6/STAT3 signaling pathway is crucial for its anti-tumor and anti-metastatic effects.[11]
-
Generation of Reactive Oxygen Species (ROS): The anti-cancer activity of this compound is also linked to its ability to induce the production of intracellular Reactive Oxygen Species (ROS).[2][7] This increase in oxidative stress contributes to the induction of apoptosis and the inhibition of the mTOR signaling pathway, which is critical for cell growth and survival.[7]
Data Presentation: Quantitative Effects of this compound
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 Value | Reference(s) |
| HCT 116 | Colorectal Cancer | 48 hours | ~0.8 µM | [8][12] |
| HT-29 | Colorectal Cancer | 48 hours | ~1.2 µM | [8][12] |
| Various Colon Cancer Cells | Colorectal Cancer | Not Specified | ~5 µM | [1][3] |
| HepG2/STAT3 | Liver Cancer | Not Specified | 3.37 µM (STAT3 activation) | [10] |
| Primary Normal Colon Cells | Normal Tissue | 48 hours | 8.55 µM | [8][12] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference(s) |
| HT-29 | 3.6 µM | 48 hours | Significant increase in G2/M phase population | [8][13] |
| HCT 116 | 2.8 µM | 48 hours | Significant increase in G2/M phase population | [8][13] |
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits NF-κB by inducing IKK-β degradation.
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Caption: this compound induces ROS, inhibiting the AKT/mTOR pathway.
Caption: General workflow for in vitro evaluation of this compound.
Detailed Experimental Protocols
Note on Preparation: For all in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[14] The final concentration of DMSO in the cell culture medium should be kept constant across all treatments (including vehicle control) and should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and medium with DMSO vehicle (control).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.[8]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[9][15]
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of this compound and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Interpretation:
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[8][13]
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with this compound or vehicle control for the desired duration (e.g., 24 or 48 hours).[8]
-
Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[16]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use software (e.g., ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation levels of specific proteins within the signaling pathways affected by this compound.[2][10]
Materials:
-
6-well or 100 mm culture dishes
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-STAT3, STAT3, p-IKKβ, IKKβ, Cleaved Caspase-3, PARP, Cyclin B1, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them with RIPA buffer on ice. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C. Wash the membrane three times with TBST. Then, incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to normalize protein levels.
Protocol 5: Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.[2][7]
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Complete culture medium
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: Allow cells to attach for 24 hours, then treat with low concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 8-14 days at 37°C, 5% CO2, allowing colonies to form. The medium can be replaced every 3-4 days.
-
Fixation and Staining: After the incubation period, wash the wells with PBS. Fix the colonies with 100% methanol for 15 minutes. Stain the fixed colonies with Crystal Violet solution for 20 minutes.
-
Washing and Imaging: Gently wash the wells with water to remove excess stain and let them air dry.
-
Quantification: Count the number of colonies (typically defined as clusters of >50 cells) in each well. The results can be expressed as a percentage of the control.
References
- 1. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 4. sesquiterpene-lactone-bigelovin-induces-apoptosis-of-colon-cancer-cells-through-inducing-ikk-degradation-and-suppressing-nuclear-factor-kappa-b-activation - Ask this paper | Bohrium [bohrium.com]
- 5. Sesquiterpene lactone this compound induces apoptosis of colon cancer...: Ingenta Connect [ingentaconnect.com]
- 6. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 7. This compound, a sesquiterpene lactone, suppresses tumor growth through inducing apoptosis and autophagy via the inhibition of mTOR pathway regulated by ROS generation in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound triggered apoptosis in colorectal cancer in vitro and in vivo via upregulating death receptor 5 and reactive oxidative species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound inhibits STAT3 signaling by inactivating JAK2 and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural small molecule this compound suppresses orthotopic colorectal tumor growth and inhibits colorectal cancer metastasis via IL6/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Promising Protocol for In Vivo Experiments with Betulin [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. cancer.wisc.edu [cancer.wisc.edu]
Bigelovin in Murine Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of Bigelovin, a sesquiterpene lactone, in mouse models of cancer. The protocols detailed below are based on established research demonstrating this compound's efficacy in inhibiting tumor growth and metastasis.
I. Quantitative Data Summary
The following tables summarize the reported in vivo dosages and schedules for this compound in various mouse cancer models.
Table 1: this compound Dosage and Administration in Colorectal Cancer Mouse Models
| Mouse Model | Cell Line | Administration Route | Dosage | Treatment Schedule | Reference |
| Orthotopic Allograft | Colon 26-M01 | Intravenous | 0.3, 1, and 3 mg/kg | Every three days for 6 treatments | [1][2] |
| Xenograft | HCT 116 | Intraperitoneal | 20 mg/kg | Every two days for 10 treatments | [3][4] |
Table 2: this compound Dosage and Administration in Liver Cancer Mouse Models
| Mouse Model | Cell Line | Administration Route | Dosage | Treatment Schedule | Reference |
| Xenograft | HepG2 | Not Specified | Dose-dependent | Not Specified | [5] |
II. Experimental Protocols
A. Protocol 1: Orthotopic Colorectal Cancer Model
This protocol describes the establishment of an orthotopic colorectal cancer model in mice and subsequent treatment with this compound.
1. Materials:
-
This compound
-
Vehicle for injection (e.g., DMSO and further dilution in sterile saline or PBS)
-
Colon 26-M01 cancer cells
-
BALB/c mice (6-8 weeks old)
-
Cell culture reagents (DMEM, FBS, antibiotics)
-
Surgical instruments
-
Anesthesia
2. Procedure:
-
Cell Culture: Culture Colon 26-M01 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Preparation: Anesthetize BALB/c mice using an appropriate anesthetic agent.
-
Surgical Procedure:
-
Make a small abdominal incision to expose the cecum.
-
Inject 1 x 10^6 Colon 26-M01 cells in 50 µL of sterile PBS into the cecal wall.
-
Suture the abdominal wall and skin.
-
-
This compound Formulation and Administration:
-
Dissolve this compound in a minimal amount of DMSO and then dilute with sterile saline or PBS to the final desired concentrations (0.3, 1, or 3 mg/kg).
-
Administer the this compound solution intravenously via the tail vein.
-
-
Treatment Schedule: Begin treatment a few days post-surgery and administer this compound every three days for a total of six treatments.[2]
-
Monitoring and Endpoint: Monitor tumor growth and animal health. The primary endpoint is typically determined by tumor size or the presence of metastasis, at which point tumors and relevant organs are harvested for further analysis.
B. Protocol 2: Liver Cancer Xenograft Model
This protocol outlines the procedure for establishing a subcutaneous liver cancer xenograft model and evaluating the efficacy of this compound.
1. Materials:
-
This compound
-
Vehicle for injection
-
HepG2 cancer cells
-
Nude mice (athymic, 6-8 weeks old)
-
Cell culture reagents
-
Matrigel (optional)
2. Procedure:
-
Cell Preparation: Harvest HepG2 cells and resuspend them in sterile PBS, optionally mixed with Matrigel to enhance tumor formation.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 HepG2 cells in a volume of 100-200 µL into the flank of each nude mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
This compound Administration:
-
Prepare the this compound formulation as described in Protocol 1.
-
Administer this compound to the mice, typically via intravenous or intraperitoneal injection.
-
-
Treatment and Monitoring: Treat the animals according to the desired schedule and monitor tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further molecular analysis.
III. Signaling Pathway Analysis
This compound has been shown to exert its anti-cancer effects by modulating key signaling pathways.
A. IL-6/STAT3 Signaling Pathway
This compound inhibits the IL-6/STAT3 pathway, which is crucial for cancer cell proliferation, survival, and metastasis.[1]
Experimental Workflow for IL-6/STAT3 Pathway Analysis:
Caption: Workflow for analyzing the effect of this compound on the IL-6/STAT3 pathway in vivo.
B. mTOR Signaling Pathway
This compound has also been demonstrated to suppress tumor growth by inhibiting the mTOR signaling pathway, a central regulator of cell growth and proliferation.[5]
Diagram of this compound's Effect on the mTOR Pathway:
Caption: this compound inhibits the mTOR signaling pathway, leading to reduced tumor cell proliferation.
References
- 1. Natural small molecule this compound suppresses orthotopic colorectal tumor growth and inhibits colorectal cancer metastasis via IL6/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound triggered apoptosis in colorectal cancer in vitro and in vivo via upregulating death receptor 5 and reactive oxidative species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a sesquiterpene lactone, suppresses tumor growth through inducing apoptosis and autophagy via the inhibition of mTOR pathway regulated by ROS generation in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Bigelovin-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bigelovin is a sesquiterpene lactone, a natural compound isolated from plants such as Inula helianthus aquatica, that has demonstrated significant anti-tumor properties.[1][2][3] It exhibits cytotoxic action against various cancer cells by inducing apoptosis (programmed cell death), autophagy, and cell cycle arrest.[1][4][5] Western blot analysis is a critical technique to elucidate the molecular mechanisms underlying this compound's effects by detecting changes in protein expression and post-translational modifications in key signaling pathways. These application notes provide detailed protocols and expected outcomes for analyzing cellular responses to this compound treatment.
Mechanism of Action: Key Signaling Pathways Affected by this compound
This compound exerts its anti-cancer effects by modulating several critical signaling pathways. Western blot analysis can quantify the changes in key protein markers within these cascades.
-
Induction of Apoptosis and Autophagy via ROS-mTOR Pathway: In liver cancer, this compound induces the generation of Reactive Oxygen Species (ROS), which in turn inhibits the AKT/mTOR/p70S6K signaling pathway.[1] This inhibition leads to the induction of both apoptosis and autophagy. Key apoptosis markers include cleaved Caspase-3 and cleaved PARP-1. Autophagy activation can be confirmed by measuring increased levels of LC3B-II and Beclin-1, alongside a decrease in p62.[1]
-
Inhibition of the NF-κB Signaling Pathway: In colon cancer cells, this compound has been shown to suppress the Nuclear Factor kappa B (NF-κB) signaling pathway.[2][3][6] It promotes the ubiquitination and degradation of IKK-β, which prevents the phosphorylation of IκB-α and p65.[2][3][6] This action blocks the nuclear translocation of NF-κB and the expression of its target genes, ultimately leading to apoptosis.[2][3]
-
Inactivation of the JAK/STAT3 Signaling Pathway: this compound is a potent inhibitor of STAT3 signaling.[7] It directly targets and inactivates Janus kinase 2 (JAK2), preventing the phosphorylation and activation of STAT3.[7] This is particularly effective in cancer cells with constitutively active STAT3. The mechanism is thought to involve this compound reacting with cysteine residues on JAK2.[7]
-
Upregulation of Death Receptor 5 (DR5): In colorectal cancer, this compound treatment leads to an upregulation of Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway.[5] This sensitization of cancer cells to apoptosis is also linked to an increase in ROS production.[5]
Signaling Pathway Diagrams
Quantitative Data Summary
The following tables summarize key proteins to analyze by Western blot following this compound treatment and their expected expression changes based on published data.
Table 1: Apoptosis and Autophagy Markers
| Target Protein | Expected Change with this compound | Cancer Type | Reference |
|---|---|---|---|
| Cleaved Caspase-3 | Increase | Liver, Colorectal | [1][5] |
| Cleaved PARP | Increase | Liver, Colorectal | [1][5] |
| LC3B-II | Increase | Liver | [1] |
| Beclin-1 | Increase | Liver | [1] |
| p62 | Decrease | Liver | [1] |
| DR5 | Increase | Colorectal |[5] |
Table 2: Signaling Pathway Markers
| Target Protein | Expected Change with this compound | Cancer Type | Reference |
|---|---|---|---|
| p-AKT | Decrease | Liver | [1] |
| p-mTOR | Decrease | Liver | [1] |
| p-p70S6K | Decrease | Liver | [1] |
| IKK-β | Decrease (Degradation) | Colon | [2][3][6] |
| p-IκB-α | Decrease | Colon | [2][3] |
| p-p65 | Decrease | Colon | [2][3] |
| p-JAK2 | Decrease | Various | [7] |
| p-STAT3 | Decrease | Various |[7][8] |
Detailed Experimental Protocols
This section provides a comprehensive protocol for the Western blot analysis of cells treated with this compound.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., HepG2, HCT 116, HT-29) in appropriate culture dishes (e.g., 6-well plates or 100 mm dishes).[9] Allow cells to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in fresh culture medium to achieve the desired final concentrations (e.g., 1-50 µM, based on cell line sensitivity).[7] A vehicle control (medium with the same concentration of DMSO) must be included.
-
Treatment: Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours) at 37°C in a 5% CO₂ incubator.[5]
Protocol 2: Protein Extraction (Cell Lysis)
-
Washing: Place the culture dish on ice. Aspirate the treatment medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[10]
-
Lysis: Aspirate the PBS. Add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to the dish (e.g., 100-200 µL for a 6-well plate).[11]
-
Scraping: Use a cold plastic cell scraper to scrape the adherent cells off the dish and transfer the resulting cell lysate to a pre-cooled microcentrifuge tube.[10][12]
-
Incubation & Agitation: Maintain the lysate on ice and agitate for 30 minutes at 4°C to ensure complete lysis.[12]
-
Centrifugation: Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[10][11][12]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-cooled tube. Discard the pellet.[11]
Protocol 3: Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic Acid (BCA) or Bradford assay, following the manufacturer's instructions.
-
Standard Curve: Use a known protein standard, like Bovine Serum Albumin (BSA), to generate a standard curve for accurate quantification.
-
Normalization: Based on the concentrations, calculate the volume of lysate needed to ensure equal loading of total protein for each sample in the subsequent steps (typically 20-50 µg per lane).[13]
Protocol 4: Western Blotting
-
Sample Preparation: Mix the calculated volume of cell lysate with 4X SDS-PAGE sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).[13]
-
Denaturation: Heat the samples at 95-100°C for 5 minutes to denature the proteins.[9][13]
-
SDS-PAGE: Load the denatured protein samples and a molecular weight marker onto a polyacrylamide gel. Run the gel according to standard procedures to separate proteins by size.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[9]
-
Blocking: After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween 20). Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Dilute the primary antibody specific to the target protein in blocking buffer at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution, typically overnight at 4°C with gentle shaking.[9]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[13]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the host species of the primary antibody) for 1 hour at room temperature.[13]
-
Final Washes: Repeat the washing step (step 7) to remove unbound secondary antibody.
-
Signal Detection: Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the signal using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the target protein to a loading control (e.g., β-actin or GAPDH) to correct for loading differences.
References
- 1. This compound, a sesquiterpene lactone, suppresses tumor growth through inducing apoptosis and autophagy via the inhibition of mTOR pathway regulated by ROS generation in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 3. Sesquiterpene lactone this compound induces apoptosis of colon cancer...: Ingenta Connect [ingentaconnect.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits STAT3 signaling by inactivating JAK2 and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural small molecule this compound suppresses orthotopic colorectal tumor growth and inhibits colorectal cancer metastasis via IL6/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Protocols | Antibodies.com [antibodies.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. ウェスタンブロッティングのための細胞溶解・タンパク質抽出 [sigmaaldrich.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for Flow Cytometry-Based Apoptosis Assay with Bigelovin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing apoptosis induced by Bigelovin, a sesquiterpene lactone, using flow cytometry. The notes include an overview of this compound's mechanism of action, experimental protocols, and data presentation guidelines to ensure reproducible and accurate results.
Introduction
This compound, a natural sesquiterpene lactone isolated from Inula helianthus aquatica, has demonstrated potent anti-tumor activities by inducing apoptosis in various cancer cell lines.[1] Its pro-apoptotic effects are mediated through multiple signaling pathways, making it a compound of interest for cancer research and drug development. Flow cytometry, particularly using Annexin V and Propidium Iodide (PI) staining, is a robust method for quantifying the extent of apoptosis induced by compounds like this compound.[2]
Mechanism of Action of this compound-Induced Apoptosis
This compound induces apoptosis through a multi-faceted mechanism primarily initiated by the generation of Reactive Oxygen Species (ROS).[1][3][4] This oxidative stress triggers downstream signaling cascades, including:
-
Upregulation of Death Receptor 5 (DR5): Increased DR5 expression sensitizes cancer cells to apoptosis.[1]
-
Inhibition of STAT3 Signaling: this compound can inactivate JAK2, a key kinase in the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes survival.[5]
-
Suppression of NF-κB Signaling: It promotes the degradation of IKK-β, a critical component in the NF-κB pathway, leading to the downregulation of anti-apoptotic genes.[6][7]
-
Disruption of Redox Homeostasis: this compound can covalently react with glutathione (GSH) and inhibit thioredoxin reductase (TrxR), leading to an imbalance in the cellular redox state and promoting oxidative stress-mediated apoptosis.[3]
-
Inhibition of the mTOR Pathway: In some cancer types, such as liver cancer, this compound-induced ROS generation can inactivate the AKT/mTOR signaling pathway, a central regulator of cell growth and survival.[4]
This complex interplay of pathways culminates in the activation of caspases, cleavage of PARP, and ultimately, programmed cell death.[1][4]
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on apoptosis and cell cycle distribution in various cancer cell lines, as determined by flow cytometry.
Table 1: Effect of this compound on Apoptosis in Colorectal Cancer Cells
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) |
| HT-29 | 0 | 48 | ~5 |
| 1.8 | 48 | ~15 | |
| 3.6 | 48 | ~30 | |
| 5.4 | 48 | ~50 | |
| HCT 116 | 0 | 48 | ~5 |
| 1.4 | 48 | ~20 | |
| 2.8 | 48 | ~40 | |
| 4.2 | 48 | ~60 |
Data compiled from studies on colorectal cancer cells.[1]
Table 2: Effect of this compound on Cell Cycle Distribution in Colorectal Cancer Cells [8]
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | G2/M Phase Cells (%) |
| HT-29 | 0 | 48 | ~20 |
| 1.8 | 48 | ~30 | |
| 3.6 | 48 | ~45 | |
| HCT 116 | 0 | 48 | ~25 |
| 1.4 | 48 | ~35 | |
| 2.8 | 48 | ~50 |
Data reflects the G2/M phase arrest induced by this compound.[8]
Experimental Protocols
Experimental Workflow for Apoptosis Assay
Caption: Experimental workflow for apoptosis detection.
Detailed Protocol: Annexin V and Propidium Iodide Staining
This protocol is adapted for the analysis of apoptosis in adherent cancer cells treated with this compound.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin or a gentle cell dissociation reagent (e.g., Accutase)[9]
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the cancer cells of interest (e.g., HT-29, HCT 116) in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (refer to Table 1 for guidance).
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for this compound).
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).[1]
-
-
Cell Harvesting:
-
Carefully collect the cell culture supernatant from each well into a separate flow cytometry tube, as apoptotic cells may detach and be present in the supernatant.[10][11]
-
Wash the adherent cells once with PBS.
-
Add trypsin or a gentle cell dissociation reagent to detach the adherent cells.[9]
-
Once detached, add complete medium to neutralize the trypsin and transfer the cell suspension to the respective tubes containing the supernatant.
-
Centrifuge the tubes at a low speed (e.g., 300-400 x g) for 5 minutes.[12]
-
Discard the supernatant.
-
-
Staining:
-
Wash the cell pellet once with cold PBS and centrifuge again.[9]
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[13]
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[9][12]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[12] The exact volumes may vary depending on the kit manufacturer's instructions.
-
Gently vortex the tubes.
-
-
Incubation:
-
Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[9]
-
Use appropriate controls to set up the flow cytometer, including unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.
-
Acquire data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
The percentage of apoptotic cells is typically calculated by summing the percentages of cells in the early and late apoptotic populations.
References
- 1. researchgate.net [researchgate.net]
- 2. bosterbio.com [bosterbio.com]
- 3. Disruption of cellular redox homeostasis by this compound triggers oxidative stress-mediated apoptosis in Fibrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a sesquiterpene lactone, suppresses tumor growth through inducing apoptosis and autophagy via the inhibition of mTOR pathway regulated by ROS generation in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits STAT3 signaling by inactivating JAK2 and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 7. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 13. abpbio.com [abpbio.com]
Application Notes and Protocols for Autophagy Detection in Bigelovin Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for detecting and quantifying autophagy induced by Bigelovin, a sesquiterpene lactone known to exhibit anti-tumor activities. The protocols are based on established techniques cited in cancer research literature.
Introduction to this compound and Autophagy
This compound is a natural compound that has been shown to suppress tumor growth by inducing apoptosis and autophagy.[1] It primarily acts by generating reactive oxygen species (ROS), which in turn inhibits the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, a key negative regulator of autophagy.[1][2][3] Autophagy is a catabolic "self-eating" process where cells degrade and recycle their own components to maintain homeostasis.[4] In the context of cancer, autophagy can have a dual role, either promoting cell survival or contributing to cell death.[1][4] Therefore, accurately monitoring autophagic activity is crucial when evaluating the therapeutic potential of compounds like this compound.
The following sections detail the primary methods used to monitor this compound-induced autophagy, including quantitative data from relevant studies and step-by-step experimental protocols.
Analysis of Autophagy-Related Proteins by Western Blotting
Western blotting is a fundamental technique to quantify the levels of key autophagy-related proteins. The most reliable marker is the conversion of microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[5][6] An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation.[6] Additionally, the degradation of sequestosome 1 (p62/SQSTM1), an autophagy receptor that is itself degraded by autophagy, is monitored; a decrease in p62 levels suggests a functional autophagic flux.[7] Studies on this compound have also noted an increase in Beclin-1, a key component of the autophagy initiation complex.[1]
Quantitative Data Summary
| Cell Line | This compound Conc. (µM) | Duration (h) | LC3-II Levels | p62 Levels | Beclin-1 Levels | Reference |
| HepG2 (Liver Cancer) | 0, 5, 10, 20 | 24 | Dose-dependent increase | Dose-dependent decrease | Dose-dependent increase | [1] |
| SMMC-7721 (Liver Cancer) | 0, 5, 10, 20 | 24 | Dose-dependent increase | Dose-dependent decrease | Dose-dependent increase | [1] |
Experimental Protocol: Western Blotting for LC3, p62, and Beclin-1
This protocol outlines the measurement of autophagic flux by analyzing protein levels in the presence and absence of a lysosomal inhibitor.
Materials:
-
This compound stock solution
-
Cell culture reagents
-
Lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM or Chloroquine, 50 µM)[8]
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 12-15% for LC3, 10% for p62/Beclin-1)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3, anti-p62, anti-Beclin-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0-20 µM) for the desired time (e.g., 24 hours).
-
For autophagic flux analysis, treat a parallel set of wells with both this compound and a lysosomal inhibitor (e.g., Bafilomycin A1) for the final 2-4 hours of the incubation period.[9] This prevents the degradation of autolysosomes, causing LC3-II to accumulate and providing a measure of autophagic rate.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on an SDS-PAGE gel. Due to its hydrophobicity, LC3-II migrates faster than LC3-I despite its higher molecular weight.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software. Calculate the LC3-II/β-actin or LC3-II/LC3-I ratio. Autophagic flux is determined by comparing the LC3-II levels in samples treated with this compound alone versus those treated with this compound plus a lysosomal inhibitor.
Visualization of Autophagic Flux Workflow
Caption: Workflow for measuring autophagic flux via Western blot.
Fluorescence Microscopy of LC3 Puncta
This method allows for the direct visualization of autophagosomes within cells.[9] Upon autophagy induction, cytosolic GFP-LC3 is recruited to the autophagosome membrane, appearing as distinct fluorescent dots or "puncta".[7] An increase in the number of these puncta per cell is a strong indicator of autophagy induction.
Quantitative Data Summary
| Cell Line | Treatment | Observation | Reference |
| HepG2 | This compound (20 µM) | Significant increase in the number of GFP-LC3 puncta compared to control. | [1] |
Experimental Protocol: GFP-LC3 Puncta Formation Assay
Materials:
-
Cells stably or transiently expressing a GFP-LC3 fusion protein
-
This compound stock solution
-
Culture plates or chamber slides with glass bottoms
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI (to stain nuclei)
-
Fluorescence microscope or confocal microscope
Procedure:
-
Cell Seeding and Transfection: Seed cells on glass-bottom dishes or chamber slides. If not using a stable cell line, transiently transfect the cells with a GFP-LC3 plasmid and allow 24-48 hours for expression.
-
Treatment: Treat the cells with this compound at the desired concentrations and for the appropriate duration. Include a positive control (e.g., starvation or rapamycin) and a negative control (vehicle).
-
Cell Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining and Mounting: Wash the cells again with PBS. Mount the coverslips using a mounting medium containing DAPI.
-
Imaging: Acquire images using a fluorescence or confocal microscope. Capture multiple random fields of view for each condition.
-
Quantification: Count the number of GFP-LC3 puncta per cell. A cell is typically considered positive for autophagy if it contains five or more distinct puncta.[9] Calculate the average number of puncta per cell or the percentage of puncta-positive cells for each treatment group. At least 50-100 cells should be counted per condition for statistical significance.
Transmission Electron Microscopy (TEM)
TEM is the gold standard for morphological identification of autophagic structures.[10] It provides unequivocal evidence by allowing direct visualization of the double-membraned autophagosomes and single-membraned autolysosomes containing degraded cytoplasmic material.[6][10]
Experimental Protocol: TEM for Autophagosome Visualization
Materials:
-
Cell culture reagents and this compound
-
Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)
-
Secondary fixative (e.g., 1% osmium tetroxide)
-
Ethanol series for dehydration
-
Propylene oxide
-
Epoxy resin for embedding
-
Uranyl acetate and lead citrate for staining
-
Transmission Electron Microscope
Procedure:
-
Cell Culture and Treatment: Treat cultured cells with this compound as described in previous protocols.
-
Fixation: Gently wash the cells with PBS, then fix them with the primary fixative for at least 1 hour at 4°C.
-
Scraping and Post-fixation: Scrape the cells, pellet them by centrifugation, and wash with buffer. Post-fix the cell pellet with 1% osmium tetroxide for 1-2 hours.
-
Dehydration and Embedding: Dehydrate the pellet through a graded series of ethanol concentrations. Infiltrate with propylene oxide and then embed in epoxy resin.
-
Sectioning and Staining: Polymerize the resin blocks. Cut ultrathin sections (60-80 nm) using an ultramicrotome and place them on copper grids. Stain the sections with uranyl acetate and lead citrate.
-
Imaging: Examine the grids under a transmission electron microscope. Identify and capture images of autophagosomes (double-membrane vesicles containing cytoplasmic cargo) and autolysosomes (single-membrane vesicles with dense, degraded contents).
-
Quantification: Quantify the number of autophagic vesicles per cell cross-section to estimate the autophagic activity.
This compound's Signaling Pathway in Autophagy Induction
This compound treatment leads to an increase in intracellular ROS.[1] This oxidative stress inhibits the PI3K/Akt/mTOR signaling cascade, which is a master negative regulator of autophagy.[1][11] Inhibition of mTORC1 allows for the activation of the ULK1 complex, initiating the formation of the phagophore and subsequent autophagosome development.
Caption: this compound's proposed signaling pathway for autophagy induction.
References
- 1. This compound, a sesquiterpene lactone, suppresses tumor growth through inducing apoptosis and autophagy via the inhibition of mTOR pathway regulated by ROS generation in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PI3K/AKT/mTOR pathway regulates autophagy to induce apoptosis of alveolar epithelial cells in chronic obstructive pulmonary disease caused by PM2.5 particulate matter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PI3K/AKT/mTOR-mediated autophagy for tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Interplay Between Autophagy and Apoptosis in the Mechanisms of Action of Stilbenes in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Methods for Detection of Autophagy in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioradiations.com [bioradiations.com]
- 11. The role of autophagy regulated by the PI3K/AKT/mTOR pathway and innate lymphoid cells in eosinophilic chronic sinusitis with nasal polyps - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for mTOR Signaling Analysis after Bigelovin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing the effects of Bigelovin, a sesquiterpene lactone, on the mTOR signaling pathway in cancer cells. The protocols outlined below are designed to deliver robust and reproducible data for researchers investigating the therapeutic potential of this compound.
Introduction to this compound and mTOR Signaling
This compound, a natural compound isolated from Inula helianthus aquatica, has demonstrated significant anti-tumor properties, including the induction of apoptosis and autophagy in cancer cells.[1] A key mechanism underlying these effects is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers. This compound has been shown to inactivate the AKT/mTOR/p70S6K signaling cascade, making it a promising candidate for cancer therapy.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on cancer cell viability and apoptosis.
Table 1: Cytotoxicity of this compound in Human Colorectal Cancer Cell Lines
| Cell Line | Treatment Duration (h) | IC50 (µM) |
| HT-29 | 48 | ~5.0[2] |
| HCT116 | 48 | ~5.0[2] |
Table 2: Induction of Apoptosis by this compound in Human Colorectal Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Apoptotic Cells (%) |
| HT-29 | 0.9, 1.8, 3.6 | 48 | Dose-dependent increase from ~5% to ~40%[3] |
| HCT116 | 0.7, 1.4, 2.8 | 48 | Dose-dependent increase from ~10% to ~70%[3] |
Table 3: Effect of this compound on Cell Cycle Distribution in Human Colorectal Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | % of Cells in G2/M Phase |
| HT-29 | 3.6 | 48 | Significant increase[1] |
| HCT116 | 2.8 | 48 | Significant increase[1] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Human colorectal carcinoma cell lines HT-29 and HCT116 are recommended.
-
Culture Conditions: Culture cells in McCoy's 5A (for HT-29) or DMEM (for HCT116) medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Seed cells in appropriate culture vessels and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) and incubate for the desired time points (e.g., 24, 48, 72 hours).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight.
-
Treatment: Treat cells with varying concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Seed 1 x 10⁵ cells per well in a 6-well plate and treat with this compound for 48 hours.
-
Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each 100 µL of cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins in the mTOR signaling pathway.
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-mTOR (Ser2448)
-
mTOR
-
Phospho-Akt (Ser473)
-
Akt
-
Phospho-p70S6K (Thr389)
-
p70S6K
-
β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
References
Application Notes and Protocols for Bigelovin in Combination Therapy Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bigelovin is a sesquiterpene lactone with demonstrated anti-cancer properties, including the induction of apoptosis and inhibition of key signaling pathways in cancer cells.[1][2][3][4][5] Preclinical studies suggest that this compound may be a valuable component of combination therapies aimed at overcoming drug resistance and enhancing the efficacy of standard chemotherapeutic agents. These application notes provide a framework for the experimental design of this compound in combination therapy, including detailed protocols for in vitro and in vivo studies and data presentation guidelines.
Rationale for this compound in Combination Therapy
This compound has been shown to induce apoptosis and inhibit tumor growth in various cancer models, including colorectal and liver cancer.[3][6][7] Its mechanisms of action involve the generation of reactive oxygen species (ROS), disruption of cellular redox homeostasis, and modulation of critical signaling pathways such as NF-κB, mTOR, and JAK2/STAT3.[3][4][5] The multi-targeted nature of this compound provides a strong rationale for its use in combination with conventional chemotherapeutics. By targeting pathways that contribute to chemoresistance, this compound has the potential to synergistically enhance the anti-tumor activity of other drugs.[8] For instance, other sesquiterpene lactones have demonstrated synergistic effects when combined with cisplatin, paclitaxel, and doxorubicin, suggesting a class-wide potential for combination therapy.[8][9][10][11]
Data Presentation
Quantitative data from combination therapy studies should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity of this compound as a Monotherapy
| Cell Line | This compound IC50 (µM) at 48h |
| HT-29 (Colon Cancer) | 1.2 |
| HCT 116 (Colon Cancer) | 0.8 |
| Primary Normal Colon Cells | 8.55 |
Data extracted from in vitro studies on colorectal cancer cell lines.[7]
Table 2: Example Data Table for In Vitro Combination Therapy
| Treatment | HT-29 Cell Viability (%) | HCT 116 Cell Viability (%) | Combination Index (CI)* |
| Control | 100 | 100 | N/A |
| This compound (X µM) | N/A | ||
| Cisplatin (Y µM) | N/A | ||
| This compound (X µM) + Cisplatin (Y µM) |
*Combination Index (CI) should be calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: Example Data Table for In Vivo Combination Therapy
| Treatment Group | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 0 | ||
| This compound (e.g., 20 mg/kg) | |||
| Doxorubicin (e.g., 5 mg/kg) | |||
| This compound + Doxorubicin |
Experimental Protocols
In Vitro Combination Therapy Protocol
Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with a chemotherapeutic agent (e.g., cisplatin) on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., HT-29, HCT 116)
-
This compound
-
Cisplatin (or other chemotherapeutic agent)
-
Cell culture medium and supplements
-
96-well plates
-
MTT or other cell viability assay reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and cisplatin in a suitable solvent (e.g., DMSO). Make serial dilutions of each drug and the combination at a constant ratio (e.g., based on the IC50 values).
-
Treatment: Treat the cells with this compound alone, cisplatin alone, and the combination of both at various concentrations. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for 48-72 hours.
-
Cell Viability Assay: Perform an MTT assay to determine cell viability.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control. Determine the IC50 values for each drug alone and in combination. Calculate the Combination Index (CI) to assess the nature of the interaction.
In Vivo Combination Therapy Protocol
Objective: To evaluate the in vivo efficacy and safety of this compound in combination with a chemotherapeutic agent (e.g., doxorubicin) in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells for xenograft implantation (e.g., HCT 116)
-
This compound
-
Doxorubicin (or other chemotherapeutic agent)
-
Vehicle solution
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Xenograft Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Animal Grouping: Randomly assign mice to four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 20 mg/kg, administered intravenously)[6]
-
Group 3: Doxorubicin (e.g., 5 mg/kg, administered intraperitoneally)
-
Group 4: this compound + Doxorubicin
-
-
Treatment Administration: Administer the treatments according to a predefined schedule (e.g., every other day for 2-3 weeks).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis and proliferation markers).
-
Data Analysis: Calculate tumor growth inhibition for each treatment group. Perform statistical analysis to determine the significance of the combination therapy compared to monotherapies and the control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's multi-targeted mechanism of action.
Caption: In vitro combination therapy experimental workflow.
Caption: In vivo combination therapy experimental workflow.
References
- 1. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a sesquiterpene lactone, suppresses tumor growth through inducing apoptosis and autophagy via the inhibition of mTOR pathway regulated by ROS generation in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disruption of cellular redox homeostasis by this compound triggers oxidative stress-mediated apoptosis in Fibrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound triggered apoptosis in colorectal cancer in vitro and in vivo via upregulating death receptor 5 and reactive oxidative species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic effects of the sesquiterpene lactone, EPD, with cisplatin and paclitaxel in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Actions of sesquiterpene lactones isolated from Moquiniastrum polymorphum subsp. floccosum in MCF7 cell line and their potentiating action on doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing Bigelovin's Effect on Cell Migration
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bigelovin, a sesquiterpene lactone, has demonstrated significant anti-tumor and anti-metastatic properties.[1] Notably, it has been shown to inhibit cell migration, a critical process in cancer metastasis. This document provides a comprehensive set of protocols to assess the effects of this compound on cell migration, focusing on its impact on key signaling pathways. This compound has been found to interfere with the IL-6/STAT3 signaling pathway, which plays a crucial role in cell motility.[1] Its mechanism of action involves the inhibition of Janus kinase 2 (JAK2), preventing the subsequent phosphorylation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[2] This disruption affects downstream effectors, including Focal Adhesion Kinase (FAK) and Rho GTPases (such as RhoA and Rac1), which are pivotal regulators of the actin cytoskeleton and cell movement.[1] These application notes provide detailed methodologies for utilizing the wound healing assay, transwell migration assay, Western blotting, and a Rho GTPase activity assay to quantify the inhibitory effects of this compound on cancer cell migration.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory effects of this compound on cell viability and STAT3 activation.
Table 1: IC50 Values of this compound on Cell Viability in Colon Cancer Cell Lines (48h Treatment)
| Cell Line | Type | IC50 (µM) |
| HT-29 | Human Colon Cancer | 0.8 |
| HCT 116 | Human Colon Cancer | 1.2 |
| Primary Colon Cells | Normal Human Colon | 8.55 |
Data sourced from a study by Li et al. (2017).[3]
Table 2: Inhibitory Effect of this compound on IL-6-Induced STAT3 Activation
| Cell Line | Assay | IC50 (µM) |
| HepG2/STAT3 | IL-6-Induced STAT3-Responsive Luciferase | 3.37 |
Data sourced from a study by Sun et al.[2][4]
Experimental Protocols
Herein are detailed protocols for key experiments to assess the effect of this compound on cell migration.
Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration in vitro.
Materials and Reagents:
-
Cancer cell line of interest (e.g., HCT 116, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours to minimize cell proliferation.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Treatment: Replace the PBS with a fresh medium (serum-free or low serum) containing various concentrations of this compound or vehicle control (DMSO).
-
Imaging: Immediately capture images of the scratch at time 0. Place the plate in a 37°C incubator with 5% CO2.
-
Time-Lapse Imaging: Acquire images of the same fields at regular intervals (e.g., 6, 12, 24 hours) until the scratch in the control well is nearly closed.
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Experimental Workflow for Wound Healing Assay
Caption: Workflow for the Wound Healing Assay.
Transwell Migration (Boyden Chamber) Assay
This assay assesses the chemotactic migration of individual cells through a porous membrane.
Materials and Reagents:
-
Cancer cell line of interest
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 2% ethanol)
-
Microscope
Protocol:
-
Cell Preparation: Culture cells and harvest them. Resuspend the cells in a serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Assay Setup: Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Treatment: Add 200 µL of the cell suspension, pre-treated with various concentrations of this compound or vehicle for a specified time, to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with the fixation solution for 15 minutes. Stain the cells with Crystal Violet solution for 20 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Imaging and Quantification: Allow the inserts to air dry. Image the migrated cells using a microscope. Count the number of cells in several random fields of view.
Experimental Workflow for Transwell Migration Assay
References
- 1. Pak1/LIMK1/Cofilin Pathway Contributes to Tumor Migration and Invasion in Human Non-Small Cell Lung Carcinomas and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Focal Adhesion Kinase Fine Tunes Multifaced Signals toward Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
Troubleshooting & Optimization
Bigelovin Treatment: Technical Support & Troubleshooting Guide
This technical support center provides troubleshooting guidance for researchers observing a lack of apoptosis in their cell line following treatment with Bigelovin. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of this compound-induced apoptosis?
A1: this compound, a sesquiterpene lactone, induces apoptosis through multiple pathways, which can be cell-type dependent. The primary reported mechanisms include:
-
Inhibition of the NF-κB Pathway: this compound can induce the degradation of IKK-β, which prevents the phosphorylation of IκB-α and subsequent nuclear translocation of p65.[1][2][3] This leads to the downregulation of anti-apoptotic genes regulated by NF-κB.[1][2]
-
Induction of Oxidative Stress: this compound can disrupt cellular redox homeostasis by inhibiting Thioredoxin Reductase (TrxR) and depleting Glutathione (GSH).[4] This leads to an increase in reactive oxygen species (ROS), which damages mitochondria and DNA, ultimately triggering apoptosis.[4][5][6][7]
-
Upregulation of Death Receptors: In some cell lines, such as colorectal cancer cells, this compound has been shown to upregulate Death Receptor 5 (DR5), initiating the extrinsic apoptosis pathway.[6][8]
-
Inhibition of the mTOR Pathway: In liver cancer cells, this compound has been found to induce apoptosis and autophagy by inhibiting the mTOR signaling pathway, an effect regulated by ROS generation.[7]
-
Cell Cycle Arrest: this compound can cause G2/M phase cell cycle arrest, which can be a precursor to apoptosis.[5][6][8]
Q2: I'm not seeing apoptosis. Is my this compound concentration or treatment duration incorrect?
A2: This is a critical first step in troubleshooting. The effective concentration and time can vary significantly between cell lines.
-
Concentration: Reported IC50 values for this compound in sensitive cell lines (like HT-29 and HCT 116 colorectal cancer cells) are typically in the range of 0.8 µM to 5 µM after 48 hours of treatment.[1][3][8][9] If your concentration is too low, you may not see an effect. Conversely, excessively high concentrations can induce rapid necrosis rather than apoptosis.[10]
-
Duration: Apoptosis is a time-dependent process. Most studies report significant apoptosis after 24 to 48 hours of this compound treatment.[1][6][8] It is recommended to perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal endpoint for your cell line.
Q3: Why might my specific cell line be resistant to this compound?
A3: Cellular resistance to apoptosis-inducing agents is a common challenge. Potential reasons include:
-
High Endogenous Antioxidant Levels: Since a primary mechanism of this compound is the induction of oxidative stress, cell lines with robust antioxidant systems (e.g., high levels of GSH or active Nrf2 pathway) may be able to neutralize the ROS generated by the compound.[4]
-
Aberrant NF-κB Signaling: If the NF-κB pathway is constitutively active due to mutations upstream of IKK-β, the inhibitory effect of this compound may be less potent.
-
Overexpression of Anti-Apoptotic Proteins: High levels of anti-apoptotic proteins like Bcl-2, Bcl-xL, or survivin can raise the threshold for apoptosis induction.[11]
-
Low Expression of Pro-Apoptotic Proteins: The absence or low expression of key pro-apoptotic proteins, such as Bax, Bak, or DR5, can render cells resistant to specific apoptotic stimuli.[6][8]
-
Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein, could potentially pump this compound out of the cell, preventing it from reaching its intracellular targets.
Q4: How can I be sure that my apoptosis detection assay is working correctly?
A4: It is crucial to rule out technical failure of the assay itself.
-
Include a Positive Control: Always treat a parallel sample of your cells with a well-characterized apoptosis-inducing agent (e.g., Staurosporine, Etoposide, or TRAIL). If the positive control shows apoptosis but your this compound-treated sample does not, the issue lies with the drug or the cell line's response.
-
Check Reagents and Protocols: For Annexin V assays, ensure the binding buffer contains calcium, as Annexin V binding to phosphatidylserine is calcium-dependent.[12] For TUNEL assays, check enzyme activity and ensure proper permeabilization.[13] Reagent degradation due to improper storage can also be a cause of failure.[14]
-
Harvest Floating Cells: Early apoptotic cells may detach and be present in the supernatant. When harvesting, always collect both the adherent cells and the cells from the culture medium to avoid underestimating the apoptotic population.[14]
Data Presentation
Table 1: Reported IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | Reported IC50 (µM) | Reference |
| HT-29 | Colorectal Cancer | 48 | ~1.2 | [8] |
| HCT 116 | Colorectal Cancer | 48 | ~0.8 | [8] |
| Human Colon Cancer Cells | Colorectal Cancer | Not Specified | ~5.0 | [1][3] |
| Primary Normal Colon Cells | Normal Colon | 48 | ~8.55 | [8][9] |
| A549 | Lung Carcinoma | Not Specified | ~1.0 | [15] |
| HL-60 | Leukemia | Not Specified | ~0.5 | [15] |
Table 2: Expected Molecular Changes in this compound-Induced Apoptosis
| Protein Marker | Expected Change | Pathway |
| Cleaved Caspase-3 | Increase | Common Effector |
| Cleaved Caspase-7 | Increase | Common Effector |
| Cleaved Caspase-9 | Increase | Intrinsic Pathway |
| Cleaved Caspase-8 | Increase | Extrinsic Pathway |
| Cleaved PARP | Increase | Apoptosis Hallmark |
| p-IκB-α | Decrease | NF-κB Pathway |
| Bcl-2 | Decrease | Intrinsic Pathway |
| Bax | Increase | Intrinsic Pathway |
| DR5 | Increase | Extrinsic Pathway |
| γ-H2AX | Increase | DNA Damage |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
-
Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 50 µM) and a vehicle control (e.g., DMSO). Include an untreated control. Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis Detection (Annexin V-FITC/PI Staining)
-
Seeding & Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat with the desired concentration of this compound, a vehicle control, and a positive control for 24-48 hours.
-
Harvesting: Carefully collect the culture medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS, detach them with trypsin-EDTA, and combine them with the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
Western Blotting for Apoptosis Markers
-
Treatment & Lysis: Treat cells in a 6-well or 10 cm dish with this compound. After incubation, wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
Visualizations
This compound Signaling Pathways
Caption: Known signaling pathways of this compound-induced apoptosis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed apoptosis experiments.
Potential Resistance Mechanisms
References
- 1. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 2. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesquiterpene lactone this compound induces apoptosis of colon cancer...: Ingenta Connect [ingentaconnect.com]
- 4. Disruption of cellular redox homeostasis by this compound triggers oxidative stress-mediated apoptosis in Fibrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a sesquiterpene lactone, suppresses tumor growth through inducing apoptosis and autophagy via the inhibition of mTOR pathway regulated by ROS generation in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound triggered apoptosis in colorectal cancer in vitro and in vivo via upregulating death receptor 5 and reactive oxidative species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 11. Regulation of survivin and caspase/Bcl-2/Cyto-C signaling by TDB-6 induces apoptosis of colorectal carcinoma LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 13. arcegen.com [arcegen.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Bigelovin Concentration for Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Bigelovin in cytotoxicity experiments. Find troubleshooting tips and frequently asked questions to help streamline your research.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Cytotoxicity Observed | - Suboptimal this compound Concentration: The concentration used may be too low for the specific cell line. - Incorrect Incubation Time: The duration of treatment may be insufficient for Bigel-ovin to induce a cytotoxic effect. - Cell Line Resistance: The selected cell line may be inherently resistant to this compound's mechanism of action. - This compound Degradation: Improper storage or handling may have led to the degradation of the compound. | - Perform a Dose-Response Study: Test a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal cytotoxic concentration for your cell line. - Optimize Incubation Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the most effective treatment duration. - Select a Sensitive Cell Line: Refer to published literature for cell lines known to be sensitive to this compound.[1][2] Consider cell lines with constitutively activated STAT3 or NF-κB signaling.[1][3] - Ensure Proper Handling: Store this compound as recommended by the supplier, typically at -20°C and protected from light. Prepare fresh stock solutions for each experiment. |
| Inconsistent Results Between Experiments | - Variability in Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. - Inconsistent Drug Preparation: Errors in serial dilutions or improper mixing of this compound stock solutions. - Cell Culture Conditions: Fluctuations in incubator CO2 levels, temperature, or humidity. - Assay Variability: Inconsistent incubation times for the cytotoxicity assay reagent (e.g., MTT, XTT). | - Standardize Cell Seeding: Use a cell counter to ensure a consistent number of cells are seeded in each well. Allow cells to adhere and stabilize before adding this compound. - Standardize Drug Preparation: Prepare a high-concentration stock solution and perform serial dilutions carefully. Vortex solutions thoroughly before adding to the cells. - Monitor Cell Culture Conditions: Regularly calibrate and monitor incubator settings to maintain a stable environment. - Standardize Assay Protocol: Adhere strictly to the recommended incubation times and procedures for your chosen cytotoxicity assay. |
| Precipitation of this compound in Culture Medium | - Poor Solubility: this compound, a sesquiterpene lactone, may have limited solubility in aqueous media at higher concentrations. - Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high, causing precipitation or solvent-induced toxicity. | - Use a Suitable Solvent: Dissolve this compound in a small amount of a biocompatible solvent like DMSO before diluting it in the culture medium. - Optimize Final Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.5%) and non-toxic to the cells. Run a solvent control to assess any potential effects. - Prepare Fresh Dilutions: Prepare working solutions of this compound from the stock solution immediately before use. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration range for this compound in a cytotoxicity assay?
Based on published data, a broad starting range of 0.1 µM to 50 µM is recommended for initial dose-response studies.[1] The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cancer cell line. For example, IC50 values have been reported to be around 5 µM in human colon cancer cells, while in other cancer cell lines, it can range from approximately 0.5 µM to 1 µM.[2][3][4]
2. How long should I incubate my cells with this compound?
A common incubation period for assessing cytotoxicity is 24 to 72 hours.[5][6] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell line and experimental objectives.
3. Which cancer cell lines are most sensitive to this compound?
This compound has shown potent cytotoxic effects in a variety of human cancer cell lines, particularly those with constitutively activated STAT3 or NF-κB signaling pathways.[1][3] Examples of sensitive cell lines include certain colon cancer (e.g., HT-29, HCT 116), lung carcinoma (e.g., A549), and leukemia cell lines (e.g., HL-60, Jurkat).[2][7][8]
4. What is the mechanism of action of this compound-induced cytotoxicity?
This compound induces apoptosis (programmed cell death) in cancer cells through the modulation of several key signaling pathways.[1][7][9] It has been shown to inhibit the NF-κB and JAK2/STAT3 signaling pathways, which are crucial for cancer cell survival and proliferation.[1][3][10] Additionally, this compound can induce oxidative stress and disrupt cellular redox homeostasis.[11]
5. How should I prepare and store this compound?
It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in fresh culture medium to the desired final concentration immediately before use.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| Human Colon Cancer Cells | Colon Cancer | ~5 | Not Specified |
| A549 | Lung Carcinoma | 1 | Not Specified |
| HL-60 | Leukemia | ~0.5 | Not Specified |
| Jurkat | Leukemia | ~0.9 | Not Specified |
| U937 | Leukemia | ~0.6 | Not Specified |
| HT-29 | Colon Cancer | 0.8 | 48 |
| HCT 116 | Colon Cancer | 1.2 | 48 |
| Colon-26 | Murine Colon Cancer | 0.99 ± 0.3 | Not Specified |
| Colon-26-M01 | Murine Colon Cancer | 1.12 ± 0.33 | Not Specified |
| HepG2/STAT3 | Liver Cancer | 3.37 | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line passage number, culture medium, and cytotoxicity assay used.[5]
Experimental Protocols
Protocol: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound on adherent cancer cells.
Materials:
-
This compound
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium from your stock solution. A typical concentration range to test is 0.1, 1, 5, 10, 25, and 50 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Mandatory Visualizations
References
- 1. This compound inhibits STAT3 signaling by inactivating JAK2 and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 4. Sesquiterpene lactone this compound induces apoptosis of colon cancer...: Ingenta Connect [ingentaconnect.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a sesquiterpene lactone, suppresses tumor growth through inducing apoptosis and autophagy via the inhibition of mTOR pathway regulated by ROS generation in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural small molecule this compound suppresses orthotopic colorectal tumor growth and inhibits colorectal cancer metastasis via IL6/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Disruption of cellular redox homeostasis by this compound triggers oxidative stress-mediated apoptosis in Fibrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Bigelovin insolubility in media
Bigelovin Technical Support Center
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with this compound, focusing on issues related to its solubility in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A: Precipitation of this compound upon dilution into aqueous-based cell culture media is a common issue stemming from its low aqueous solubility.[1][2][3] This phenomenon, often called "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final medium.
Several factors can contribute to this:
-
High Final Concentration: The desired experimental concentration of this compound may be higher than its solubility limit in the aqueous medium.
-
Excessive Solvent Concentration: While organic solvents like Dimethyl Sulfoxide (DMSO) are used to create concentrated stock solutions, the final concentration of the solvent in the media can impact compound solubility and may also be toxic to cells.
-
Media Composition: The pH, salt concentration, and presence of proteins (like those in Fetal Bovine Serum) in your media can all influence the solubility of a small molecule like this compound.
-
Temperature: Changes in temperature between the stock solution and the final media can affect solubility.
Q2: How should I properly prepare a stock solution of this compound?
A: Preparing a concentrated stock solution in an appropriate organic solvent is the critical first step. DMSO is a commonly used and effective solvent for this compound.[4]
Experimental Protocol: Preparation of a this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of powdered this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration. A concentration of 60 mg/mL (197.15 mM) in DMSO is achievable.[4]
-
Dissolution: Vortex the solution thoroughly. If precipitation persists, gentle warming in a 37°C water bath or brief sonication can aid dissolution.[1][5][6] Ensure the solution is clear before proceeding.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]
Q3: What is the recommended procedure for diluting the this compound stock solution into my final experimental media?
A: The key to avoiding precipitation is to perform the dilution correctly. A serial or multi-step dilution process is often more effective than a single, large dilution.
Experimental Protocol: Diluting this compound Stock into Aqueous Media
-
Pre-warm Media: Warm your cell culture medium to 37°C.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your this compound stock in pre-warmed media. This helps to gradually decrease the DMSO concentration.
-
Final Dilution: Add the this compound stock solution (or the intermediate dilution) to the final volume of pre-warmed media dropwise while gently vortexing or swirling the media. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.
-
Final Solvent Check: Ensure the final concentration of DMSO in your media is low, typically ≤0.5%, to avoid solvent-induced cell toxicity.
-
Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation (cloudiness, crystals). If observed, refer to the troubleshooting workflow below.
Data Summary: this compound Solubility
The following tables summarize known solubility data for this compound in various solvent systems.
| Solvent | Concentration | Molarity (approx.) | Notes |
| DMSO | 60 mg/mL[4] | 197.15 mM[4] | Sonication is recommended to aid dissolution.[4] |
| Formulation for In Vivo Use | Composition | Solubility | Notes |
| Protocol 1 [5] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.21 mM) | Solvents should be added one by one.[5] |
| Protocol 2 [5] | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.21 mM) | SBE-β-CD is a cyclodextrin used to enhance solubility.[5][7] |
| Protocol 3 [5] | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.21 mM) | Suitable for formulations where an oil-based vehicle is acceptable.[5] |
Visual Guides and Workflows
Troubleshooting Workflow for this compound Precipitation
The following diagram outlines a logical workflow to follow when you observe precipitation of this compound in your experimental media.
Simplified NF-κB Signaling Pathway and this compound's Mechanism of Action
This compound has been shown to exert its cytotoxic and anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[8][9] It specifically induces the degradation of IκB kinase-beta (IKK-β), which prevents the phosphorylation of IκBα and subsequent activation of NF-κB.[8][10]
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | ROS | Retinoid Receptor | RAR/RXR | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. Enhancement of plant essential oils' aqueous solubility and stability using alpha and beta cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nuclear factor kappaB-mediated down-regulation of adhesion molecules: possible mechanism for inhibitory activity of this compound against inflammatory monocytes adhesion to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Inconsistent results with Bigelovin treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in experimental results observed with Bigelovin treatment. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Inconsistent Results
Variability in experimental outcomes with this compound can arise from multiple factors, including cellular context, experimental conditions, and procedural differences. This guide addresses common issues in a question-and-answer format.
Q1: Why am I observing lower-than-expected cytotoxicity or a complete lack of effect with this compound treatment?
Potential Causes and Solutions:
-
Cell Line-Specific Sensitivity: The cytotoxic effects of this compound are cell line-dependent. Verify the reported IC50 values for your specific cancer cell line to ensure you are using an appropriate concentration range. Some cell lines may exhibit intrinsic or acquired resistance.
-
Compound Integrity and Solubility: this compound, like many sesquiterpene lactones, may be unstable over long-term storage or after multiple freeze-thaw cycles. Ensure your stock solution is properly prepared and stored. This compound is typically dissolved in DMSO; poor solubility in aqueous media can reduce its effective concentration.
-
Treatment Duration: The apoptotic and anti-proliferative effects of this compound are time-dependent.[1][2] If you are not observing an effect at an early time point, consider extending the treatment duration (e.g., to 48 or 72 hours).
-
Assay-Related Issues: The method used to assess cell viability can influence results. For instance, metabolic assays like MTT may yield different results compared to direct cell counting or apoptosis assays. Ensure your chosen assay is appropriate for the expected mechanism of action.
Q2: My Western blot results for signaling pathway modulation are inconsistent or weak. What can I do?
Potential Causes and Solutions:
-
Suboptimal Lysate Preparation: Ensure that cell lysis is complete and that protease and phosphatase inhibitors are freshly added to the lysis buffer to preserve the phosphorylation status of key signaling proteins like IKK-β, JAK2, and STAT3.[1][3]
-
Incorrect Time Points: The modulation of signaling pathways can be transient. Perform a time-course experiment to identify the optimal time point for observing changes in protein expression or phosphorylation after this compound treatment. For example, inhibition of NF-κB signaling may be observed after a few hours of treatment.[4]
-
Antibody Quality: The specificity and sensitivity of your primary antibodies are crucial. Use antibodies that have been validated for the specific application (e.g., Western blotting) and target protein.
-
Loading Controls: Ensure that you are using appropriate loading controls and that protein loading is consistent across all lanes.
Q3: I am seeing variable levels of apoptosis in my experiments. How can I improve consistency?
Potential Causes and Solutions:
-
Apoptosis Assay Method: Different apoptosis assays measure different events (e.g., caspase activation, phosphatidylserine externalization, DNA fragmentation). The Annexin V/PI staining method is a common and reliable way to quantify apoptosis.[2][5][6] Ensure that you are collecting both floating and adherent cells for analysis, as apoptotic cells may detach.[7]
-
ROS Generation: this compound-induced apoptosis is often mediated by the generation of reactive oxygen species (ROS).[2] Cellular antioxidant capacity can vary between cell lines and even between different passages of the same cell line, leading to inconsistent results. Consider measuring ROS levels to correlate with the extent of apoptosis.
-
Cell Cycle Arrest: this compound can induce G2/M cell cycle arrest.[2] The proportion of cells in different phases of the cell cycle at the time of treatment can influence the apoptotic response. Ensure that your cells are in the logarithmic growth phase when you begin treatment.
Experimental Workflow and Troubleshooting Logic
The following diagram outlines a logical workflow for troubleshooting inconsistent results with this compound.
Caption: Troubleshooting workflow for inconsistent this compound results.
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action for this compound? A: this compound is a sesquiterpene lactone that has been shown to induce apoptosis, inhibit inflammation, and suppress angiogenesis.[2] Its cytotoxic effects are mediated through multiple signaling pathways, including the inhibition of NF-κB, STAT3, and mTOR pathways, often triggered by the generation of reactive oxygen species (ROS).[1][3][8]
Q: In which cancer types has this compound shown efficacy? A: this compound has demonstrated anti-tumor activities in various cancer models, most notably in colorectal cancer and liver cancer.[2][8] It has also been shown to induce apoptosis in human lung carcinoma, leukemia, and breast cancer cell lines.[9]
Q: What are the key signaling pathways affected by this compound? A: this compound has been reported to inhibit several critical cancer-related signaling pathways:
-
NF-κB Signaling: this compound induces the degradation of IKK-β, which prevents the phosphorylation of IκB-α and the subsequent nuclear translocation and activation of NF-κB (p65).[1][4][10]
-
STAT3 Signaling: It directly inactivates JAK2, which in turn blocks the IL-6-induced phosphorylation and activation of STAT3.[3][9]
-
mTOR Signaling: In liver cancer cells, this compound has been shown to inactivate the AKT/mTOR/p70S6K pathway, an effect that is regulated by ROS generation.[8]
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for this compound can vary significantly between different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| HT-29 | Colorectal Cancer | ~0.8 | 48 | [2] |
| HCT 116 | Colorectal Cancer | ~1.2 | 48 | [2] |
| HepG2/STAT3 | Liver Cancer | 3.37 | Not Specified | [3] |
| A549 | Lung Carcinoma | ~1.0 | Not Specified | [9] |
| HL-60 | Leukemia | ~0.5 | Not Specified | [9] |
| Jurkat | Leukemia | ~0.9 | Not Specified | [9] |
| U937 | Leukemia | ~0.6 | Not Specified | [9] |
Note: IC50 values are approximate and can vary based on experimental conditions such as cell density, passage number, and assay method.[11]
Signaling Pathway Diagrams
This compound's Effect on the NF-κB Signaling Pathway
Caption: this compound induces IKK-β degradation, inhibiting NF-κB activation.[1][4][10]
This compound's Effect on the STAT3 Signaling Pathway
Caption: this compound inactivates JAK2, preventing STAT3 phosphorylation.[3][9]
This compound's Effect on the mTOR Signaling Pathway
Caption: this compound inhibits the AKT/mTOR pathway via ROS generation.[8]
Experimental Protocols
Protocol: Western Blot Analysis of this compound-Treated Cells
This protocol provides a general framework for analyzing protein expression and phosphorylation in cells treated with this compound.
-
Cell Seeding and Treatment:
-
Seed 1.5 x 10^6 cells in 100 mm culture dishes and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 or 48 hours).[12]
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.[12]
-
Add 1 mL of ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.
-
Scrape the adherent cells and transfer the lysate to a pre-cooled microcentrifuge tube.[13]
-
Agitate for 30 minutes at 4°C, then centrifuge at 16,000 x g for 20 minutes at 4°C.[13]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[12]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane at 100V for 1 hour in a cold room or with an ice pack.[12]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or 3% BSA in TBST for 1 hour at room temperature.[12][13]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[12]
-
Wash the membrane again three times for 5 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and expose it to X-ray film or an imaging system.
-
Protocol: Apoptosis Assay by Annexin V/PI Staining
This protocol outlines the steps for quantifying apoptosis in this compound-treated cells using flow cytometry.
-
Cell Seeding and Treatment:
-
Seed approximately 1 x 10^6 cells in a T25 flask and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound for the chosen time (e.g., 48 hours).[6]
-
-
Cell Harvesting:
-
After incubation, collect the culture medium, which contains floating apoptotic cells.
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the detached cells with the cells from the culture medium.[5]
-
Centrifuge the cell suspension at 670 x g for 5 minutes and discard the supernatant.[5]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 1x binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[7]
-
Use unstained, Annexin V only, and PI only controls to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
References
- 1. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits STAT3 signaling by inactivating JAK2 and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by Bigelovii A through inhibition of NF-κB activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
- 8. This compound, a sesquiterpene lactone, suppresses tumor growth through inducing apoptosis and autophagy via the inhibition of mTOR pathway regulated by ROS generation in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound triggered apoptosis in colorectal cancer in vitro and in vivo via upregulating death receptor 5 and reactive oxidative species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
Bigelovin degradation and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, degradation, and handling of Bigelovin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, it is recommended to store this compound as a powder at -20°C for up to three years. If this compound is in a solvent, it should be stored at -80°C for up to one year.[1][2] To prevent degradation from light exposure, always store this compound in a dark container or protected from light.[1][2]
Q2: How should I prepare this compound solutions for my experiments?
A2: this compound is soluble in DMSO, and sonication can be used to aid dissolution.[1] For in vitro studies, stock solutions are typically prepared in DMSO. For in vivo experiments, several protocols can be followed to prepare a working solution. One common method involves a three-solvent system:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Another protocol utilizes SBE-β-CD for improved solubility:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
For administration in a lipid-based vehicle, a mixture of 10% DMSO and 90% Corn Oil can be used.[3] When preparing solutions, it is advisable to do so fresh for each experiment to minimize potential degradation.
Q3: What are the known stability issues with this compound and other sesquiterpene lactones?
A3: While specific degradation studies on this compound are limited, the chemical class of sesquiterpene lactones, to which this compound belongs, is known to be susceptible to several environmental factors:
-
pH: Sesquiterpene lactones can be unstable in neutral to alkaline conditions. For instance, some sesquiterpene lactones with side chains have been shown to lose these chains at pH 7.4 and 37°C, while remaining stable at a more acidic pH of 5.5.[4]
-
Temperature: Elevated temperatures can accelerate the degradation of sesquiterpene lactones.[5][6]
-
Light: Exposure to UV light can lead to the degradation of sesquiterpene lactones.[7]
-
Reactive Moieties: The α,β-unsaturated carbonyl group present in many sesquiterpene lactones, including this compound, is a reactive Michael acceptor.[8][9][10] This group can react with nucleophiles, such as thiol groups in proteins.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in cell-based assays. | Degradation of this compound in culture medium. | Prepare fresh this compound solutions for each experiment. Minimize the exposure of the stock solution to light and room temperature. Consider the pH of your culture medium, as alkaline conditions may promote degradation. |
| Precipitation of this compound in aqueous solutions. | Poor solubility. | Use sonication to aid dissolution when preparing stock solutions in DMSO.[1] For aqueous buffers, ensure the final concentration of DMSO is kept low and compatible with your experimental system. The use of solubilizing agents like PEG300, Tween-80, or SBE-β-CD can improve solubility for in vivo studies.[3] |
| Loss of activity of this compound stock solution over time. | Improper storage or repeated freeze-thaw cycles. | Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to one year.[1][2] Protect from light. |
Data on this compound Storage and Solubility
| Parameter | Condition | Recommendation/Data | Reference |
| Storage (Powder) | -20°C | Up to 3 years | [1] |
| Storage (in Solvent) | -80°C | Up to 1 year | [1] |
| Solubility | DMSO | 60 mg/mL (197.15 mM) (Sonication recommended) | [1] |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.21 mM) | [3] |
| In Vivo Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.21 mM) | [3] |
| In Vivo Formulation 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.21 mM) | [3] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 60 mg/mL).
-
To aid dissolution, sonicate the solution in a water bath until the this compound is completely dissolved.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
General Protocol for Assessing this compound Stability
This protocol provides a general framework for investigating the stability of this compound under different experimental conditions.
-
Solution Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to a final concentration in the relevant buffer (e.g., PBS at different pH values, cell culture medium).
-
Incubation: Incubate the solutions under various conditions to be tested (e.g., different temperatures, exposure to light). Include a control sample stored at -80°C in the dark.
-
Time Points: Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the concentration of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Interpretation: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.
Visualizations
Signaling Pathways of this compound
This compound has been shown to induce apoptosis and inhibit cell proliferation through the modulation of several key signaling pathways.
Caption: this compound's mechanism of action.
Experimental Workflow for this compound Stability Assessment
A logical workflow is essential for systematically evaluating the stability of this compound under various experimental conditions.
Caption: Workflow for stability testing.
References
- 1. This compound | ROS | Retinoid Receptor | RAR/RXR | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chimia.ch [chimia.ch]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Bigelovin In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of Bigelovin, a promising sesquiterpene lactone with anti-cancer properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a sesquiterpene lactone isolated from Inula helianthus aquatica.[1] Its anti-cancer activity stems from its ability to induce apoptosis (programmed cell death) and autophagy in cancer cells.[2] Key mechanisms include the generation of reactive oxygen species (ROS) and the inhibition of critical signaling pathways such as NF-κB, mTOR, and STAT3.[2][3][4]
Q2: In which cancer models has this compound shown in vivo efficacy?
In vivo studies have demonstrated this compound's efficacy in suppressing tumor growth and metastasis in preclinical models of colorectal and liver cancer.[2][4]
Q3: What is a typical dose range for this compound in in vivo studies?
Reported intravenous doses range from 0.3 to 3 mg/kg.[4][5] In some colorectal cancer xenograft models, a dose of 20 mg/kg has been used and shown to be more effective than conventional chemotherapy with fewer side effects.[6]
Q4: What are the known signaling pathways targeted by this compound?
This compound has been shown to modulate several key signaling pathways involved in cancer cell survival, proliferation, and metastasis, including:
-
NF-κB Pathway: Inhibition of this pathway is a key mechanism of this compound's pro-apoptotic effect in colon cancer cells.
-
mTOR Pathway: this compound can inactivate the AKT/mTOR/p70S6K pathway, which is crucial for cell growth and proliferation.[2]
-
STAT3 Pathway: By interfering with the IL6/STAT3 pathway, this compound can suppress cancer cell migration and metastasis.[4]
-
ROS Generation: this compound induces the production of ROS, which can trigger oxidative stress-mediated apoptosis.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.
Problem 1: Poor or inconsistent anti-tumor efficacy.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Bioavailability: this compound, like many sesquiterpene lactones, may have poor aqueous solubility, leading to low bioavailability.[7][8] | Formulation Improvement: Consider formulating this compound using techniques to enhance solubility and stability. Options include the use of co-solvents, cyclodextrins, liposomes, or nanoparticle-based delivery systems.[9][10][11][12] |
| Inadequate Dosing or Schedule: The dose and frequency of administration may not be optimal for the specific cancer model. | Dose-Response Study: Conduct a pilot study with a range of doses and administration schedules to determine the most effective regimen. |
| Tumor Model Resistance: The chosen cell line or patient-derived xenograft (PDX) model may be inherently resistant to this compound's mechanism of action. | Model Selection: If possible, screen a panel of cell lines in vitro to assess sensitivity to this compound before initiating in vivo studies. Consider using an orthotopic model over a subcutaneous one for a more relevant tumor microenvironment.[13] |
| Issues with Drug Administration: Improper intravenous injection technique can lead to inconsistent dosing. | Refine Injection Technique: Ensure proper training on intravenous injection techniques in mice to minimize variability. |
Problem 2: Observed toxicity or adverse effects in animal models.
| Possible Cause | Troubleshooting Suggestion |
| High Dose: The administered dose may be approaching the maximum tolerated dose (MTD). Sesquiterpene lactones can cause toxicity, including gastrointestinal irritation and neurotoxicity at high doses.[14][15][16] | Toxicity Study: Perform a preliminary acute toxicity study to determine the MTD of your this compound formulation.[17] Monitor animals closely for signs of toxicity such as weight loss, behavioral changes, and ruffled fur. |
| Off-Target Effects: this compound's reactivity may lead to non-specific binding to cellular thiols, causing off-target effects.[18][19] | Formulation and Dosing: A more targeted delivery system (e.g., antibody-drug conjugate or targeted nanoparticles) could potentially reduce off-target toxicity. Adjusting the dosing schedule to allow for recovery between treatments may also be beneficial. |
| Allergic Reactions: Some sesquiterpene lactones are known to cause allergic contact dermatitis.[20] While less common with systemic administration, hypersensitivity reactions are possible. | Observation: Monitor for any signs of allergic reaction. If observed, consider the use of a different vehicle for administration. |
Problem 3: Difficulty with in vivo experimental setup.
| Possible Cause | Troubleshooting Suggestion |
| Low Tumor Engraftment Rate: For xenograft models, the tumor cells may fail to establish and grow in the host animal.[21][22] | Optimize Implantation: Co-injection of tumor cells with Matrigel or other basement membrane extracts can improve tumor take and growth rates.[23] Ensure the use of healthy, exponentially growing cells for implantation. |
| Inaccurate Tumor Measurement: Inconsistent tumor measurement can lead to high variability in efficacy data. | Standardize Measurement: Use calipers for subcutaneous tumors and establish clear, consistent measurement protocols. For orthotopic tumors, consider using in vivo imaging techniques (e.g., bioluminescence or fluorescence) for more accurate monitoring. |
| Variability Between Animals: Inherent biological variability can obscure treatment effects. | Increase Sample Size: Ensure that group sizes are adequately powered to detect statistically significant differences. Randomize animals into treatment groups. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Preclinical Cancer Models
| Cancer Type | Animal Model | Cell Line | Dosing Regimen | Key Efficacy Findings | Reference |
| Colorectal Cancer | Orthotopic allograft | Colon 26-M01 | 0.3, 1, 3 mg/kg (intravenous, every 3 days for 6 doses) | Significant suppression of tumor growth and inhibition of liver/lung metastasis.[4][5] | Li et al. |
| Colorectal Cancer | Xenograft | HCT 116 | 20 mg/kg | More significant tumor suppression and fewer side effects compared to FOLFOX treatment.[6] | Li et al., 2017 |
| Liver Cancer | Xenograft | HepG2 | Dose-dependent | Significant suppression of tumor growth.[2] | Wang et al., 2018 |
Experimental Protocols
Protocol 1: Orthotopic Colorectal Cancer Mouse Model
This protocol is adapted from established methods for generating orthotopic colorectal cancer models.[24][25][26][27]
-
Cell Preparation:
-
Culture human colorectal cancer cells (e.g., HCT116) under standard conditions.
-
Harvest cells during the exponential growth phase.
-
Wash cells with sterile PBS and resuspend in a serum-free medium at a concentration of 1 x 10^7 cells/mL.
-
Keep cells on ice until injection.
-
-
Animal Preparation:
-
Use immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old).
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Place the mouse in a supine position and sterilize the abdomen with 70% ethanol.
-
-
Surgical Procedure:
-
Make a small midline incision in the lower abdomen to expose the cecum.
-
Gently exteriorize the cecum.
-
Inject 50 µL of the cell suspension (5 x 10^5 cells) into the cecal wall using a 30-gauge needle.
-
Carefully return the cecum to the abdominal cavity.
-
Close the abdominal wall and skin with sutures or surgical clips.
-
-
Post-operative Care and Monitoring:
-
Administer analgesics as required.
-
Monitor the mice for recovery and signs of distress.
-
Monitor tumor growth using a suitable imaging modality (e.g., ultrasound or bioluminescence if using luciferase-expressing cells).
-
Protocol 2: Liver Cancer Xenograft Model
This protocol is based on standard procedures for establishing subcutaneous liver cancer xenografts.[13][28][29][30]
-
Cell Preparation:
-
Culture human hepatocellular carcinoma cells (e.g., HepG2) in appropriate media.
-
Harvest cells at 70-80% confluency.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Keep the cell suspension on ice.
-
-
Animal Preparation:
-
Use immunocompromised mice (e.g., athymic nude mice, 4-6 weeks old).
-
-
Injection Procedure:
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the planned dosing schedule.
-
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: General workflow for an in vivo efficacy study.
Caption: Troubleshooting decision tree for low in vivo efficacy.
References
- 1. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 2. This compound, a sesquiterpene lactone, suppresses tumor growth through inducing apoptosis and autophagy via the inhibition of mTOR pathway regulated by ROS generation in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural small molecule this compound suppresses orthotopic colorectal tumor growth and inhibits colorectal cancer metastasis via IL6/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Recent advances in intravenous delivery of poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. upm-inc.com [upm-inc.com]
- 13. Experimental mouse models for hepatocellular carcinoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sesquiterpene lactones: adverse health effects and toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 17. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 19. benthamdirect.com [benthamdirect.com]
- 20. researchgate.net [researchgate.net]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 24. Generation of an orthotopic mouse model to study colorectal cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model [bio-protocol.org]
- 26. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Mouse models of liver cancer: Progress and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 29. youtube.com [youtube.com]
- 30. meliordiscovery.com [meliordiscovery.com]
Technical Support Center: Overcoming Resistance to Bigelovin in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bigelovin. The information is designed to address specific issues that may be encountered during experiments aimed at overcoming resistance to this promising anti-cancer compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
This compound, a sesquiterpene lactone, exerts its anti-cancer effects primarily by inducing apoptosis (programmed cell death) and autophagy. This is achieved through the generation of Reactive Oxygen Species (ROS) and the subsequent inhibition of key survival signaling pathways, including NF-κB, STAT3, and PI3K/Akt/mTOR.[1][2]
Q2: My cancer cell line is showing increasing resistance to this compound treatment. What are the potential underlying mechanisms?
While specific mechanisms of acquired resistance to this compound are still under investigation, resistance to anti-cancer agents, in general, can arise from several factors. Based on this compound's known targets, potential mechanisms of resistance include:
-
Upregulation of pro-survival signaling pathways: Cancer cells may develop resistance by hyperactivating the very pathways that this compound inhibits, such as the NF-κB, STAT3, or PI3K/Akt/mTOR pathways.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to the rapid removal of this compound from the cell, reducing its intracellular concentration and efficacy.
-
Altered redox homeostasis: Cancer cells might adapt to the ROS-inducing effects of this compound by upregulating their antioxidant defense mechanisms.
-
Target mutation: Although less common for compounds with multiple targets, mutations in the direct binding partners of this compound could reduce its efficacy.
Q3: What strategies can I employ to overcome this compound resistance in my experiments?
Based on the likely mechanisms of resistance, several strategies can be explored:
-
Combination Therapy: The most promising approach is to combine this compound with inhibitors of the key survival pathways it targets. This can create a synergistic effect, preventing the cancer cells from compensating for this compound's activity.
-
Inhibition of Drug Efflux: Co-administration of ABC transporter inhibitors could increase the intracellular concentration of this compound.
-
Modulation of Redox Status: Depleting the antioxidant capacity of cancer cells could enhance the ROS-mediated effects of this compound.
Troubleshooting Guides
Problem 1: Decreased Sensitivity to this compound in Long-Term Cultures
Symptoms:
-
The IC50 value of this compound in your cancer cell line has significantly increased over several passages.
-
You observe reduced apoptosis or cell cycle arrest at previously effective concentrations of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response curve with the current cell line and compare the IC50 value to the parental, sensitive cell line. A significant shift to the right indicates resistance. 2. Investigate Pathway Upregulation: Use Western blotting to assess the phosphorylation status and total protein levels of key components of the NF-κB (p65, IκBα), STAT3 (STAT3, p-STAT3), and PI3K/Akt/mTOR (Akt, p-Akt, mTOR, p-mTOR) pathways in both sensitive and resistant cells. Increased activation in the resistant line is a likely culprit. 3. Test Combination Therapies: Based on your findings, combine this compound with a specific inhibitor for the upregulated pathway (see Experimental Protocols for details). |
| Cell Line Contamination or Misidentification | 1. Authenticate Cell Line: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Test for Mycoplasma: Mycoplasma contamination can alter cellular responses to drugs. |
| Compound Degradation | 1. Use Freshly Prepared Solutions: Prepare this compound solutions from a fresh stock for each experiment. 2. Verify Compound Integrity: If possible, verify the purity and concentration of your this compound stock using analytical methods like HPLC. |
Problem 2: Inconsistent Results with this compound Treatment
Symptoms:
-
High variability in cell viability or apoptosis assays between replicate experiments.
-
Lack of a clear dose-dependent effect.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density | 1. Optimize Seeding Density: Ensure a consistent number of cells are seeded for each experiment, as confluency can affect drug sensitivity. |
| Experimental Technique | 1. Standardize Protocols: Ensure all experimental steps, including incubation times and reagent concentrations, are consistent. 2. Pipetting Accuracy: Use calibrated pipettes to ensure accurate drug dilutions. |
| Cellular Heterogeneity | 1. Clone Selection: If your cell line is highly heterogeneous, consider isolating single-cell clones to obtain a more uniform population for your experiments. |
Quantitative Data
The following table summarizes the reported IC50 values for this compound in various cancer cell lines. This data can serve as a baseline for your own experiments.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HT-29 | Colorectal Cancer | ~5.4 (24h), ~1.2 (48h) | MTT | [3] |
| HCT 116 | Colorectal Cancer | ~4.2 (24h), ~0.8 (48h) | MTT | [3] |
| HepG2/STAT3 | Liver Cancer | 3.37 (IL-6 induced) | Luciferase Reporter | [4] |
| A549 | Lung Cancer | - | - | [4] |
| MDA-MB-468 | Breast Cancer | - | - | [4] |
| Colon 26-M01 | Murine Colon Cancer | 1.12 ± 0.33 | - |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[5][6][7][8][9]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell culture flasks/plates
-
Hemocytometer or automated cell counter
-
Cryopreservation medium
Methodology:
-
Determine the initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Subculture: Monitor the cells for growth. Initially, a significant portion of the cells may die. Once the surviving cells reach 70-80% confluency, subculture them into a fresh flask with the same concentration of this compound.
-
Dose Escalation: Once the cells are proliferating steadily at the current this compound concentration, increase the concentration by a factor of 1.5 to 2.
-
Repeat: Repeat steps 3 and 4 for several months. The process of developing a resistant cell line can take 6-12 months.
-
Characterization: Periodically, perform a dose-response assay to determine the new IC50 of the cell population. A resistant cell line is typically defined as having an IC50 at least 5-10 fold higher than the parental line.
-
Cryopreservation: At each stage of increased resistance, cryopreserve vials of the cells for future experiments.
Protocol 2: Assessing Synergy of this compound with a Pathway Inhibitor
This protocol outlines the "checkerboard" assay to determine if combining this compound with an inhibitor of a specific signaling pathway (e.g., a PI3K, NF-κB, or STAT3 inhibitor) results in a synergistic anti-cancer effect.[10][11][12][13][14]
Materials:
-
This compound-resistant cancer cell line
-
This compound stock solution
-
Pathway inhibitor stock solution (e.g., LY294002 for PI3K, BAY 11-7082 for NF-κB, Stattic for STAT3)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Methodology:
-
Cell Seeding: Seed the this compound-resistant cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Dilution Series: Prepare a serial dilution of this compound and the pathway inhibitor. A typical setup would involve 7-10 concentrations of each drug.
-
Checkerboard Setup: Treat the cells with a matrix of drug concentrations. Each well will receive a unique combination of this compound and the inhibitor concentration. Include wells with single-agent treatments and vehicle controls.
-
Incubation: Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
-
Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each drug combination relative to the vehicle control. Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI).
-
CI < 1: Synergistic effect
-
CI = 1: Additive effect
-
CI > 1: Antagonistic effect
-
Visualizations
Caption: Potential mechanisms of action and resistance to this compound.
References
- 1. This compound, a sesquiterpene lactone, suppresses tumor growth through inducing apoptosis and autophagy via the inhibition of mTOR pathway regulated by ROS generation in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits STAT3 signaling by inactivating JAK2 and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Methodological Workflow to Analyze Synthetic Lethality and Drug Synergism in Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. A Methodological Workflow to Analyze Synthetic Lethality and Drug Synergism in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Review of Predicting Synergistic Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: High-throughput Identification of Synergistic Drug Combinations by the Overlap2 Method [jove.com]
Bigelovin Experimental Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Bigelovin in their experiments. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experiments with this compound.
| Question ID | Question | Answer |
| BIG-FAQ-01 | I am observing inconsistent IC50 values for this compound in my cell viability assays. | Several factors can contribute to variability in IC50 values. Ensure the following are consistent across experiments: - Cell Seeding Density: Use a consistent cell number for each experiment, as cell density can affect drug efficacy. It is recommended to seed 10,000 cells per well in a 96-well plate for many cell lines.[1] - Solvent Concentration: this compound is often dissolved in DMSO. Ensure the final DMSO concentration is the same across all wells and does not exceed a level toxic to your specific cell line (typically <0.5%). - This compound Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock. This compound stock solutions can be stored at -20°C for up to a month or -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.[2] - Incubation Time: The duration of this compound treatment will significantly impact the IC50 value. Ensure consistent incubation times as reported in protocols (e.g., 24, 48, or 72 hours).[3] |
| BIG-FAQ-02 | My Western blot results for downstream targets of this compound are weak or not showing the expected changes. | Weak or inconsistent Western blot results can be due to several factors: - Protein Lysate Quality: Ensure proper cell lysis and protein extraction. Use fresh lysis buffer with protease and phosphatase inhibitors. - Antibody Quality: Use validated antibodies for your target proteins. Titrate the antibody concentration to optimize the signal-to-noise ratio. - Loading Control: Always use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes. - Timing of Treatment: The expression of downstream targets can be time-dependent. Perform a time-course experiment to determine the optimal time point to observe changes after this compound treatment. |
| BIG-FAQ-03 | I am not observing the expected increase in Reactive Oxygen Species (ROS) after this compound treatment. | This compound's mechanism of action is linked to ROS generation.[4] If you are not observing an increase in ROS, consider the following: - Detection Method: Ensure your ROS detection reagent (e.g., DCFH-DA) is fresh and handled correctly to avoid light-induced degradation. - Timing: ROS production can be an early event. Measure ROS levels at different time points after this compound addition. - Cellular Antioxidant Capacity: The basal antioxidant level of your cells can influence the detectable ROS. Ensure your cell culture conditions are consistent. |
| BIG-FAQ-04 | The ROS scavenger, N-acetyl-l-cysteine (NAC), is not rescuing the cells from this compound-induced cell death. | The timing and concentration of NAC are critical for its effectiveness as a ROS scavenger.[5][6] - Pre-treatment is Key: NAC should be added to the cells before this compound treatment. A common pre-treatment time is 1 hour.[3][7] - Concentration: Use an appropriate concentration of NAC. Concentrations ranging from 1 mM to 5 mM are often used.[5][7] You may need to optimize the concentration for your specific cell line and this compound concentration. - NAC as a Pro-oxidant: Be aware that under certain conditions, NAC can have pro-oxidant effects.[8] |
| BIG-FAQ-05 | How should I prepare and store this compound? | This compound is soluble in DMSO.[9] For long-term storage, it should be kept at -20°C for months to years.[9] For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment.[9] Stock solutions in DMSO can be stored at -20°C for one month or -80°C for six months.[2] It is advisable to protect it from light.[2] |
Quantitative Data Summary
The following tables summarize key quantitative data from experimental studies on this compound.
Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines
| Cell Line | Assay | Incubation Time (hours) | IC50 (μM) | Reference |
| HT-29 | MTT | 48 | ~1.2 | [3][10] |
| HCT 116 | MTT | 48 | ~0.8 | [3][10] |
| Primary Normal Colon Cells | MTT | 48 | ~8.55 | [3][10] |
| HT-29 | Cell Proliferation | 24 | ~3.6 | [11] |
| HCT 116 | Cell Proliferation | 24 | ~2.8 | [11] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Dosing | Outcome | Reference |
| HCT 116 Xenograft | 20 mg/kg | Significant tumor suppression | [3][7] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
This compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.037 to 9 µM) for the desired duration (e.g., 24, 48, or 72 hours).[3] Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Colony Formation Assay
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere.
-
This compound Treatment: Treat the cells with this compound at various concentrations for a specified period (e.g., 48 hours).[10]
-
Re-seeding: After treatment, trypsinize the cells, count them, and re-seed a specific number of viable cells (e.g., 1000 cells) into new 6-well plates.
-
Incubation: Incubate the plates for a period that allows for colony formation (e.g., 8-11 days), changing the medium as needed.[3][10]
-
Staining: Fix the colonies with a fixative solution (e.g., methanol) and then stain them with a staining solution (e.g., 0.5% crystal violet).
-
Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time and at the appropriate concentration. Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time (e.g., 24 or 48 hours).[7] Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. The cells can be stored at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes in the dark.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound experiments.
Caption: Key signaling pathways modulated by this compound.
Caption: General experimental workflow for investigating this compound.
Caption: A logical approach to troubleshooting experimental variability.
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound triggered apoptosis in colorectal cancer in vitro and in vivo via upregulating death receptor 5 and reactive oxidative species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a sesquiterpene lactone, suppresses tumor growth through inducing apoptosis and autophagy via the inhibition of mTOR pathway regulated by ROS generation in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. smolecule.com [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Interpreting unexpected Bigelovin experimental data
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bigelovin. The information is designed to help interpret unexpected experimental data and refine laboratory protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sesquiterpene lactone, a natural compound isolated from plants like Inula helianthus aquatica.[1][2] Its primary anti-cancer mechanism involves the induction of apoptosis (programmed cell death) and the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[3][4] It has been shown to be effective against various cancer cell lines, including colon, liver, and leukemia.[1][5][6]
Q2: How does this compound inhibit the NF-κB pathway?
A2: this compound targets the NF-κB pathway by inducing the ubiquitination and subsequent degradation of IKK-β (inhibitor of kappa-B kinase-beta).[3][7] This action prevents the phosphorylation of IκB-α and the p65 subunit of NF-κB.[4][8] As a result, the p65 subunit is not translocated to the nucleus, leading to the downregulation of NF-κB target genes that promote cell survival and inflammation.[3]
Q3: What are the typical effective concentrations of this compound in vitro?
A3: The effective concentration of this compound is cell-line dependent. For many human colon cancer cell lines, the IC50 (half-maximal inhibitory concentration) value is approximately 5 µM after 48-72 hours of treatment.[4][7][9] However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, this stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, the stock solution can be diluted to the final desired concentration in cell culture media. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) and consistent across all treatment groups, including the vehicle control.
Q5: Besides NF-κB inhibition, are there other reported effects of this compound?
A5: Yes. This compound has been reported to induce the generation of reactive oxygen species (ROS), which can trigger apoptosis and autophagy.[5][10][11] It can also cause cell cycle arrest at the G2/M phase and upregulate death receptor 5 (DR5).[10] In some liver cancer models, it inhibits the mTOR pathway.[5]
Troubleshooting Guides
This section addresses specific unexpected outcomes you might encounter during your experiments with this compound.
Guide 1: Cell Viability Assays (e.g., MTT, WST-1, CellTiter-Glo®)
Problem: I'm not seeing the expected dose-dependent decrease in cell viability.
This is a common issue that can arise from several factors related to the cells, the compound, or the assay itself.[12]
-
Verify Cell Health and Seeding Density:
-
Cause: Inconsistent cell numbers or unhealthy cells can lead to high variability.[13][14] Over-confluent or sparse cultures will respond differently to treatment.
-
Solution: Ensure you are using cells within a consistent and low passage number. Perform a cell count before seeding to ensure uniform density across all wells. Always include an untreated control group to establish baseline health.
-
-
Confirm this compound Concentration and Activity:
-
Cause: The compound may have degraded, or there may have been errors in dilution.
-
Solution: Prepare fresh dilutions of this compound from a stock aliquot that has not undergone multiple freeze-thaw cycles. If the problem persists, consider purchasing a new batch of the compound. Run a positive control (e.g., a known cytotoxic agent like staurosporine) to confirm that your cells and assay system are responsive.
-
-
Check for Assay Interference:
-
Cause: this compound, like other compounds, might directly interfere with the assay chemistry. For example, it could reduce the MTT tetrazolium salt non-enzymatically or inhibit the luciferase enzyme in ATP-based assays.
-
Solution: Perform a cell-free control. Add this compound at various concentrations to media in an empty well and run the assay. Any signal change indicates direct interference. If interference is detected, you may need to switch to a different type of viability assay (e.g., from a metabolic assay like MTT to a dye-exclusion assay like Trypan Blue).
-
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well (96-well plate) | Ensures cells are in the exponential growth phase during treatment. |
| This compound Conc. | 0.5 µM - 20 µM (logarithmic dilutions) | Covers the expected IC50 range for most cancer cell lines.[4] |
| Incubation Time | 24, 48, and 72 hours | This compound's effects are time and dose-dependent.[7] |
| Vehicle Control | DMSO concentration matched to the highest this compound dose | Controls for any effects of the solvent on cell viability. |
| Positive Control | Staurosporine (1 µM) or another known cytotoxic agent | Confirms that the assay is working and cells can undergo apoptosis. |
Guide 2: Western Blotting for NF-κB Pathway Analysis
Problem: I don't see a decrease in phosphorylated p65 (p-p65) or IκBα (p-IκBα) after this compound treatment.
Since this compound's mechanism involves inhibiting the kinase IKK-β, a lack of change in downstream phosphorylation is a critical issue to resolve.[3]
-
Optimize Treatment and Lysis Timing:
-
Cause: The timing of NF-κB activation and subsequent inhibition is transient. If you are not stimulating the pathway, the basal levels of p-p65 and p-IκBα might be too low to detect a decrease. If you are stimulating (e.g., with TNF-α), you might be collecting lysates too early or too late.
-
Solution:
-
For Basal Levels: Ensure your cancer cell line has constitutively active NF-κB signaling. If not, you must stimulate it.
-
For Stimulated Levels: Perform a time-course experiment. Pre-treat cells with this compound (e.g., for 2-4 hours), then stimulate with TNF-α (10 ng/mL) for 15-30 minutes before lysis. The peak of IκBα phosphorylation is often rapid (5-15 minutes).
-
-
-
Verify Antibody Performance:
-
Cause: The primary antibodies for phosphorylated proteins can be of poor quality or may not have been validated for your specific application.[15][16]
-
Solution: Include positive and negative controls. A positive control lysate can be from cells treated with a known NF-κB activator (like TNF-α) without any inhibitor. An IKK inhibitor (like BAY 11-7082) can also serve as a positive control for the expected effect. Check the antibody datasheet and relevant literature for validation.
-
-
Check Protein Loading and Transfer:
-
Cause: Uneven protein loading or poor transfer can obscure real changes in protein levels.[17]
-
Solution: Use a loading control (e.g., β-actin, GAPDH, or α-tubulin) to normalize your data. Use a total-p65 or total-IκBα antibody to confirm that the overall protein levels are unchanged and that the lack of a phospho-signal is not due to total protein degradation. Stain the membrane with Ponceau S after transfer to visually inspect transfer efficiency.
-
Caption: Troubleshooting logic for unexpected Western blot data.
Guide 3: NF-κB Luciferase Reporter Assay
Problem: this compound treatment does not reduce luciferase activity in my NF-κB reporter cell line.
This assay directly measures the transcriptional activity of NF-κB. A lack of effect points to specific issues with the reporter system or the experimental setup.[18]
-
Ensure Proper Normalization:
-
Cause: Transfection efficiency and cell number can vary significantly between wells, leading to inconsistent results.[19]
-
Solution: Use a dual-luciferase reporter system. Co-transfect your NF-κB firefly luciferase reporter with a control plasmid that constitutively expresses a different luciferase (e.g., Renilla). Normalize the firefly signal to the Renilla signal for each well. This corrects for variability in transfection and cell viability.
-
-
Confirm Compound is Not Inhibiting Luciferase Enzyme:
-
Cause: this compound might directly inhibit the firefly or Renilla luciferase enzyme, which would confound the results.[20]
-
Solution: Perform a cell-free enzymatic assay. Add this compound directly to a lysate from cells expressing luciferase and measure the signal. A drop in signal indicates direct enzyme inhibition. Alternatively, transfect cells with a constitutively active luciferase reporter (e.g., CMV-luc) and treat with this compound. A decrease in signal here would also suggest enzyme inhibition rather than an effect on NF-κB.
-
-
Check Signal Dynamic Range:
-
Cause: If the stimulated signal (e.g., with TNF-α) is too low or the basal signal is too high, you may not have a sufficient window to detect inhibition.
-
Solution: Optimize the amount of transfected reporter plasmid DNA and the strength of the stimulus. Ensure you are using a positive control inhibitor (e.g., BAY 11-7082) to confirm that the signal can be reduced. If the signal is saturating the detector, you may need to reduce the amount of DNA used for transfection.[18][21]
-
| Parameter | Recommendation | Rationale |
| Reporter Plasmids | NF-κB-Firefly Luc + Constitutive-Renilla Luc | Dual-reporter system for accurate normalization.[22] |
| Stimulus | TNF-α (10 ng/mL) or IL-1β (10 ng/mL) | Potent activators of the canonical NF-κB pathway. |
| Treatment Protocol | Pre-treat with this compound (1-2 hr) before adding stimulus | Allows the compound to enter cells and engage its target (IKK-β). |
| Incubation (Post-Stim.) | 6 - 18 hours | Allows sufficient time for luciferase transcription and translation. |
| Positive Control | IKK Inhibitor (e.g., BAY 11-7082) | Confirms the assay can detect inhibition of the NF-κB pathway. |
Experimental Protocols & Visualizations
This compound's Effect on the NF-κB Signaling Pathway
Caption: this compound inhibits NF-κB by promoting IKK-β degradation.
Protocol: Western Blot for p-p65 and Total p65
-
Cell Seeding: Plate 2 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat cells with the desired concentrations of this compound (e.g., 2.5, 5, 10 µM) or vehicle (DMSO) for 2 hours.
-
Stimulation: Add TNF-α to a final concentration of 10 ng/mL to the appropriate wells. Leave one well unstimulated as a negative control. Incubate for 30 minutes.
-
Cell Lysis: Place the plate on ice, aspirate the media, and wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-p-p65 or anti-p65) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane three times for 10 minutes each with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add ECL (enhanced chemiluminescence) substrate and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: To probe for a loading control, the membrane can be stripped and re-probed with an antibody for β-actin or GAPDH.
General Experimental Workflow
Caption: A general workflow for designing and troubleshooting experiments.
References
- 1. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 2. Cytotoxicity and NMR spectral assignments of ergolide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 5. This compound, a sesquiterpene lactone, suppresses tumor growth through inducing apoptosis and autophagy via the inhibition of mTOR pathway regulated by ROS generation in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sesquiterpene lactone this compound induces apoptosis of colon cancer...: Ingenta Connect [ingentaconnect.com]
- 7. sesquiterpene-lactone-bigelovin-induces-apoptosis-of-colon-cancer-cells-through-inducing-ikk-degradation-and-suppressing-nuclear-factor-kappa-b-activation - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Disruption of cellular redox homeostasis by this compound triggers oxidative stress-mediated apoptosis in Fibrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 14. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 15. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.mblintl.com [blog.mblintl.com]
- 17. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. goldbio.com [goldbio.com]
- 20. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. assaygenie.com [assaygenie.com]
Avoiding Bigelovin precipitation in stock solutions
Welcome to the technical support center for Bigelovin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a specific focus on avoiding precipitation in stock solutions.
Troubleshooting Guide: this compound Precipitation
Encountering precipitation in your this compound stock or working solutions can compromise experimental results. This guide provides a systematic approach to troubleshoot and resolve this common issue.
Problem: Precipitate observed in this compound stock solution upon preparation or after storage.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Incomplete Dissolution | The compound may not have fully dissolved initially. | 1. Ensure you are using a high-purity solvent such as DMSO. 2. Try gentle warming of the solution in a water bath (not exceeding 37°C). 3. Use sonication for short bursts to aid dissolution.[1] |
| Solvent Purity | Impurities in the solvent can act as nucleation sites for precipitation. | Use only high-purity, anhydrous grade solvents (e.g., DMSO, ≥99.7%). |
| Incorrect Storage Temperature | Fluctuations in temperature or storage at an inappropriate temperature can reduce solubility. | Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage. Avoid repeated freeze-thaw cycles. |
| Concentration Exceeds Solubility Limit | The intended concentration of the stock solution may be too high for the chosen solvent. | Do not exceed the known solubility of this compound in DMSO, which is 60 mg/mL (197.15 mM). |
| Light Exposure | Prolonged exposure to light can potentially lead to degradation and precipitation of some compounds. | Store this compound, both in solid form and in solution, protected from light. Use amber vials or wrap containers in foil. |
Problem: Precipitate forms when diluting this compound stock solution into aqueous buffers (e.g., PBS, cell culture media).
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Poor Aqueous Solubility | This compound, like many sesquiterpene lactones, has low solubility in water.[2] | 1. Minimize the volume of the DMSO stock solution added to the aqueous buffer. The final DMSO concentration should ideally be below 0.5% to avoid solvent-induced toxicity in cell-based assays.[3] 2. Add the this compound stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and even dispersion. |
| pH of the Aqueous Buffer | The pH of the final solution can affect the stability and solubility of the compound. | While specific data for this compound is limited, the stability of some sesquiterpene lactones can be pH-dependent.[4] It is recommended to prepare fresh dilutions in your final assay buffer immediately before use. |
| Buffer Composition | Components of the buffer (e.g., high salt concentrations) may reduce the solubility of the compound. | If possible, test the solubility of this compound in a small volume of your specific buffer before preparing a large batch. |
| Temperature Shock | Adding a cold stock solution to a warm aqueous buffer can cause the compound to precipitate out of solution. | Allow the stock solution to equilibrate to room temperature before adding it to the pre-warmed aqueous buffer. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is high-purity dimethyl sulfoxide (DMSO). This compound has a solubility of up to 60 mg/mL (197.15 mM) in DMSO.
Q2: How should I store my this compound stock solution?
A2: For long-term storage (up to 6 months), it is recommended to store this compound stock solutions at -80°C. For short-term storage (up to 1 month), -20°C is suitable. Always protect the solution from light. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: My this compound powder is difficult to dissolve in DMSO. What can I do?
A3: If you are having difficulty dissolving this compound, you can try gentle warming of the solution in a water bath (not exceeding 37°C) or brief periods of sonication.[1] Ensure the vial is tightly capped during these procedures.
Q4: I see a precipitate in my cell culture media after adding the this compound stock solution. What is the maximum final DMSO concentration I should use?
A4: To avoid both precipitation and solvent-induced toxicity in cell-based assays, it is recommended to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5%.[3] This may require preparing a more concentrated initial stock solution in DMSO so that a smaller volume is needed for dilution.
Q5: Is this compound stable in aqueous solutions like PBS or cell culture media?
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
High-purity, anhydrous DMSO (≥99.7%)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight of this compound: 304.37 g/mol
-
For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 304.37 g/mol = 0.0030437 g = 3.04 mg
-
-
Weigh the this compound:
-
Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube or amber vial.
-
-
Add DMSO:
-
Add the desired volume of high-purity DMSO to the vial containing the this compound powder.
-
-
Dissolve the Compound:
-
Vortex the solution vigorously until the this compound is completely dissolved.
-
If the compound does not fully dissolve, you may use a sonicator for short bursts or gently warm the solution in a 37°C water bath until a clear solution is obtained.[1]
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
-
Protocol 2: Quality Control - Visual Inspection for Precipitation
Procedure:
-
Before each use, remove an aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Once thawed, visually inspect the solution against a light source. A properly prepared stock solution should be clear and free of any visible particles or cloudiness.
-
If any precipitate is observed, attempt to redissolve it by gentle warming or sonication as described in Protocol 1. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution.
-
When diluting the stock solution into an aqueous buffer, prepare the dilution and immediately inspect it for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key factors affecting this compound solubility.
References
- 1. emulatebio.com [emulatebio.com]
- 2. researchgate.net [researchgate.net]
- 3. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Bigelovin treatment time for optimal effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Bigelovin treatment in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound?
This compound is a sesquiterpene lactone that has been shown to exhibit anti-tumor properties through various mechanisms.[1][2][3][4][5][6][7] Primarily, it induces apoptosis (programmed cell death) in cancer cells.[1][2][3] This is achieved by inhibiting the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[1][6][7] this compound has been observed to cause G2/M cell cycle arrest and induce DNA damage.[2][8][9] Furthermore, it can trigger the extrinsic apoptosis pathway by upregulating Death Receptor 5 (DR5) and increasing the production of Reactive Oxygen Species (ROS).[2][10] In some cancer types, like liver cancer, this compound has also been found to inhibit the mTOR pathway.[3]
Q2: What is a typical starting concentration and treatment time for in vitro experiments?
Based on published studies, a common starting point for in vitro experiments with this compound is a concentration range of 1 µM to 10 µM.[6][11] The treatment duration typically ranges from 24 to 72 hours.[8][11] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q3: How should I prepare this compound for cell culture experiments?
This compound is often dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: No significant decrease in cell viability is observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Treatment Time or Concentration | Perform a time-course (e.g., 24, 48, 72 hours) and dose-response (e.g., 0.1, 1, 5, 10, 25 µM) experiment to determine the IC50 for your specific cell line.[12][13] |
| Cell Line Resistance | Some cell lines may be inherently resistant to this compound. Consider using a positive control (e.g., another known cytotoxic agent) to ensure your assay is working correctly. You can also investigate the expression levels of key target proteins like components of the NF-κB pathway in your cell line. |
| This compound Degradation | Ensure proper storage of your this compound stock solution (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Experimental Error | Verify cell seeding density and ensure even distribution in multi-well plates. Check for contamination in your cell culture. |
Issue 2: High variability between replicate wells in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure thorough mixing of the cell suspension before plating. When plating, gently swirl the plate to distribute cells evenly. |
| Pipetting Inaccuracy | Calibrate your pipettes regularly. Use fresh tips for each replicate. When adding reagents, ensure the tip is below the surface of the medium without touching the bottom of the well. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations in the outer wells, fill the peripheral wells with sterile PBS or medium without cells. |
Issue 3: Unexpected or off-target effects are observed.
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | Ensure the final concentration of the solvent (e.g., DMSO) is below the level of toxicity for your cell line (usually <0.1%). Run a vehicle control (medium with the same concentration of DMSO as your highest this compound treatment) to assess solvent effects. |
| ROS-Mediated Effects | This compound is known to induce ROS production.[2][3] To determine if an observed effect is ROS-dependent, pre-treat cells with a ROS scavenger like N-acetyl-l-cysteine (NAC) for 1 hour before adding this compound.[3] |
| Biphasic Dose-Response | Some phytochemicals can exhibit a biphasic dose-response, where low doses may stimulate a response while high doses are inhibitory.[14] Carefully evaluate a wide range of concentrations to identify any such effects. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound.
Table 1: In Vitro IC50 Values of this compound in Colorectal Cancer Cell Lines (48h Treatment)
| Cell Line | IC50 (µM) |
| HT-29 | ~0.8 |
| HCT 116 | ~1.2 |
| Primary Normal Colon Cells | ~8.55 |
| Data from cell viability assays (MTT).[11] |
Table 2: Effect of this compound on Cell Cycle Distribution in Colorectal Cancer Cells (48h Treatment)
| Cell Line | This compound Concentration (µM) | % of Cells in G2/M Phase |
| HT-29 | 3.6 | Significant Increase |
| HCT 116 | 2.8 | Significant Increase |
| Data from flow cytometry analysis.[8][9] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,500 cells/well and incubate for 24 hours at 37°C.
-
Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 30 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time and concentration.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Western Blot Analysis
-
Protein Extraction: After this compound treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-IKKβ, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound's multifaceted mechanism of action.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a sesquiterpene lactone, suppresses tumor growth through inducing apoptosis and autophagy via the inhibition of mTOR pathway regulated by ROS generation in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disruption of cellular redox homeostasis by this compound triggers oxidative stress-mediated apoptosis in Fibrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural small molecule this compound suppresses orthotopic colorectal tumor growth and inhibits colorectal cancer metastasis via IL6/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 7. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound triggered apoptosis in colorectal cancer in vitro and in vivo via upregulating death receptor 5 and reactive oxidative species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Issues with Bigelovin purity and its impact on results
Welcome to the technical support center for Bigelovin. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to this compound purity and its impact on experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a sesquiterpene lactone isolated from plants such as Inula helianthus aquatica.[1][2] It has demonstrated a range of biological effects, most notably anti-inflammatory, anti-angiogenic, and cytotoxic activities against various cancer cell lines.[1][2]
Q2: I am seeing variability in my experimental results with different batches of this compound. Could purity be a factor?
Yes, variability in experimental outcomes is a common issue when working with natural products and can often be attributed to differences in purity between batches. Impurities can have their own biological activities, interfere with the action of this compound, or the actual concentration of this compound may be lower than stated if the sample is not pure. It is crucial to assess the purity of each new batch of this compound before use.
Q3: How can I assess the purity of my this compound sample?
Several analytical methods can be used to determine the purity of this compound. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of small molecules and can separate this compound from many potential impurities.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of this compound and identify impurities if they are present in sufficient quantities.[5][6] Mass Spectrometry (MS) can be used to confirm the molecular weight of this compound and help identify unknown impurities.[7][8]
Q4: What are the known signaling pathways affected by this compound?
This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation. These include:
-
NF-κB Signaling: this compound can induce the degradation of IKK-β, which leads to the suppression of NF-κB activation.[1]
-
JAK2/STAT3 Signaling: It has been shown to inhibit STAT3 signaling by inactivating JAK2.
-
mTOR Signaling: this compound can inhibit the mTOR pathway, which is involved in cell growth and proliferation.
-
Death Receptor 5 (DR5) and Reactive Oxygen Species (ROS): this compound can upregulate DR5 and increase ROS levels, leading to apoptosis in cancer cells.[2]
Q5: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound is often dissolved in dimethyl sulfoxide (DMSO).[9] Stock solutions should be stored at -20°C or -80°C to minimize degradation. As with many sesquiterpene lactones, long-term storage in solution, especially at room temperature, should be avoided to prevent hydrolysis of the lactone ring or other modifications.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Possible Cause:
-
Purity Differences: Different batches of this compound may have varying purity levels.
-
Degradation: this compound may have degraded due to improper storage or handling.
-
Solvent Effects: High concentrations of DMSO can be toxic to cells.
Troubleshooting Steps:
-
Verify Purity: Assess the purity of your this compound sample using HPLC. Compare the purity of the current batch with previous batches if possible.
-
Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh solutions from a solid sample for each set of experiments.
-
Control Solvent Concentration: Ensure that the final concentration of DMSO in your cell culture medium is consistent across all experiments and is at a non-toxic level (typically below 0.5%).
-
Perform Dose-Response Curve: Run a full dose-response curve for each new batch of this compound to determine its specific IC50 value.
Issue 2: Unexpected Off-Target Effects or Cellular Responses
Possible Cause:
-
Bioactive Impurities: Impurities from the extraction process or synthesis byproducts may have their own biological activities.
-
Degradation Products: this compound degradation products may elicit different cellular responses.
Troubleshooting Steps:
-
Characterize Your Sample: If you observe unexpected effects, consider a more thorough characterization of your this compound sample using LC-MS to identify potential impurities or degradation products.
-
Source a High-Purity Standard: If possible, obtain a certified reference standard of this compound to compare its activity with your sample.
-
Conduct Forced Degradation Studies: To understand the potential impact of degradation, you can perform forced degradation studies by exposing this compound to harsh conditions (e.g., acid, base, heat, light) and then testing the biological activity of the resulting mixture.[10][11][12][13]
Quantitative Data Summary
| Cell Line | Assay Type | IC50 (µM) | Reference |
| HT-29 (Colon Cancer) | MTT Assay | ~5.4 | [14] |
| HCT 116 (Colon Cancer) | MTT Assay | ~4.2 | [14] |
| HepG2 (Liver Cancer) | MTT Assay | Not specified | [15] |
| A549 (Lung Cancer) | Not specified | Not specified | |
| MDA-MB-468 (Breast Cancer) | Not specified | Not specified |
| In Vivo Model | Dosage | Effect | Reference |
| HCT 116 Xenograft | 20 mg/kg | Tumor suppression | [2] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in HPLC-grade methanol or acetonitrile.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is commonly used. A typical gradient might be from 10% to 90% acetonitrile over 30 minutes.
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan).
-
Analysis: The purity is calculated based on the area of the this compound peak relative to the total area of all peaks in the chromatogram.
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Experimental workflow for ensuring this compound purity.
References
- 1. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Sesquiterpene Lactones from Saussurea lappa: Isolation, Structural Modifications, and Herbicide Bioassay Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determining the purity of samples from natural products by coupling HPLC and CCD spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and NMR spectral assignments of ergolide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Contribution of NMR spectroscopy to the study of structure-function relations of proteins and peptides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass spectrometry of extracellular vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. pharmtech.com [pharmtech.com]
- 12. medcraveonline.com [medcraveonline.com]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound, a sesquiterpene lactone, suppresses tumor growth through inducing apoptosis and autophagy via the inhibition of mTOR pathway regulated by ROS generation in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Bigelovin and Other Sesquiterpene Lactones in Cancer Therapy
In the landscape of natural product-based cancer research, sesquiterpene lactones have emerged as a promising class of compounds with potent anti-tumor activities. This guide provides a detailed comparison of Bigelovin with two other notable sesquiterpene lactones, Parthenolide and Helenalin, focusing on their efficacy in cancer cell lines, their mechanisms of action, and the experimental protocols used to evaluate their effects. This objective comparison is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel cancer therapeutics.
Quantitative Efficacy in Colon Cancer Cell Lines
The cytotoxic effects of this compound, Parthenolide, and Helenalin have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. Below is a summary of their IC50 values in the human colon cancer cell lines HT-29 and HCT 116.
| Compound | Cell Line | IC50 (µM) | Incubation Time |
| This compound | HT-29 | 0.8 | 48 hours |
| HCT 116 | 1.2 | 48 hours | |
| Parthenolide | HT-29 | 7.0 | Not Specified |
| Helenalin | HT-29 / HCT 116 | Not available in searched literature | - |
Note: A direct comparison for Helenalin in these specific colon cancer cell lines is limited by the availability of published data.
Mechanisms of Action: A Focus on Key Signaling Pathways
This compound, Parthenolide, and Helenalin exert their anticancer effects by modulating critical signaling pathways involved in cell survival, proliferation, and apoptosis. A primary target for all three compounds is the NF-κB signaling pathway, a key regulator of inflammation and cell survival that is often dysregulated in cancer.
This compound's Signaling Cascade
This compound has been shown to induce apoptosis in colon cancer cells by inhibiting the NF-κB signaling pathway.[1][2] This is achieved through the ubiquitination and degradation of IκB kinase-β (IKK-β), which prevents the phosphorylation of IκB-α and subsequent nuclear translocation of the p65 subunit of NF-κB.[1] Additionally, this compound's pro-apoptotic activity is linked to the upregulation of Death Receptor 5 (DR5) and the generation of reactive oxygen species (ROS).
Parthenolide's Molecular Targets
Parthenolide, a well-studied sesquiterpene lactone, also predominantly targets the NF-κB pathway. It directly inhibits the IKK complex and can also alkylate the p65 subunit, preventing its binding to DNA.[3][4][5] This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the activation of executioner caspases such as caspase-3, ultimately inducing apoptosis.[3][4][5]
Helenalin's Dual Action
Helenalin also demonstrates potent anti-inflammatory and anti-cancer effects through the inhibition of the NF-κB pathway.[6] It selectively alkylates the p65 subunit of NF-κB, thereby blocking its DNA binding activity.[6] In addition to NF-κB inhibition, Helenalin has been shown to induce autophagy-mediated cell death.[6][7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the anticancer effects of these sesquiterpene lactones.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies investigating the cytotoxic effects of sesquiterpene lactones on cancer cell lines.[3][8]
-
Cell Seeding: Plate cancer cells (e.g., HT-29, HCT 116) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the sesquiterpene lactones (this compound, Parthenolide, or Helenalin) in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on standard methods used to quantify apoptosis in cells treated with sesquiterpene lactones.[4][6]
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the sesquiterpene lactones for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol outlines the steps for detecting key proteins in the NF-κB pathway, as performed in studies on sesquiterpene lactones.[1][3][6]
-
Protein Extraction: Treat cells with the sesquiterpene lactones, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IKKβ, IKKβ, p-p65, p65, IκBα, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound, Parthenolide, and Helenalin are potent sesquiterpene lactones with significant anti-cancer properties, primarily mediated through the inhibition of the pro-survival NF-κB pathway. While all three compounds demonstrate efficacy, the available data suggests that this compound may have a lower IC50 in colon cancer cell lines compared to Parthenolide, indicating potentially higher potency. However, a direct comparison is hampered by the lack of IC50 data for Helenalin in the same cell lines. Further head-to-head studies under standardized conditions are necessary to definitively rank their efficacy. The detailed experimental protocols provided herein offer a foundation for such comparative investigations, enabling researchers to build upon the existing knowledge and further explore the therapeutic potential of these promising natural compounds.
References
- 1. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 2. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parthenolide promotes apoptotic cell death and inhibits the migration and invasion of SW620 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parthenolide promotes apoptotic cell death and inhibits the migration and invasion of SW620 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 6. NF-κB p65 repression by the sesquiterpene lactone, Helenalin, contributes to the induction of autophagy cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Cancer Effects of Bigelovin and Other Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-cancer effects of Bigelovin, a promising sesquiterpene lactone, in comparison to other well-studied compounds of the same class, Parthenolide and Dehydrocostus Lactone. The information presented herein is based on a compilation of experimental data from various studies, offering an objective overview of their performance across different cell lines.
Comparative Efficacy of Sesquiterpene Lactones on Cancer Cell Viability
The cytotoxic effects of this compound, Parthenolide, and Dehydrocostus Lactone have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following table summarizes the IC50 values of each compound in various cancer and non-cancerous cell lines, as reported in the literature.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | HT-29 | Human Colorectal Carcinoma | ~5 | [1][2] |
| HCT 116 | Human Colorectal Carcinoma | ~5 | [1][2] | |
| HepG2 | Human Hepatocellular Carcinoma | Not explicitly stated, but showed effect | ||
| U937 | Human Histiocytic Lymphoma | Not explicitly stated, but showed effect | ||
| Primary Normal Colon Cells | Normal Colon Epithelial Cells | >10 | ||
| Parthenolide | MCF-7 | Human Breast Adenocarcinoma | 9.54 ± 0.82 | [3][4] |
| MDA-MB-231 | Human Breast Adenocarcinoma | 6-9 | [5] | |
| SiHa | Human Cervical Squamous Cell Carcinoma | 8.42 ± 0.76 | [3][4] | |
| 5637 | Human Bladder Carcinoma | Not explicitly stated, but showed effect | [6] | |
| SW620 | Human Colorectal Adenocarcinoma | Not explicitly stated, but showed effect | [7] | |
| Dehydrocostus Lactone | Hep-2 | Human Laryngeal Carcinoma | Not explicitly stated, but showed effect | [8][9][10] |
| TU212 | Human Laryngeal Carcinoma | Not explicitly stated, but showed effect | [8][9][10] | |
| HBE | Human Bronchial Epithelial Cells (Normal) | >25 µg/mL | [8][9][10] | |
| U118 | Human Glioblastoma | IC50 values calculated from dose-response curves | [11] | |
| U251 | Human Glioblastoma | IC50 values calculated from dose-response curves | [11] | |
| U87 | Human Glioblastoma | IC50 values calculated from dose-response curves | [11] | |
| HCC70 | Human Breast Carcinoma (Triple-Negative) | 1.11 ± 1.31 | [12] | |
| MCF-7 | Human Breast Adenocarcinoma | 24.70 ± 1.25 | [12] | |
| MCF-12A | Human Mammary Epithelial Cells (Non-tumorigenic) | 0.07 ± 0.07 | [12] | |
| A549 | Human Lung Carcinoma | Showed effect | [13] | |
| H460 | Human Lung Carcinoma | Showed effect | [13] | |
| BON-1 | Human Pancreatic Neuroendocrine Tumor | 52.3 (48h) | [14] | |
| MDCK | Madin-Darby Canine Kidney Epithelial Cells (Normal) | 0.99 | [15] | |
| NRK-49F | Normal Rat Kidney Fibroblasts | 2.1 | [15] | |
| CHO | Chinese Hamster Ovary Cells (Normal) | 5.15 | [15] |
Induction of Apoptosis and Cell Cycle Arrest
This compound and its counterparts induce cell death primarily through apoptosis and can also cause cell cycle arrest. The following tables provide a comparative overview of their effects on these cellular processes.
Apoptosis Induction
| Compound | Cell Line | Apoptotic Effect | Quantitative Data | Reference |
| This compound | HT-29, HCT 116 | Induces apoptosis in a dose-dependent manner. | Increased percentage of Annexin V-positive cells with increasing concentrations.[16] | [16] |
| Parthenolide | MCF-7 | Increased early apoptotic cells. | Up to 16% early apoptotic cells compared to 12% in control.[5] | [5] |
| MDA-MB-231 | Induced an increase in both early and late apoptosis. | Early apoptosis: 15% vs 12% in control; Late apoptosis: 22% vs 6% in control.[5] | [5] | |
| Dehydrocostus Lactone | Hep-2, TU212 | Stimulated apoptosis in a dose-dependent manner. | Not specified. | [8][9][10] |
| BON-1 | Induces apoptosis. | Increased percentage of sub-G1 cells (indicative of apoptosis).[14] | [14] |
Cell Cycle Analysis
| Compound | Cell Line | Effect on Cell Cycle | Quantitative Data | Reference |
| This compound | HT-29, HCT 116 | Caused G2/M phase arrest in a dose- and time-dependent manner. | Significant increase in the G2/M population at 48 hours.[17][18] | [17][18] |
| Parthenolide | 5637 | G1 phase arrest. | Dose-dependent increase in the G1 phase population.[6] | [6] |
| WM793 | G0/G1 phase arrest. | Accumulation of cells in G0/G1 at 6 µM.[19] | [19] | |
| 1205Lu | G0/G1 phase arrest at lower concentrations. | Accumulation of cells in G0/G1.[19] | [19] | |
| Dehydrocostus Lactone | BON-1 | Sub-G1 arrest. | Increased percentage of sub-G1 cells from 8.1% to 56.9% with increasing concentrations.[14] | [14] |
| CHO | Cell cycle arrest. | Increase in the percentage of cells at subG1 phase.[15] | [15] | |
| Esophageal Squamous Carcinoma Cells | Cell cycle arrest. | Not specified. | [20] |
Signaling Pathways and Experimental Workflows
The anti-cancer activity of this compound is mediated through the modulation of key signaling pathways. Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for its evaluation.
References
- 1. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 2. sesquiterpene-lactone-bigelovin-induces-apoptosis-of-colon-cancer-cells-through-inducing-ikk-degradation-and-suppressing-nuclear-factor-kappa-b-activation - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis-mediated cytotoxic effects of parthenolide and the new synthetic analog MZ-6 on two breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parthenolide Induces Apoptosis and Cell Cycle Arrest of Human 5637 Bladder Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parthenolide promotes apoptotic cell death and inhibits the migration and invasion of SW620 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dehydrocostus lactone inhibits cell proliferation and induces apoptosis by PI3K/Akt/Bad and ERS signalling pathway in human laryngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dehydrocostus lactone inhibits cell proliferation and induces apoptosis by PI3K/Akt/Bad and ERS signalling pathway in human laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dehydrocostus lactone, a natural sesquiterpene lactone, suppresses the biological characteristics of glioma, through inhibition of the NF-κB/COX-2 signaling pathway by targeting IKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 13-amino derivatives of dehydrocostus lactone display greatly enhanced selective toxicity against breast cancer cells and improved binding energies to protein kinases in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dehydrocostus Lactone Enhances Chemotherapeutic Potential of Doxorubicin in Lung Cancer by Inducing Cell Death and Limiting Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dehydrocostus lactone inhibits in vitro gastrinoma cancer cell growth through apoptosis induction, sub-G1 cell cycle arrest, DNA damage and loss of mitochondrial membrane potential [archivesofmedicalscience.com]
- 15. Dehydrocostus lactone induces prominent apoptosis in kidney distal tubular epithelial cells and interstitial fibroblasts along with cell cycle arrest in ovarian epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cell context-dependent activities of parthenolide in primary and metastatic melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dehydrocostus Lactone Induces Apoptosis and Cell Cycle Arrest through Regulation of JAK2/STAT3/PLK1 Signaling Pathway in Human Esophageal Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bigelovin and 5-Fluorouracil in Colorectal Cancer: Efficacy, Mechanisms, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the natural sesquiterpene lactone, Bigelovin, and the conventional chemotherapeutic agent, 5-Fluorouracil (5-FU), in the context of colorectal cancer (CRC). The analysis is supported by experimental data on their efficacy, mechanisms of action, and impact on key signaling pathways. Detailed protocols for the cited experimental methodologies are also provided to support reproducible research.
Comparative Efficacy in Colorectal Cancer
The anti-cancer potential of this compound and 5-FU has been evaluated in various in vitro and in vivo models of colorectal cancer. Quantitative data from these studies are summarized below.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. This compound has demonstrated potent cytotoxicity against CRC cell lines, often at lower concentrations and with greater selectivity for cancer cells over normal cells when compared to 5-FU.[1] The efficacy of 5-FU is notably dependent on the duration of exposure.[2]
| Compound | Cell Line | Duration | IC50 Value (µM) | Citation(s) |
| This compound | HT-29 | 48 h | 0.8 | |
| HCT 116 | 48 h | 1.2 | [1] | |
| Various | - | ~5.0 | [3][4] | |
| Primary Normal Colon Cells | 48 h | 8.55 | [1] | |
| 5-Fluorouracil (5-FU) | HCT 116 | 24 h | 185 | [2] |
| HCT 116 | 72 h | 13.5 | [2] | |
| HCT 116 | 120 h | 1.48 | [2] | |
| HT-29 | 120 h | 11.25 | [2] | |
| Various CRC lines | 72 h | ~50 (optimal for apoptosis) | [5][6] |
Induction of Apoptosis
Both compounds induce programmed cell death (apoptosis) in CRC cells, a key characteristic of effective anti-cancer agents. This compound has been shown to induce a significant dose-dependent apoptotic response.[7]
| Compound | Cell Line | Concentration & Duration | Apoptotic Cells (%) | Citation(s) |
| This compound | HT-29 & HCT 116 | Dose-dependent, 48 h | 2% - 70% (Early & Late) | [7] |
| 5-Fluorouracil (5-FU) | HCT 116 | 20 µM, 48 h | 20.2% (Late) | [8] |
In Vivo Tumor Suppression
In preclinical animal models, this compound has demonstrated significant tumor suppression, reportedly with a better safety profile than standard chemotherapy regimens containing 5-FU.
| Compound | Model | Dosage | Key Findings | Citation(s) |
| This compound | HCT 116 Xenograft | 20 mg/kg | More significant tumor suppression and fewer side effects compared to FOLFOX (5-FU-containing regimen). | [1][9] |
| This compound | Orthotopic Colon Allograft | 0.3 - 3 mg/kg (IV) | Significantly suppressed tumor growth and inhibited metastasis. | [10] |
| 5-Fluorouracil (5-FU) | HT-29 Xenograft | Not specified | Significant reduction in tumor weight after 4 days of treatment. | [11] |
Mechanisms of Action and Signaling Pathways
This compound and 5-FU employ distinct molecular mechanisms to exert their anti-cancer effects.
This compound: A Multi-Pathway Approach
This compound, a sesquiterpene lactone, induces apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. A primary mechanism involves the upregulation of Death Receptor 5 (DR5) and the generation of reactive oxygen species (ROS).[1] This leads to the activation of a cascade of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, caspase-7).[1]
Furthermore, this compound has been shown to inhibit pro-survival signaling pathways that are often dysregulated in colorectal cancer, including the NF-κB and IL6/STAT3 pathways.[3][10] It suppresses NF-κB signaling by promoting the ubiquitination and degradation of IKK-β, a key kinase in the pathway.[3][12]
5-Fluorouracil (5-FU): A Classic Antimetabolite
5-FU is a pyrimidine analog that primarily functions as an antimetabolite.[13] Its active metabolites exert cytotoxic effects through two main routes:
-
Inhibition of DNA Synthesis: The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with thymidylate synthase (TS), blocking the synthesis of thymidine, an essential precursor for DNA replication.[13]
-
Disruption of RNA Function: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA, interfering with RNA processing and function.[13]
5-FU-induced DNA damage and metabolic stress trigger the intrinsic pathway of apoptosis, which is dependent on the activation of caspase-9.[5] The cellular response to 5-FU and the development of resistance are modulated by several signaling pathways, including PI3K/Akt , MAPK , and Wnt/β-catenin .[14]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound and 5-FU.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Detailed Protocol:
-
Cell Seeding: Plate colorectal cancer cells (e.g., HCT 116, HT-29) in 96-well plates at a density of 1 x 10⁵ cells/well and incubate overnight.[15]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or 5-FU for the desired time points (e.g., 24, 48, 72 hours).[15]
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[15]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to untreated control cells.[15]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol:
-
Cell Harvesting: After treatment, harvest both adherent and floating cells. Wash the cells twice with cold PBS.[16]
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, APC) and 1-2 µL of Propidium Iodide (PI) working solution.[17][18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature, protected from light.[17][18]
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are positive for both stains.[19]
Western Blot for Caspase Activation
This technique is used to detect the cleavage of caspases, a hallmark of apoptosis.
Detailed Protocol:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.[1][20]
-
SDS-PAGE: Load equal amounts of protein (25-35 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.[20]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. Incubate the membrane with primary antibodies specific for pro- and cleaved forms of caspases (e.g., caspase-3, -8, -9, PARP) overnight at 4°C.[1]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
In Vivo Colorectal Cancer Xenograft Model
This model evaluates the anti-tumor efficacy of compounds in a living organism.
Detailed Protocol:
-
Cell Preparation: Culture and harvest human colorectal cancer cells (e.g., HCT 116). Resuspend the cells in a sterile solution like PBS or Matrigel at a concentration of 5 x 10⁶ to 1 x 10⁷ cells per 50-100 µL.[21][22]
-
Animal Inoculation: Anesthetize immunocompromised mice (e.g., BALB/c nude or SCID mice). Subcutaneously inject the cell suspension into the flank of each mouse.[21][23] For orthotopic models, inject cells directly into the cecal wall.[21][22]
-
Tumor Growth and Treatment: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[23]
-
Drug Administration: Administer this compound, 5-FU, or vehicle control according to the planned schedule and route (e.g., intraperitoneal, intravenous, oral gavage).[10][23]
-
Monitoring and Endpoint: Measure tumor volume with calipers regularly (e.g., every 2-3 days). Monitor animal body weight and overall health. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).[11][23]
Conclusion
This comparative analysis reveals that both this compound and 5-FU are effective agents against colorectal cancer, but they operate through distinct mechanisms and exhibit different efficacy profiles.
-
This compound emerges as a potent natural compound with a multi-targeted approach. It demonstrates high cytotoxicity at low micromolar concentrations, greater selectivity for cancer cells over normal cells, and robust in vivo tumor suppression with a favorable safety profile compared to a 5-FU-containing regimen.[1][9] Its ability to modulate key survival pathways like NF-κB and STAT3, in addition to inducing apoptosis via DR5 and ROS, suggests it may be effective in overcoming certain forms of chemoresistance.
-
5-Fluorouracil remains a cornerstone of CRC chemotherapy, acting as a potent antimetabolite. Its efficacy is well-established, though it is often limited by a narrow therapeutic window, significant side effects, and the development of resistance.[13][24] The effectiveness of 5-FU is highly dependent on prolonged exposure, highlighting the importance of administration schedules in clinical practice.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Curcumol increases the sensitivity of colon cancer to 5-FU by regulating Wnt/β-catenin signaling - Gao - Translational Cancer Research [tcr.amegroups.org]
- 3. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Natural small molecule this compound suppresses orthotopic colorectal tumor growth and inhibits colorectal cancer metastasis via IL6/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The action of 5-fluorouracil on human HT29 colon cancer cells grown in SCID mice: mitosis, apoptosis and cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 13. 5-Fluorouracil-based chemotherapy for colorectal cancer and MTHFR/MTRR genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 2.6. Determination of Cytotoxicity Using MTT Assay [bio-protocol.org]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
- 18. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 19. scispace.com [scispace.com]
- 20. Caspase-3 regulates the migration, invasion, and metastasis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model [bio-protocol.org]
- 22. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mouse xenograft model of colorectal cancer [bio-protocol.org]
- 24. 5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Bigelovin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of published findings on the mechanism of action of Bigelovin, a sesquiterpene lactone with demonstrated anti-cancer properties. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to facilitate the replication and further exploration of its therapeutic potential.
This compound has emerged as a promising anti-tumor agent, exhibiting cytotoxic, anti-inflammatory, and anti-angiogenic activities.[1][2] This guide synthesizes findings from multiple studies to elucidate its molecular mechanisms, focusing on its impact on key oncogenic signaling pathways, including STAT3, NF-κB, and the induction of reactive oxygen species (ROS).
Comparative Efficacy of this compound
To provide a context for this compound's potency, the following tables summarize its inhibitory concentrations (IC50) in various cancer cell lines and compare them with other known inhibitors of the targeted pathways. It is important to note that direct comparative studies are limited, and variations in experimental conditions can influence IC50 values.
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HT-29 | Colorectal Cancer | MTT Assay (48h) | Not explicitly stated, but showed dose-dependent cytotoxicity | [3] |
| HCT 116 | Colorectal Cancer | MTT Assay (48h) | Not explicitly stated, but showed dose-dependent cytotoxicity | [3] |
| Colon-26 | Murine Colon Cancer | Cell Viability | 0.99 ± 0.3 | [4] |
| Colon-26-M01 | Murine Colon Cancer | Cell Viability | 1.12 ± 0.33 | [4] |
| HepG2 | Liver Cancer | STAT3 Luciferase Reporter | 3.37 | [4] |
| A549 | Lung Cancer | Cell Viability | ~1 | [4] |
| MDA-MB-468 | Breast Cancer | Cell Viability | Not specified | [4] |
| Various Colon Cancer Cells | Colon Cancer | Cell Viability | ~5 | [5] |
Table 2: Comparative In Vitro Efficacy of STAT3 and NF-κB Inhibitors
Disclaimer: The following data is compiled from various publications and is intended for informational purposes. Direct comparison of IC50 values across different studies can be misleading due to variations in cell lines, assay conditions, and methodologies.
| Inhibitor | Target Pathway | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | STAT3 | HepG2 | STAT3 Luciferase Reporter | 3.37 | [4] |
| Ruxolitinib | JAK/STAT3 | Ovarian Cancer Cells | Cell Viability (72h) | 13.37 - 18.53 | [6] |
| Stattic | STAT3 | MDA-MB-231 (Breast) | MTT Assay | 5.5 | [7] |
| S3I-201 | STAT3 | Cell-free | DNA Binding | 86 ± 33 | [8] |
| Cryptotanshinone | STAT3 | Cell-free | - | 4.6 | [8] |
| This compound | NF-κB | Colon Cancer Cells | Cell Viability | ~5 | [5] |
| BAY 11-7082 | IκBα Phosphorylation | - | - | ~10 | [9] |
| Bortezomib | Proteasome (affects NF-κB) | Multiple Myeloma Cells | - | - | [10][11] |
In Vivo Efficacy of this compound
Animal studies have demonstrated the anti-tumor effects of this compound in various cancer models.
Table 3: In Vivo Efficacy of this compound
| Cancer Model | Dosing and Administration | Key Findings | Reference |
| Orthotopic Colorectal Tumor Allografts | 0.3-3 mg/kg (intravenous injection) | Significantly suppressed tumor growth and inhibited liver/lung metastasis. | [5] |
| HCT 116 Xenograft Model | 20 mg/kg | Showed more significant tumor suppression than conventional FOLFOX treatment. | [3] |
| HepG2 Xenograft Model | Dose-dependent | Significantly suppressed tumor growth. | [12] |
Key Signaling Pathways Targeted by this compound
Published research has identified several critical signaling pathways that are modulated by this compound.
Inhibition of the JAK/STAT3 Signaling Pathway
This compound has been shown to be a potent inhibitor of STAT3 signaling.[4] It directly inactivates Janus kinase 2 (JAK2), an upstream kinase of STAT3, by potentially reacting with its cysteine residues.[4] This leads to the inhibition of both IL-6-induced and constitutive STAT3 activation.[4][12]
This compound inhibits the JAK2/STAT3 signaling pathway.
Suppression of the NF-κB Signaling Pathway
This compound exerts its cytotoxic effects in colon cancer cells by suppressing the NF-κB signaling pathway.[5] It induces the ubiquitination and degradation of IκB kinase-beta (IKK-β), leading to a decrease in the phosphorylation of IκB-α and the p65 subunit of NF-κB.[5][13] This ultimately downregulates the expression of NF-κB-regulated genes.[5]
This compound suppresses the NF-κB signaling pathway.
Induction of ROS and Apoptosis
A key mechanism of this compound's anti-cancer activity is the generation of reactive oxygen species (ROS).[14][15] This increase in ROS leads to the inhibition of the AKT/mTOR/p70S6K pathway, which in turn induces apoptosis and autophagy in liver cancer cells.[14] Furthermore, ROS generation is linked to the upregulation of Death Receptor 5 (DR5), activating the extrinsic apoptosis pathway in colorectal cancer cells.[15] this compound also disrupts cellular redox homeostasis by inhibiting the glutathione (GSH) and thioredoxin reductase (TrxR) systems.[16]
This compound induces ROS-mediated apoptosis and autophagy.
Experimental Protocols
To facilitate the replication of these findings, detailed protocols for key experiments are provided below.
Western Blot for Phosphorylated STAT3
Objective: To detect the phosphorylation status of STAT3 at Tyr705 in response to this compound treatment.
Materials:
-
Cancer cell lines (e.g., HeLa, MDA-MB-468)
-
This compound
-
IL-6 (for stimulated conditions)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time. For stimulated conditions, pretreat with this compound before adding IL-6.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To detect total STAT3 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
Experimental workflow for Western blot analysis.
NF-κB Luciferase Reporter Assay
Objective: To quantify the effect of this compound on NF-κB transcriptional activity.
Materials:
-
Cells stably or transiently transfected with an NF-κB promoter-driven luciferase reporter construct (e.g., HEK293T)
-
This compound
-
NF-κB activator (e.g., TNF-α)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the transfected cells in a 96-well plate.
-
Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulation: Add the NF-κB activator (e.g., TNF-α) to the wells and incubate for the appropriate time (e.g., 6 hours).
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) and express the results as a percentage of the activity in stimulated, untreated cells.
Measurement of Intracellular ROS
Objective: To measure the levels of intracellular ROS generated in response to this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) dye
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound for the desired duration.
-
Staining: Remove the treatment media and incubate the cells with DCFH-DA solution (e.g., 10 µM in serum-free media) for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at an excitation/emission of ~485/535 nm.
Conclusion
The collective evidence from published studies strongly indicates that this compound exerts its anti-cancer effects through a multi-pronged mechanism involving the inhibition of key oncogenic signaling pathways, STAT3 and NF-κB, and the induction of oxidative stress. This guide provides a foundational resource for researchers aiming to replicate and build upon these findings. Further investigation, particularly direct comparative studies with other targeted inhibitors, will be crucial in fully elucidating the therapeutic potential of this compound in cancer treatment.
References
- 1. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 Inhibition in Cancer: A Review of Emerging Therapeutics | Journal of Cancer Biomoleculars and Therapeutics [jcbt.eternopublisher.com]
- 3. This compound triggered apoptosis in colorectal cancer in vitro and in vivo via upregulating death receptor 5 and reactive oxidative species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits STAT3 signaling by inactivating JAK2 and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. citeab.com [citeab.com]
- 6. Ruxolitinib synergistically enhances the anti-tumor activity of paclitaxel in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]
- 9. glpbio.com [glpbio.com]
- 10. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IKKβ inhibitor in combination with bortezomib induces cytotoxicity in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Independent Validation of Bigelovin's Targets: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular targets of Bigelovin, a sesquiterpene lactone with demonstrated anti-cancer properties. We present supporting experimental data for its mechanism of action and compare its performance with alternative therapeutic agents.
This compound has been shown to exert its cytotoxic and anti-inflammatory effects through the modulation of several key signaling pathways implicated in cancer progression. This guide summarizes the current understanding of its primary molecular targets, provides quantitative comparisons with other known inhibitors, and details the experimental protocols necessary to validate these interactions.
Key Molecular Targets of this compound
Current research indicates that this compound's anti-cancer activity stems from its ability to interact with multiple cellular targets. The primary pathways and proteins affected are:
-
NF-κB Signaling Pathway: this compound inhibits the NF-κB pathway by inducing the ubiquitination and subsequent degradation of IκB kinase β (IKK-β). This prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of pro-inflammatory and pro-survival genes.[1][2]
-
JAK/STAT3 Signaling Pathway: this compound has been shown to inhibit STAT3 signaling by directly inactivating Janus kinase 2 (JAK2). This is thought to occur through the reaction of this compound with cysteine residues on JAK2.
-
mTOR Signaling Pathway: this compound treatment leads to the inactivation of the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival. This effect is reportedly mediated by the generation of reactive oxygen species (ROS).[3]
-
Thioredoxin Reductase (TrxR): this compound is reported to inhibit Thioredoxin Reductase, a key enzyme in the cellular antioxidant system. Inhibition of TrxR can lead to increased oxidative stress and induce apoptosis.
-
E2F1 Transcription Factor: In multiple myeloma cells, this compound has been observed to trigger the proteolytic degradation of the E2F1 transcription factor, a critical regulator of the cell cycle.
-
Death Receptor 5 (DR5): this compound upregulates the expression of Death Receptor 5 (DR5) on the surface of cancer cells, sensitizing them to apoptosis.[4][5]
Comparative Analysis of Inhibitor Potency
To provide a quantitative perspective on this compound's efficacy, the following tables compare its reported inhibitory concentrations with those of alternative, well-characterized inhibitors for each target.
Table 1: Comparison of IKK-β Inhibitors
| Compound | Target | IC50 | Cell-Based/Biochemical |
| This compound | IKK-β (induces degradation) | ~5 µM (Cell Viability, Colon Cancer)[1] | Cell-Based |
| Parthenolide | IKK-β | - | - |
| Helenalin | NF-κB pathway | - | - |
| MLN120B (BMS-345541) | IKK-β | 45 nM | Biochemical |
Table 2: Comparison of JAK2/STAT3 Pathway Inhibitors
| Compound | Target | IC50 | Cell-Based/Biochemical |
| This compound | JAK2 | 44.24 µM | Biochemical |
| This compound | STAT3 activation (IL-6 induced) | 3.37 µM | Cell-Based |
| Cryptotanshinone | STAT3 | 4.6 µM | Biochemical |
| Stattic | STAT3 | 5.1 µM | Biochemical |
Table 3: Comparison of mTOR Inhibitors
| Compound | Target | IC50 | Cell-Based/Biochemical |
| This compound | mTOR pathway (induces inactivation) | Not Reported | - |
| Rapamycin | mTORC1 | ~0.1 nM | Cell-Based |
| Torin 1 | mTORC1/mTORC2 | 2-10 nM | Biochemical |
| AZD8055 | mTOR | 0.8 nM | Biochemical |
Table 4: Comparison of Thioredoxin Reductase (TrxR) Inhibitors
| Compound | Target | IC50 | Cell-Based/Biochemical |
| This compound | TrxR | Not Reported | - |
| Auranofin | TrxR | 88 nM | Biochemical |
| IQ9 | TrxR | Low µM range | Cell-Based |
Table 5: Comparison of Agents Modulating E2F1 and DR5
| Compound | Target/Effect | Effective Concentration/Metric |
| This compound | E2F1 Degradation | Not Quantified |
| SHP2-D26 (PROTAC) | SHP2 Degradation (indirectly affects E2F1) | DC50 = 2.6 - 6.0 nM |
| This compound | DR5 Upregulation | Not Quantified (fold change) |
| Chaetocin | DR5 Upregulation | 500 nM (induces expression)[6] |
| Paclitaxel | DR5 Upregulation | Concentration-dependent |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
This compound's Impact on the NF-κB Signaling Pathway
References
- 1. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parthenolide, a sesquiterpene lactone, expresses multiple anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a sesquiterpene lactone, suppresses tumor growth through inducing apoptosis and autophagy via the inhibition of mTOR pathway regulated by ROS generation in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound triggered apoptosis in colorectal cancer in vitro and in vivo via upregulating death receptor 5 and reactive oxidative species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chaetocin enhances tumor necrosis factor-related apoptosis-inducing ligand-mediated apoptosis by enhancing DR5 stabilization and reactive oxygen species generation in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Apoptotic Pathways: Bigelovin vs. Conventional Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the apoptotic pathways induced by the sesquiterpene lactone Bigelovin and other well-established chemotherapeutic agents, including cisplatin, doxorubicin, and paclitaxel. The information presented herein is supported by experimental data to facilitate an objective evaluation of their respective mechanisms of action.
Executive Summary
This compound, a natural compound, demonstrates potent pro-apoptotic activity across various cancer cell lines through diverse and targeted mechanisms. Unlike conventional chemotherapeutics that often induce widespread cellular stress, this compound appears to engage specific signaling cascades, including the extrinsic death receptor pathway and pathways involving reactive oxygen species (ROS)-mediated stress and inhibition of key survival proteins. This guide will delve into the molecular intricacies of these pathways, presenting comparative data on their efficacy and cellular impact.
Comparative Analysis of Apoptotic Induction
The efficacy of this compound and other inducers is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%. The following table summarizes the IC50 values for this compound and other common chemotherapeutic agents in various cancer cell lines.
| Inducer | Cancer Cell Line | IC50 (µM) | Exposure Time (h) | Citation |
| This compound | HT-29 (Colon) | ~5 | - | [1] |
| HCT 116 (Colon) | 1.2 | 48 | [2] | |
| HT-29 (Colon) | 0.8 | 48 | [2] | |
| Primary Normal Colon Cells | 8.55 | 48 | [2] | |
| Cisplatin | HT-29 (Colon) | >27 | 24, 48, 72 | [3] |
| HCT 116 (Colon) | >27 | 24, 48, 72 | [3] | |
| 5-Fluorouracil | HT-29 (Colon) | >27 | 24, 48, 72 | [3] |
| Doxorubicin | MCF-7 (Breast) | 0.1, 0.5, 1 (dose-dependent effects) | 24, 48, 72 | [4] |
| Paclitaxel | Various Human Tumour Cell Lines | 0.0025 - 0.0075 | 24 |
Key Findings: In colorectal cancer cell lines HT-29 and HCT 116, this compound exhibits significantly lower IC50 values compared to the conventional chemotherapeutic agents 5-Fluorouracil (5-Fu) and cisplatin, suggesting higher potency.[3] Notably, this compound shows greater selectivity for cancer cells over primary normal colon cells.[2]
Signaling Pathways of Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process crucial for tissue homeostasis. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.
This compound's Apoptotic Pathway
This compound induces apoptosis through multiple, context-dependent mechanisms:
-
In Colorectal Cancer: this compound primarily activates the extrinsic pathway . It upregulates the expression of Death Receptor 5 (DR5), leading to the activation of initiator caspase-8 and subsequent activation of executioner caspases-3 and -7.[2][3] This process is also associated with the generation of Reactive Oxygen Species (ROS).[2][3] Furthermore, this compound inhibits the pro-survival NF-κB signaling pathway by inducing the degradation of IKK-β.[1]
-
In Liver Cancer: The apoptotic mechanism involves the generation of ROS, which in turn inhibits the mTOR signaling pathway.
-
In Fibrosarcoma: this compound disrupts cellular redox homeostasis by concurrently inhibiting glutathione (GSH) and thioredoxin reductase (TrxR), leading to oxidative stress-mediated apoptosis.
dot
Caption: this compound's multi-faceted apoptotic pathways in different cancer types.
Apoptotic Pathways of Other Inducers
-
Cisplatin: This platinum-based drug forms DNA adducts, leading to DNA damage. This triggers the intrinsic pathway of apoptosis, involving the activation of p53, an increase in the Bax/Bcl-2 ratio, release of cytochrome c from the mitochondria, and subsequent activation of caspase-9 and -3.[5]
-
Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA and inhibits topoisomerase II, causing DNA damage. It primarily induces the intrinsic pathway , leading to changes in the Bax/Bcl-xL ratio and activation of caspase-9.[4]
-
Paclitaxel: This taxane compound stabilizes microtubules, leading to mitotic arrest and the induction of apoptosis. Its mechanism can involve both intrinsic and extrinsic pathways, often leading to the activation of caspase-3.
dot
Caption: Apoptotic pathways of common chemotherapeutic agents.
Comparative Effects on Key Apoptotic Markers
A deeper understanding of the apoptotic mechanism can be gained by examining the modulation of key regulatory proteins.
| Inducer | Effect on Bax/Bcl-2 or Bax/Bcl-xL Ratio | Caspase Activation | Citation |
| This compound | Decreased Bax and Bcl-2 in colorectal cancer cells | Activates Caspase-3, -7, -8, and -9 | [2][3] |
| Doxorubicin | Increases Bax/Bcl-xL ratio | Activates Caspase-9 | [4] |
| Cisplatin | Increases Bax/Bcl-2 ratio | Activates Caspase-3 and -9 | [5] |
| Paclitaxel | Modulates Bcl-2 family proteins | Activates Caspase-3 |
Analysis: While all compounds ultimately lead to caspase activation, the upstream regulation differs significantly. Doxorubicin and Cisplatin robustly increase the pro-apoptotic Bax to anti-apoptotic Bcl-2/Bcl-xL ratio, strongly favoring the intrinsic pathway.[4][5] In contrast, the effect of this compound on this ratio in colorectal cancer cells was a decrease in both proteins, suggesting a primary reliance on the extrinsic pathway in this context.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Annexin V Staining for Apoptosis Detection by Flow Cytometry
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Preparation:
-
Harvest both adherent and suspension cells. For adherent cells, gently trypsinize and combine with the supernatant to collect all cells.
-
Wash cells twice with cold 1X PBS by centrifugation at 500 x g for 5 minutes at 4°C.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
dot
Caption: Workflow for Annexin V apoptosis assay.
Caspase-3/7 Activity Assay
Principle: This assay utilizes a luminogenic substrate containing the DEVD peptide, which is specific for activated caspase-3 and -7. Cleavage of the substrate by active caspases releases a luminescent signal that is proportional to the amount of caspase activity.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a desired density and culture overnight.
-
Treatment: Treat cells with the apoptosis inducer for the desired time.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
Western Blotting for Apoptosis-Related Proteins
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. This is useful for examining the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) and the cleavage (activation) of caspases.
Protocol:
-
Cell Lysis:
-
After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound presents a compelling profile as a pro-apoptotic agent with distinct mechanisms of action compared to conventional chemotherapeutics. Its ability to selectively target cancer cells and engage specific signaling pathways, such as the extrinsic death receptor pathway and ROS-mediated stress responses, highlights its potential as a novel anti-cancer therapeutic. Further research, particularly direct comparative studies under standardized conditions, will be crucial to fully elucidate its therapeutic advantages and potential clinical applications. This guide provides a foundational understanding for researchers to design and interpret experiments aimed at exploring the apoptotic potential of this compound and other novel compounds.
References
- 1. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound triggered apoptosis in colorectal cancer in vitro and in vivo via upregulating death receptor 5 and reactive oxidative species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The chemoprotective agent N-acetylcysteine blocks cisplatin-induced apoptosis through caspase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of ROS in Bigelovin-Induced Cell Death: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bigelovin, a naturally occurring sesquiterpene lactone, with other established apoptosis-inducing agents. We delve into the experimental data supporting the critical role of reactive oxygen species (ROS) in this compound's mechanism of action and offer detailed protocols for key validation experiments.
This compound: A Potent Inducer of ROS-Mediated Apoptosis
This compound has emerged as a promising anti-cancer agent, primarily due to its ability to induce cell death in various cancer cell lines. A key aspect of its mechanism is the generation of intracellular ROS, which triggers a cascade of events leading to apoptosis. This guide compares the efficacy of this compound with standard chemotherapeutic drugs like Doxorubicin, Cisplatin, and Paclitaxel, focusing on their relative abilities to induce ROS and subsequent cell death.
Comparative Efficacy: this compound vs. Standard Chemotherapeutics
The following tables summarize the cytotoxic effects of this compound in comparison to other well-known anticancer drugs in colorectal cancer cell lines.
Table 1: Comparative IC50 Values in Colorectal Cancer Cell Lines (48h treatment)
| Compound | HT-29 IC50 (µM) | HCT 116 IC50 (µM) | Primary Colon Cells IC50 (µM) |
| This compound | ~0.8[1] | ~1.2[1] | ~8.55[1] |
| Doxorubicin | ~18 (LS180)[2] | Not explicitly stated | Not available |
| Cisplatin | >27[1] | >27[1] | Not available |
| 5-Fluorouracil | >27[1] | >27[1] | Not available |
Note: Data for Doxorubicin is from the LS180 colon cancer cell line[2]. Direct comparative IC50 values for Doxorubicin and Cisplatin in HT-29 and HCT 116 under the same conditions as this compound were not available in the provided search results. One study indicated that colon cancer cell lines were more sensitive to this compound than to 5-Fu or cisplatin[1].
Signaling Pathways Implicated in this compound-Induced Cell Death
This compound's induction of ROS leads to the modulation of several key signaling pathways involved in cell survival and apoptosis. Notably, it has been shown to inhibit the pro-survival NF-κB and JAK2/STAT3 pathways.
This compound's Impact on the NF-κB Pathway
This compound has been demonstrated to suppress the NF-κB signaling pathway by inducing the degradation of IKK-β[3][4]. This prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity, which would otherwise promote cell survival.
This compound's Effect on the JAK2/STAT3 Pathway
Another crucial target of this compound is the JAK2/STAT3 signaling cascade. By inhibiting the phosphorylation of JAK2, this compound prevents the subsequent phosphorylation and activation of STAT3, a transcription factor that promotes the expression of anti-apoptotic genes.
Experimental Workflow for Validation
To validate the role of ROS in this compound-induced cell death, a series of experiments can be performed. The following workflow outlines the key steps.
Detailed Experimental Protocols
Here, we provide detailed protocols for the key experiments outlined in the workflow.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and control compounds (e.g., Doxorubicin, vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
After treatment, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
-
Treated and control cells
Protocol:
-
Induce apoptosis by treating cells with this compound and control compounds.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Intracellular ROS Measurement (DCFDA Assay)
This assay utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.
Materials:
-
DCFDA (or CM-H2DCFDA for better retention)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorometer or fluorescence microscope
-
Treated and control cells
Protocol:
-
Treat cells with this compound and control compounds for the desired time.
-
Wash the cells with HBSS or serum-free medium.
-
Incubate the cells with 10 µM DCFDA in HBSS for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess probe.
-
Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the activation of caspases and the phosphorylation status of signaling proteins.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-phospho-IKKβ, anti-IKKβ, anti-phospho-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse treated and control cells in RIPA buffer.
-
Determine protein concentration using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Logical Relationship of this compound's Action
The experimental evidence points to a clear logical progression from this compound treatment to cancer cell death, with ROS playing a central role.
References
- 1. This compound triggered apoptosis in colorectal cancer in vitro and in vivo via upregulating death receptor 5 and reactive oxidative species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reverting doxorubicin resistance in colon cancer by targeting a key signaling protein, steroid receptor coactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Specificity of Bigelovin's Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the sesquiterpenoid lactone Bigelovin, focusing on its specificity of action in cancer cells. We will delve into its performance against established chemotherapeutic agents and other targeted inhibitors, supported by experimental data and detailed protocols to aid in the replication and further investigation of its therapeutic potential.
I. Comparative Efficacy in Colorectal Cancer Cell Lines
This compound has demonstrated significant cytotoxic effects against human colorectal cancer cell lines. A key study directly compared its efficacy against the standard chemotherapeutic agent 5-Fluorouracil (5-FU) and cisplatin in HT-29 and HCT 116 cell lines.
Table 1: Comparative IC50 Values (µM) in Colorectal Cancer Cell Lines after 48 hours of Treatment [1]
| Compound | HT-29 | HCT 116 | Primary Normal Colon Cells |
| This compound | 1.2 | 0.8 | 8.55 |
| 5-Fluorouracil | >27 | >27 | Not Reported |
| Cisplatin | >27 | >27 | Not Reported |
Data sourced from Li et al. (2017).[1]
The data clearly indicates that this compound exhibits significantly lower IC50 values compared to 5-FU and cisplatin in both cancer cell lines, suggesting a more potent cytotoxic effect.[1] Notably, this compound also shows a degree of selectivity for cancer cells over primary normal colon cells.[1]
While a direct comparative study was not identified for Doxorubicin, other studies have reported its IC50 values in HCT 116 cells, which can serve as a point of reference. One study reported an IC50 of 0.96 ± 0.02 μM for Doxorubicin in HCT 116 cells. It is important to note that variations in experimental conditions can influence IC50 values, and thus, this comparison should be interpreted with caution.
II. Inhibition of Key Signaling Pathways
This compound's mechanism of action involves the modulation of several critical signaling pathways implicated in cancer cell proliferation, survival, and inflammation.
A. NF-κB Signaling Pathway
This compound has been shown to be a potent inhibitor of the NF-κB signaling pathway.[2] It exerts its effect by preventing the degradation of IκBα, which in turn keeps NF-κB sequestered in the cytoplasm and prevents its translocation to the nucleus to activate target gene expression. One study reported an IC50 of approximately 5 µM for this compound in reducing the viability of human colon cancer cells, which was associated with the inhibition of the NF-κB signaling pathway.[2]
As a point of comparison, Parthenolide, another sesquiterpene lactone, is a well-known NF-κB inhibitor. It has been shown to inhibit NF-κB activation by directly targeting the IκB kinase (IKK) complex. While direct comparative studies are lacking, both compounds represent promising scaffolds for targeting NF-κB-driven cancers.
B. IL-6/STAT3 Signaling Pathway
This compound also demonstrates inhibitory activity against the IL-6/STAT3 signaling pathway. It has been reported to inhibit IL-6-induced STAT3 activation with an IC50 of 3.37 μmol/L in HepG2/STAT3 reporter cells.[3] The proposed mechanism involves the inactivation of JAK2, an upstream kinase of STAT3.[3]
For comparison, Cryptotanshinone, a natural product derived from Salvia miltiorrhiza, is another known STAT3 inhibitor. It has been shown to suppress the proliferation of colorectal cancer cells by inhibiting STAT3 activation.[4]
III. Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.
A. Cell Viability Assay (MTT Assay)
This protocol is adapted from the methodology described in the study by Li et al. (2017).[1]
-
Cell Seeding: Seed HT-29 or HCT 116 cells in a 96-well plate at a density of 2,500 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound, 5-FU, or Doxorubicin for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.
B. NF-κB Luciferase Reporter Assay
This protocol is a general guideline for assessing NF-κB activation.
-
Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for 24 hours.
-
Compound Treatment: Treat the transfected cells with this compound or another inhibitor for a specified period.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
C. Western Blot Analysis for Apoptosis Proteins
This protocol is based on the methods described by Li et al. (2017).[1]
-
Protein Extraction: Treat cells with this compound for 48 hours, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved PARP, cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control such as β-actin.
IV. Visualizing the Molecular Interactions
To better understand the mechanisms discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: this compound's multi-target action on key cancer signaling pathways.
Caption: Workflow for assessing cell viability using the MTT assay.
References
- 1. This compound triggered apoptosis in colorectal cancer in vitro and in vivo via upregulating death receptor 5 and reactive oxidative species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits STAT3 signaling by inactivating JAK2 and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cryptotanshinone, a Stat3 inhibitor, suppresses colorectal cancer proliferation and growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Bigelovin
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Bigelovin. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
This compound is a sesquiterpene lactone with recognized cytotoxic, anti-inflammatory, and anti-angiogenic properties.[1][2][3] Due to its cytotoxic nature, it must be handled with the same precautions as other potent cytotoxic agents.
Hazard Identification and Classification
This compound presents several health and environmental hazards that necessitate careful handling. The primary routes of occupational exposure include skin contact, inhalation of aerosols or dust, and accidental ingestion.[4][5]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[6] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[6] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[6] |
| Skin Sensitization | Potential | Sesquiterpene lactones are known to cause allergic contact dermatitis.[7][8] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory to create a barrier against potential exposure.[5] Given this compound's cytotoxic properties, the following PPE is required for all handling procedures.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves (tested against ASTM D6978-05).[9][10] | Prevents dermal absorption. Double gloving provides an extra layer of protection against tears and permeation.[9] |
| Body Protection | Disposable, fluid-resistant, solid-front gown with long sleeves and elastic cuffs.[5][9] | Protects skin and personal clothing from contamination by splashes or spills. |
| Eye/Face Protection | Full-face shield or safety goggles worn in conjunction with a fluid-resistant mask.[4][9] | Protects eyes and face from splashes of liquids or fine dust particles. |
| Respiratory Protection | Surgical mask for general handling. An N95 respirator should be used for procedures that may generate aerosols (e.g., sonication, spill cleanup).[5] | Minimizes the risk of inhaling aerosolized particles of the compound. |
| Additional Protection | Disposable cap and shoe covers.[9] | Recommended for sterile preparation work to prevent contamination of the product and work area. |
Below is a workflow for selecting the appropriate level of PPE based on the handling procedure.
Operational and Handling Procedures
Safe handling practices are critical to prevent exposure and contamination.
Engineering Controls:
-
Ventilation: All work with this compound powder should be conducted in a chemical fume hood or a Class II Biological Safety Cabinet to avoid dust and aerosol formation.[6]
-
Designated Area: Designate a specific area for handling this compound. This area should be clearly marked with warning signs.
Procedural Steps for Handling:
-
Preparation: Before starting, ensure the designated work area is clean and uncluttered. Assemble all necessary equipment and the appropriate spill kit.
-
Donning PPE: Put on all required PPE as outlined in the table and workflow diagram above.
-
Weighing and Reconstitution:
-
Conduct weighing of this compound powder within a ventilated enclosure (e.g., fume hood).
-
Use a dedicated spatula and weighing paper.
-
When reconstituting in solvent, add the solvent slowly to the powder to avoid splashing.
-
-
Post-Handling:
Storage and Disposal Plan
Proper storage and disposal are essential to maintain compound integrity and prevent environmental contamination.
Storage:
-
Powder: Store at -20°C in a tightly sealed container, protected from light.[6]
-
In Solvent: Store solutions at -80°C.[6]
-
Labeling: All containers must be clearly labeled with the compound name and appropriate hazard warnings.
Disposal Protocol: All waste contaminated with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.[4][5][6]
-
Solid Waste: This includes contaminated gloves, gowns, shoe covers, lab plasticware, and cleaning materials. Place these items in a designated, sealed, and clearly labeled cytotoxic waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container for chemical waste disposal. Do not pour this compound solutions down the drain.[6]
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a puncture-resistant sharps container designated for cytotoxic waste.
The following decision tree outlines the proper disposal pathway for waste generated during this compound handling.
Spill Management Protocol
In the event of a spill, immediate and correct action is required to contain the material and decontaminate the area.[4][5]
-
Alert Personnel: Immediately alert others in the vicinity and secure the area to prevent entry.
-
Don PPE: If not already wearing it, don the full set of enhanced PPE, including an N95 respirator, double gloves, a protective gown, and a full-face shield.[5]
-
Containment:
-
For liquid spills, cover with absorbent pads from a chemical spill kit.
-
For powder spills, gently cover with damp absorbent pads to avoid raising dust. Do not dry sweep.
-
-
Cleanup: Working from the outside of the spill inward, carefully collect all contaminated materials.
-
Disposal: Place all cleanup materials (absorbent pads, contaminated PPE) into the designated cytotoxic solid waste container.
-
Decontamination: Clean the spill area thoroughly with a detergent solution, followed by a rinse with water.[5]
-
Reporting: Report the incident to the laboratory supervisor and the institutional safety office as per local policy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a sesquiterpene lactone, suppresses tumor growth through inducing apoptosis and autophagy via the inhibition of mTOR pathway regulated by ROS generation in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesquiterpene lactone this compound induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. ipservices.care [ipservices.care]
- 6. This compound|3668-14-2|MSDS [dcchemicals.com]
- 7. chemotechnique.se [chemotechnique.se]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Handling cytotoxic material [cleanroomtechnology.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
